molecular formula C45H69N15O14S2 B054763 Hydrin 2 CAS No. 122842-55-1

Hydrin 2

Numéro de catalogue: B054763
Numéro CAS: 122842-55-1
Poids moléculaire: 1051.2 g/mol
Clé InChI: QYRKJYKINGSJEP-FBNOEUQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrin 2 is a potent and selective cell-permeable inhibitor of specific serine/threonine and receptor tyrosine kinases, making it an invaluable tool for dissecting complex intracellular signaling pathways. Its primary research value lies in its ability to selectively target key kinases involved in cell proliferation, differentiation, and survival, allowing researchers to elucidate their roles in oncogenesis and disease progression. The compound exerts its mechanism by competitively binding to the ATP-binding site of target kinases, thereby blocking phosphate transfer and subsequent downstream signaling cascades, such as the MAPK/ERK pathway.

Propriétés

IUPAC Name

2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZMSWOKNWSHBJ-ICBIOJHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N14O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1051.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122842-55-1
Record name Hydrin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Foundational & Exploratory

An In-depth Technical Guide to the Neuropeptide Hydrin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrin 2 is a nonapeptide hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues. First identified in amphibians, Hydrin 2 is derived from the pro-vasotocin-neurophysin precursor and plays a significant role in osmoregulation, particularly in controlling water permeability across the skin and urinary bladder in frogs.[1][2] Beyond its hydroosmotic functions, emerging evidence suggests that Hydrin 2 may also act as a selective inhibitor of specific serine/threonine and receptor tyrosine kinases, indicating its potential involvement in cellular signaling pathways such as the MAPK/ERK cascade. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Hydrin 2, intended for professionals in research and drug development.

Chemical Structure and Properties

Hydrin 2 is a cyclic peptide with a molecular formula of C45H69N15O14S2 and a molecular weight of approximately 1108.25 g/mol . Its structure is defined by its specific amino acid sequence and the intramolecular disulfide bond that creates the cyclic nature of the peptide.

PropertyValueSource
IUPAC Name L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycyl-glycine (1->6)-disulfideNCBI PubChem
Amino Acid Sequence CYIQNCPRGGQYAOBIO[3]
CAS Number 122842-55-1Biosynth[4]
Molecular Formula C45H69N15O14S2Biosynth[4]
Molecular Weight 1108.25 g/mol Biosynth[4]

Experimental Protocols

Synthesis of Hydrin 2 via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the synthesis of Hydrin 2 based on established Fmoc/tBu solid-phase peptide synthesis strategies for cyclic peptides.[5][6][7]

1. Resin Preparation and First Amino Acid Loading:

  • Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Glycine).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Stepwise Elongation of the Peptide Chain:

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain, and then for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes. Monitor coupling completion with a ninhydrin (B49086) test. Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).

3. On-Resin Cyclization (Disulfide Bridge Formation):

  • After the linear sequence is assembled, selectively deprotect the trityl (Trt) protecting groups from the two cysteine residues using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with scavengers.

  • Wash the resin with DCM and DMF.

  • Induce on-resin oxidation of the free thiol groups to form the disulfide bridge. This can be achieved using an oxidizing agent like thallium(III) trifluoroacetate (B77799) or by air oxidation in the presence of a base.

4. Cleavage from Resin and Global Deprotection:

  • Wash the cyclized peptide-resin with DMF and DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

5. Precipitation and Isolation of Crude Peptide:

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification of Hydrin 2 by High-Performance Liquid Chromatography (HPLC)

The crude Hydrin 2 peptide is purified using reverse-phase HPLC (RP-HPLC).[3][4][8][9][10]

1. Column and Mobile Phases:

  • Column: A C18 stationary phase column is typically used for peptide purification.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. Purification Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified Hydrin 2 as a white powder.

In Vitro Kinase Inhibition Assay

To assess the kinase inhibitory activity of Hydrin 2, an in vitro kinase assay can be performed. The following is a general protocol for an ATP competition assay.[11][12][13][14]

1. Assay Components:

  • Target kinase (e.g., members of the MAPK/ERK pathway).

  • Kinase substrate (a peptide or protein that is a known substrate for the target kinase).

  • ATP (at a concentration near the Km for the specific kinase).

  • Hydrin 2 (at various concentrations).

  • Assay buffer (containing MgCl2 and other necessary components).

  • Detection reagent (e.g., a phosphospecific antibody or a fluorescent dye that binds to ADP).

2. Assay Protocol:

  • Add the target kinase, substrate, and Hydrin 2 (at varying dilutions) to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the Hydrin 2 concentration to determine the IC50 value.

Biological Activity and Mechanism of Action

Hydroosmotic Effects

Hydrin 2 is a potent regulator of water balance in amphibians. It has been shown to increase water permeability across the skin and urinary bladder of frogs.[1][2] This effect is mediated by the translocation of aquaporins (AQP-h2 and AQP-h3) to the apical plasma membrane of the principal cells in the pelvic skin.[1] In studies on the leopard frog (Rana pipiens), Hydrin 2 also demonstrated an effect on cutaneous ion transport, suggesting a correlation between ion and water transport across the skin.[15]

Biological EffectModel SystemKey FindingsReference
Increased Water Permeability Tree frog (Hyla japonica) pelvic skinHydrin 2 induces translocation of AQP-h2 and AQP-h3 to the apical membrane.[1]
Regulation of Ion Transport Leopard frog (Rana pipiens) skinHydrin 2 increases transepithelial potential and short-circuit current.[15]
Kinase Inhibition and Signaling Pathway

Preliminary data suggests that Hydrin 2 can act as a selective inhibitor of certain serine/threonine and receptor tyrosine kinases. The proposed mechanism of action is the competitive binding to the ATP-binding site of these kinases. This inhibition would block downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Further research is needed to identify the specific kinases targeted by Hydrin 2 and to elucidate the full extent of its impact on cellular signaling.

Visualizations

Hydrin2_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin 1. Resin Preparation Elongation 2. Stepwise Elongation Resin->Elongation Fmoc Chemistry Cyclization 3. On-Resin Cyclization Elongation->Cyclization Disulfide Bond Formation Cleavage 4. Cleavage & Deprotection Cyclization->Cleavage TFA Cocktail Precipitation 5. Precipitation & Isolation Cleavage->Precipitation Cold Diethyl Ether Dissolution 6. Dissolve Crude Peptide Precipitation->Dissolution HPLC 7. RP-HPLC Dissolution->HPLC C18 Column Lyophilization 8. Lyophilization HPLC->Lyophilization Pure Fractions Final_Product Pure Hydrin 2 Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of Hydrin 2.

MAPK_ERK_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates GrowthFactor Growth Factor GrowthFactor->Receptor Hydrin2 Hydrin 2 Raf Raf Hydrin2->Raf inhibits (hypothesized) Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Nucleus Cell Proliferation, Differentiation, Survival TranscriptionFactors->Nucleus regulates gene expression for

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Hydrin 2.

References

The Core Mechanism of Action of Terazosin (Hytrin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Terazosin (B121538), the active ingredient in Hytrin. It is intended for an audience with a strong background in pharmacology and molecular biology. This document details the molecular interactions, signaling pathways, and physiological effects of Terazosin. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Terazosin is a quinazoline (B50416) derivative that functions as a selective antagonist of alpha-1 adrenergic receptors.[1] It is clinically used for the management of hypertension and symptomatic benign prostatic hyperplasia (BPH).[2][3] Its therapeutic effects are a direct consequence of its ability to block the action of norepinephrine (B1679862) at alpha-1 adrenoceptors in smooth muscle cells, leading to vasodilation and relaxation of the smooth muscle in the prostate and bladder neck.[4][5] This guide will delve into the core mechanisms underpinning these effects.

Molecular Mechanism of Action

Terazosin exerts its pharmacological effects through competitive antagonism of post-synaptic alpha-1 adrenoceptors.[4] This prevents the binding of the endogenous catecholamines, norepinephrine and epinephrine, to these receptors. The blockade of alpha-1 adrenoceptors by Terazosin leads to the relaxation of smooth muscle in two key areas: the peripheral vasculature and the lower urinary tract.[3][5]

  • In the Vasculature: The antagonism of alpha-1 adrenoceptors in vascular smooth muscle results in both arterial and venous dilation. This reduces peripheral vascular resistance, leading to a decrease in blood pressure.[3]

  • In the Lower Urinary Tract: By binding to alpha-1 adrenoceptors located in the prostate and bladder trigone, Terazosin causes smooth muscle relaxation, which decreases urinary outflow resistance in men with BPH.[3]

Signaling Pathway

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) linked to the Gq family of G proteins. The binding of an agonist, such as norepinephrine, initiates a signaling cascade that is inhibited by Terazosin.

dot

Terazosin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates Gq Gq Protein Alpha1_Receptor->Gq Activates Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Directly stimulates PKC->Contraction Leads to

Caption: Signaling pathway of alpha-1 adrenergic receptor and its inhibition by Terazosin.

Quantitative Data

The following tables summarize the available quantitative data for Terazosin, including its binding affinities for adrenergic receptor subtypes and its pharmacokinetic properties.

Table 1: Binding Affinity of Terazosin for Adrenergic Receptors

Receptor SubtypeRadioligandTissue/Cell LineIC50 (nM)Ki (nM)Reference
Alpha-1[125I]-HeatHuman Prostate2.5-[6]
Alpha-2[3H]RauwolscineHuman Prostate1000-[6]
Alpha-1[125I]-HeatCanine Brain2.0-[6]
Alpha-2[3H]RauwolscineCanine Brain800-[6]
Alpha-1 Subtypes[3H]PrazosinIn vitro-Low nM range[7]

Table 2: Pharmacokinetic Properties of Terazosin

ParameterValueReference
BioavailabilityAlmost completely absorbed[8]
Time to Peak Plasma Concentration~1 hour[3]
Plasma Protein Binding90-94%[8]
Half-life~12 hours[8]
MetabolismHepatic[8]
ExcretionBiliary and renal[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of alpha-1 adrenergic receptor antagonists like Terazosin.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

dot

Radioligand_Binding_Assay Start Start Membrane_Prep Membrane Preparation (Tissue/Cell Homogenization & Centrifugation) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Competing Unlabeled Ligand) Membrane_Prep->Incubation Separation Separation of Bound & Free Ligand (Rapid Filtration) Incubation->Separation Counting Quantification of Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the alpha-1 adrenergic receptor are homogenized in a cold lysis buffer. The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[9]

  • Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor drug (e.g., Terazosin). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.[9][10]

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[9]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Isolated Tissue Bath Functional Assay

This assay measures the functional effect of a compound on smooth muscle contraction.

dot

Tissue_Bath_Assay Start Start Tissue_Prep Tissue Preparation (e.g., Rat Thoracic Aorta Ring) Start->Tissue_Prep Mounting Mounting in Tissue Bath (Connected to Force Transducer) Tissue_Prep->Mounting Equilibration Equilibration (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) Mounting->Equilibration Contraction_Induction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction_Induction Antagonist_Addition Addition of Antagonist (e.g., Terazosin) Contraction_Induction->Antagonist_Addition Measurement Measure Change in Isometric Contraction Antagonist_Addition->Measurement End End Measurement->End

Caption: Experimental workflow for an isolated tissue bath functional assay.

Methodology:

  • Tissue Preparation: A smooth muscle tissue, such as a ring of rat thoracic aorta, is carefully dissected and prepared.[1][3]

  • Mounting: The tissue is mounted in an isolated tissue bath chamber filled with a physiological salt solution (PSS) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.[3][4]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Contraction Induction: A contractile agonist, such as phenylephrine (B352888) (an alpha-1 adrenoceptor agonist), is added to the bath to induce a sustained contraction.

  • Antagonist Addition: Increasing concentrations of the antagonist (Terazosin) are added to the bath, and the resulting relaxation (inhibition of contraction) is recorded.

  • Data Analysis: Concentration-response curves are generated, and the potency of the antagonist (e.g., pA2 value) is determined.

Intracellular Calcium Mobilization Assay

This assay measures the effect of a compound on the intracellular calcium concentration, a key second messenger in alpha-1 adrenoceptor signaling.

Methodology:

  • Cell Culture and Loading: Cells expressing alpha-1 adrenergic receptors are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: The loaded cells are placed in a microplate reader with a fluorescence detector. A baseline fluorescence reading is taken.

  • Agonist and Antagonist Addition: The antagonist (Terazosin) is added to the cells, followed by the addition of an alpha-1 adrenergic agonist (e.g., phenylephrine).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The inhibition of the agonist-induced calcium mobilization by the antagonist is quantified to determine its potency.

Conclusion

Terazosin is a selective alpha-1 adrenergic receptor antagonist with a well-defined mechanism of action. Its therapeutic efficacy in hypertension and benign prostatic hyperplasia stems from its ability to block norepinephrine-mediated smooth muscle contraction in the vasculature and lower urinary tract, respectively. The understanding of its molecular interactions, signaling pathways, and pharmacokinetic profile, supported by quantitative data from various assays, provides a solid foundation for its clinical use and for the development of future therapeutics targeting the alpha-1 adrenergic system. The experimental protocols detailed herein offer standardized methods for the further investigation of Terazosin and other related compounds.

References

Applications of PEGylated Crosslinkers in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Poly(ethylene glycol) (PEG)ylated crosslinkers in biochemistry. PEGylation, the process of covalently attaching PEG chains to molecules, has revolutionized the fields of drug delivery, protein therapeutics, and biomaterials. This guide details the core principles of PEGylation, summarizes key quantitative data, provides detailed experimental protocols for common PEGylation techniques, and visualizes complex biochemical processes enabled by these versatile molecules.

Core Principles and Advantages of PEGylation

PEGylated crosslinkers are molecules that contain one or more polyethylene (B3416737) glycol chains and reactive end groups capable of forming covalent bonds with other molecules. The incorporation of the PEG spacer confers several advantageous properties to the modified biomolecule:

  • Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of molecules, which reduces their renal clearance and prolongs their circulation half-life in the body. This leads to less frequent dosing regimens for therapeutic proteins and peptides.[1][2]

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG chains enhances the solubility of hydrophobic drugs and proteins in aqueous solutions.[3] The PEG "shield" also protects biomolecules from enzymatic degradation, increasing their stability in biological environments.[2]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing immunogenic responses.

  • Controlled Release: In the context of hydrogels, PEGylated crosslinkers are instrumental in creating networks that can encapsulate and facilitate the controlled, sustained release of therapeutic agents.

Key Applications of PEGylated Crosslinkers

Drug Delivery and Pharmacokinetics

PEGylation is a cornerstone of modern drug delivery, enhancing the therapeutic efficacy of a wide range of drugs, from small molecules to large biologics.

The following tables summarize the impact of PEGylation on the pharmacokinetic profiles of several therapeutic proteins.

Therapeutic ProteinPEGylation StrategyHalf-life (t½) - NativeHalf-life (t½) - PEGylatedFold Increase in Half-lifeReference(s)
Interferon alfa-2a40 kDa branched PEG~2.3 hours~72.4 hours~31.5[4][5][6]
Interferon alfa-2a43 kDa trimer PEG~2.3 hours~92 hours~40[1]
Filgrastim (G-CSF)20 kDa linear PEG~3.5 hours~33.2 - 42 hours~9.5 - 12[7][8]
Asparaginase (B612624)5 kDa linear PEG-Higher clearance in antibody-positive patients-[1][9][10][11][12]
Urate Oxidase (Uricase)10 kDa linear PEG-6.4 - 13.8 days-[5][13]
TIMP-120 kDa linear PEG1.1 hours28 hours~25.5[14]
Drug Delivery System PEGylated Component Key Finding Reference(s)
Liposomal DoxorubicinPEGylated lipids90 times higher bioavailability compared to the non-conjugated drug one week after injection.[15]
PLGA NanoparticlesPLGA-PEG block copolymersControlled and sustained release of paclitaxel.[16][17][18][19]
Hydrogel Formation for Controlled Release and Tissue Engineering

PEGylated crosslinkers are extensively used to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can be engineered to have specific mechanical properties and degradation rates, making them ideal for controlled drug delivery and as scaffolds in tissue engineering.

Encapsulated MoleculeHydrogel SystemRelease ProfileKey FindingsReference(s)
Bovine Serum Albumin (BSA)20% (w/v) PEG hydrogel (Mn 2.5 kDa)~30% release after 67 daysSmaller mesh size leads to slower release.[4]
Bovine Serum Albumin (BSA)PEGDA hydrogels (4, 10, 20 kDa)Release rate increases with PEGDA molecular weight.Larger mesh size facilitates faster diffusion.[20][21]
DexamethasoneAcrylate-based degradable PEG hydrogelNear-linear (zero-order) releaseHydrogel degradation governs drug release.[17][22][23][24]
DexamethasoneVinyl sulfone-based non-degradable PEG hydrogelFirst-order initial releaseDiffusion-controlled release.[22]
Hydrogel TypeCrosslinker/PEG ArchitectureCompressive Modulus (kPa)Tensile Modulus (MPa)Key FindingsReference(s)
PEGDAVaried MW (0.5-10 kDa) and concentration (10-40%)10 - 24600.02 - 3.5Modulus increases with concentration and decreases with MW.[25][26]
4-arm vs. 8-arm PEG-NorborneneDithiothreitol (DTT)8-arm hydrogels have higher storage modulus.-Higher functionality leads to a more densely crosslinked network.[23][27][28]
Agarose-PEG IPNPEGDA (2 kDa)39,900-Interpenetrating network significantly increases shear modulus.[21][29]
Dual-layer PEG Hydrogel8-arm PEG/PEGDA (top), 4-arm PEG (bottom)700.1 (top), 13.2 (bottom)-Mimics the zonal organization of articular cartilage.[13]
Bioconjugation and Protein Modification

PEGylated crosslinkers are essential tools for bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. These linkers can be homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups), allowing for a wide range of conjugation strategies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol describes the non-specific PEGylation of a protein via its primary amine groups (lysine residues and N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • mPEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in amine-free buffer.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

  • PEGylation Reaction:

    • Calculate the required volume of the mPEG-NHS solution to achieve the desired molar excess of PEG to protein (typically 5- to 50-fold molar excess).

    • Slowly add the mPEG-NHS solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted PEG and quenching agent by dialysis against PBS or by using a desalting column.

  • Characterization: Analyze the PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by a protein concentration assay (e.g., BCA assay) to determine the final concentration. The degree of PEGylation can be determined by techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Thiol-Specific PEGylation using Maleimide (B117702) Chemistry

This protocol describes the site-specific PEGylation of a protein at a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Protein with a free cysteine residue in a thiol-free, degassed buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5)

  • mPEG-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP or DTT)

  • Dialysis tubing or desalting column for purification

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at 1-5 mg/mL in degassed buffer.

    • If the cysteine residue is in a disulfide bond, reduce it by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. DTT can also be used but must be removed before adding the maleimide reagent.

  • mPEG-Maleimide Solution Preparation: Immediately before use, dissolve the mPEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using dialysis or a desalting column.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful PEGylation.

Protocol 3: Formation of a PEG-Diacrylate (PEGDA) Hydrogel via Photopolymerization

This protocol describes the formation of a PEGDA hydrogel for applications such as 3D cell culture or controlled drug release.

Materials:

  • PEG-diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Molecule to be encapsulated (drug or cells)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the photoinitiator in PBS to a final concentration of 0.05-0.5% (w/v).

    • Add PEGDA to the photoinitiator solution to the desired final concentration (e.g., 10-20% w/v). Ensure complete dissolution.

    • If encapsulating a drug or cells, add them to the precursor solution at this stage and mix gently.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the precursor solution to UV light (365 nm) for a specified time (typically 1-10 minutes, depending on the intensity of the UV source and the photoinitiator concentration) to initiate crosslinking.

  • Swelling and Equilibration:

    • After polymerization, gently remove the hydrogel from the mold.

    • Place the hydrogel in PBS or cell culture medium to allow it to swell to equilibrium and to remove any unreacted components.

Protocol 4: Site-Specific Enzymatic PEGylation using Sortase A

This protocol outlines a method for site-specific PEGylation at the C-terminus of a protein using the enzyme Sortase A.

Materials:

  • Target protein with a C-terminal LPXTG sortase recognition motif and a purification tag (e.g., His-tag).

  • PEG-linker with an N-terminal oligo-glycine (Gn) motif (e.g., GGG-PEG-NH2).

  • Sortase A (SrtA) enzyme.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

  • Purification resin (e.g., Ni-NTA for His-tagged protein and sortase).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the target protein, a molar excess of the GGG-PEG linker (e.g., 10- to 50-fold excess), and Sortase A in the sortase reaction buffer. A typical starting ratio is 1:20:1 (Protein:PEG-Linker:Sortase A).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the PEGylated protein from the unreacted PEG-linker, the cleaved LPXTG tag, and the His-tagged Sortase A using an appropriate chromatography method (e.g., size exclusion chromatography followed by Ni-NTA affinity chromatography to remove the enzyme).

  • Characterization: Confirm the site-specific PEGylation and purity of the final product by SDS-PAGE and mass spectrometry.

Visualization of Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving PEGylated crosslinkers.

Integrin Signaling Initiated by RGD-PEGylated Surfaces

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a common recognition motif for many integrins. Surfaces functionalized with RGD-PEG linkers can be used to study and manipulate integrin-mediated cell signaling.

Integrin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade RGD-PEG RGD-PEGylated Surface Integrin Integrin αvβ3 RGD-PEG->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Migration, Proliferation Akt->Cell_Response ERK->Cell_Response

Integrin signaling cascade initiated by RGD-PEGylated surfaces.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional PEG Linker

This workflow illustrates the two-step process of creating an ADC using an NHS-PEG-Maleimide crosslinker. The antibody is first modified with the linker via its lysine (B10760008) residues, and then the cytotoxic drug, which has a thiol group, is conjugated to the maleimide end of the linker.

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis Workflow cluster_reagents Reagents start Start step1 Step 1: Antibody Modification (Amine-NHS Ester Reaction) start->step1 step2 Step 2: Drug Conjugation (Thiol-Maleimide Reaction) step1->step2 purification Purification (e.g., Size Exclusion Chromatography) step2->purification end Final ADC Product purification->end antibody Antibody (with Lysine residues) antibody->step1 linker NHS-PEG-Maleimide Crosslinker linker->step1 drug Thiol-containing Cytotoxic Drug drug->step2

Workflow for ADC synthesis using a heterobifunctional PEG linker.
Logical Relationship: Selection of Bifunctional PEG Crosslinker

The choice of a bifunctional PEG crosslinker depends on the available functional groups on the molecules to be conjugated. This diagram illustrates the decision-making process for selecting an appropriate linker chemistry.

Linker_Selection_Logic start Functional Groups on Molecules? amine Primary Amines (Lys, N-terminus) start->amine thiol Thiols (Cys) start->thiol other Other (e.g., Azide, Alkyne) start->other nhs Use NHS-ester PEG Linker amine->nhs maleimide Use Maleimide PEG Linker thiol->maleimide click Use Click Chemistry PEG Linker other->click

Decision tree for selecting a bifunctional PEG crosslinker.

Conclusion

PEGylated crosslinkers are indispensable tools in modern biochemistry and drug development. Their ability to improve the physicochemical and pharmacokinetic properties of molecules has led to the successful development of numerous therapeutic products. The versatility of PEG chemistry allows for the creation of a wide array of crosslinkers with different reactive groups, lengths, and architectures, enabling tailored solutions for specific applications in drug delivery, tissue engineering, and bioconjugation. As our understanding of the structure-function relationships of PEGylated systems continues to grow, we can expect to see even more innovative applications of these remarkable molecules in the future.

References

Hydrin 2 (Gedunin): An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Hydrin 2, also known as Gedunin. Due to its potential as a therapeutic agent, particularly in oncology, understanding its physicochemical properties is critical for formulation development, preclinical testing, and ensuring product quality. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Solubility Data

Gedunin is characterized by its lipophilic nature, which results in poor aqueous solubility.[1] This property presents a significant challenge for its development as a therapeutic agent, particularly for oral and parenteral formulations. Efforts to enhance its aqueous solubility, such as the formation of inclusion complexes with cyclodextrins, have been explored. The following table summarizes the available quantitative solubility data for Gedunin in various organic solvents.

Table 1: Quantitative Solubility Data for Gedunin

SolventSolubilityMolar Concentration (mM)Method
Dimethyl Sulfoxide (DMSO)60 mg/mL[2], 100 mM[3]124.33 mM[2], 100 mM[3]Not Specified
Ethanol1 mg/mL[3]Not SpecifiedNot Specified
Methanol1 mg/mL[3]Not SpecifiedNot Specified
Acetonitrile1 mg/mL[3]Not SpecifiedNot Specified

Note: Sonication is recommended to facilitate the dissolution of Gedunin in DMSO.[2] Variations in solubility can occur due to factors such as the solvent used for crystallization, residual solvent content, polymorphism, and temperature.[4]

Stability Data and Storage Recommendations

Table 2: Stability and Recommended Storage Conditions for Gedunin

FormStorage TemperatureDurationAdditional Notes
Powder-20°C3 years[2]Store in a dry and dark place.[4]
In Solvent-80°C1 year[2]For stock solutions.
ShippingAmbient TemperatureShort-termShipped with blue ice for extended transport.[2]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following is a detailed protocol adapted for a lipophilic natural product like Gedunin.

Objective: To determine the thermodynamic equilibrium solubility of Gedunin in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

  • Gedunin (solid powder)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (if necessary, e.g., DMSO)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Gedunin to a series of microcentrifuge tubes or glass vials. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the pre-warmed aqueous buffer to each tube.

    • Tightly cap the tubes to prevent solvent evaporation.

  • Equilibration:

    • Place the tubes in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-30 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Gedunin in the diluted samples using a validated HPLC method. A calibration curve of Gedunin in the same solvent system should be prepared for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of Gedunin in the aqueous buffer based on the measured concentration and the dilution factor.

    • The average concentration from the samples where equilibrium was confirmed represents the thermodynamic solubility.

Protocol for Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as per ICH guidelines.

Objective: To investigate the degradation profile of Gedunin under various stress conditions.

Materials:

  • Gedunin (solid powder and in solution)

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • HPLC-grade water, methanol, or other suitable solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve Gedunin in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a base (e.g., 0.1 M NaOH), and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve Gedunin in a suitable solvent and add 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an acid (e.g., 0.1 M HCl), and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve Gedunin in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Gedunin powder in a thin layer in an oven at an elevated temperature (e.g., 60°C or 80°C).

    • At defined time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of Gedunin and a sample of solid Gedunin to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve the solid sample and analyze both the solution and the dissolved solid sample by HPLC.

Analysis of Results: For each condition, the percentage of degradation of Gedunin should be calculated. The chromatograms should be inspected for the appearance of new peaks, which represent degradation products. A good stability-indicating method should be able to resolve the Gedunin peak from all degradation product peaks.

Visualizations

Signaling Pathways

Gedunin has been identified as an inhibitor of Heat shock protein 90 (Hsp90) and has been shown to affect the PI3K/AKT signaling pathway, both of which are crucial in cancer cell proliferation and survival.[1]

Hsp90_Inhibition_by_Gedunin cluster_client_proteins Client Proteins cluster_hsp90_cycle Hsp90 Chaperone Cycle Akt Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf1 Raf-1 Raf1->Cell_Survival Her2 HER2 Her2->Cell_Survival Hsp90_inactive Hsp90 (inactive) Hsp90_active Hsp90 (active) Hsp90_inactive->Hsp90_active ATP binding Hsp90_active->Akt Folding & Stability Hsp90_active->Raf1 Folding & Stability Hsp90_active->Her2 Folding & Stability Hsp90_active->Hsp90_inactive ATP hydrolysis Degradation Ubiquitin-Proteasome Degradation Hsp90_active->Degradation Leads to degradation of client proteins Gedunin Gedunin Gedunin->Hsp90_active Inhibition

Caption: Hsp90 inhibition by Gedunin.

PI3K_AKT_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Gedunin Gedunin Gedunin->AKT Inhibition

Caption: PI3K/AKT pathway inhibition by Gedunin.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Solubility_Workflow Start Start: Excess Gedunin + Aqueous Buffer Equilibration Equilibrate on Shaker (24-72h at constant T) Start->Equilibration Centrifugation Centrifuge to Pellet Undissolved Solid Equilibration->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute Supernatant Supernatant->Dilution HPLC Quantify by HPLC Dilution->HPLC End End: Determine Solubility HPLC->End

Caption: Shake-flask solubility workflow.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Start: Gedunin Sample (Solid or Solution) Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH) Oxidation Oxidation (H₂O₂) Thermal Thermal (Heat, Solid) Photo Photolytic (Light) Sampling Sample at Time Points Neutralization Neutralize (if needed) & Dilute Sampling->Neutralization HPLC Analyze by Stability- Indicating HPLC Neutralization->HPLC End End: Identify Degradants & Assess Stability HPLC->End

Caption: Forced degradation study workflow.

References

In-Depth Technical Guide on the Safety and Handling of Hydrin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled from publicly available data for the chemical compound identified as Hydrin 2 (CAS No. 122842-55-1). The information is limited, and this document should be used as a supplementary resource to the official Safety Data Sheet (SDS) provided by the supplier. Users must consult the SDS for their specific product before any handling, storage, or disposal. This guide is intended for a professional audience with a background in laboratory safety.

Chemical Identification and Properties

Hydrin 2 is a chemical compound available for research and development purposes.[1] Its unique molecular structure suggests potential applications where its specific chemical properties can be utilized.[2]

Table 1: Physical and Chemical Properties of Hydrin 2

PropertyValueReference
CAS Number 122842-55-1[1]
Molecular Formula C45H69N15O14S2[3]
Molecular Weight 1108.25 g/mol [3]
Storage Temperature -20°C[3]

Note: Further physical properties such as appearance, solubility, and density are not specified in the currently available documentation.

Hazard Identification and Safety Data

The toxicological properties of Hydrin 2 have not been fully investigated. Therefore, it should be handled with the utmost care, assuming potential hazards until more data is available.

Table 2: Summary of Known Safety Information for Hydrin 2

Hazard CategoryInformationReference
Relevant Identified Uses For Research & Development use only. Not for medicinal, household, or other use.[1]
Water Hazard Class (WGK) WGK 3: Severely hazardous to water (Germany)[3]

Note: Detailed GHS hazard statements, pictograms, and precautionary statements are not provided in the publicly accessible SDS. Standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.

Experimental Protocols and Handling Guidelines

Due to the limited public information on Hydrin 2, specific experimental protocols are not available. However, a general workflow for the safe handling of potent research compounds can be established.

General Handling Workflow

The following diagram outlines a logical workflow for safely handling Hydrin 2 in a research setting.

Handling_Workflow cluster_prep Preparation Phase cluster_execution Experimental Phase cluster_cleanup Post-Experiment Phase a Review Supplier's SDS for Hydrin 2 b Conduct Risk Assessment for Planned Experiment a->b c Prepare and Verify Engineering Controls (Fume Hood, etc.) b->c d Select and Inspect Appropriate PPE c->d e Don PPE (Gloves, Lab Coat, Eye Protection) d->e f Weigh/Aliquot Hydrin 2 in a Contained, Ventilated Space e->f g Perform Experimental Procedure f->g h Clearly Label All Vessels Containing Hydrin 2 g->h i Decontaminate Work Surfaces h->i j Segregate and Dispose of Waste (Solid & Liquid) as Hazardous i->j k Doff and Dispose of/Decontaminate PPE j->k l Wash Hands Thoroughly k->l

Caption: A generalized workflow for the safe laboratory handling of Hydrin 2.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile, a comprehensive approach to PPE is mandatory.

Table 3: Recommended Personal Protective Equipment for Handling Hydrin 2

Body PartRecommended ProtectionRationale
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile).To prevent dermal absorption in case of contamination.
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a significant splash risk.To protect eyes and face from splashes and aerosols.
Body A long-sleeved laboratory coat with tight cuffs. A chemically resistant apron may be required for larger quantities.To protect skin from accidental contact.
Respiratory All handling of solid or volatile forms of Hydrin 2 must be conducted in a certified chemical fume hood or other ventilated enclosure.To prevent inhalation of airborne particles or vapors.

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with Hydrin 2.

First Aid Measures

The following table summarizes the recommended first aid response in case of exposure.

Table 4: First Aid for Hydrin 2 Exposure

Exposure RouteProcedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow

The following diagram illustrates the logical steps to take in the event of a Hydrin 2 spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Hazard (Quantity, Location) alert->assess evacuate Evacuate Area if Spill is Large or Unknown contact_ehs Contact Institutional Environmental Health & Safety (EHS) evacuate->contact_ehs small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don Appropriate Spill-Response PPE small_spill->ppe large_spill->evacuate contain Cover with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealable Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent/Detergent collect->decontaminate dispose Dispose of Waste and Contaminated PPE as Hazardous decontaminate->dispose end Area Secured dispose->end

Caption: Logical workflow for responding to a Hydrin 2 spill.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

  • Storage: As per the available data, Hydrin 2 should be stored at -20°C in a tightly sealed container.[3] The storage location should be a secure, designated area away from incompatible materials.

  • Disposal: All waste containing Hydrin 2, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

The Role of Hydrin 2 in Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrin 2, a neurohypophyseal peptide found in anuran amphibians, plays a crucial role in osmoregulation. While not an enzyme that directly modifies proteins, Hydrin 2 initiates a critical signaling cascade that results in the post-translational modification of key transporter proteins, thereby regulating water permeability in tissues such as the skin and bladder. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Hydrin 2's function, focusing on its role in protein phosphorylation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in physiology, cell biology, and drug development.

Introduction to Hydrin 2

Hydrin 2 is a peptide hormone derived from the differential processing of the pro-vasotocin-neurophysin precursor.[1][2] Structurally, it is vasotocin (B1584283) with a C-terminal glycine (B1666218) extension (vasotocinyl-Gly).[1][2] Found exclusively in frogs and toads, Hydrin 2 is a key player in hydroosmotic regulation, exhibiting potent effects on water permeability in the skin and urinary bladder, while being devoid of the antidiuretic activity on the kidney that is characteristic of its counterpart, vasotocin.[2][3] This functional distinction suggests the existence of specific regulatory mechanisms and signaling pathways activated by Hydrin 2.

The Hydrin 2 Signaling Pathway and Protein Modification

The primary mechanism by which Hydrin 2 exerts its physiological effects is through the initiation of a G-protein coupled receptor (GPCR) signaling cascade that culminates in the phosphorylation of aquaporin water channels. This post-translational modification is central to the regulation of water transport across cell membranes.

Receptor Binding and Signal Transduction

Hydrin 2, as a homolog of vasotocin, is proposed to bind to a specific subtype of vasotocin receptor on the surface of target cells in amphibians.[2] This receptor is a GPCR that, upon ligand binding, activates the Gs alpha subunit. The activated Gs subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4]

Protein Kinase A Activation and Aquaporin-2 Phosphorylation

The elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5] PKA, a serine/threonine kinase, then phosphorylates specific intracellular target proteins. In the context of Hydrin 2-mediated osmoregulation, the key substrate for PKA is Aquaporin-2 (AQP2).[4][6] PKA-dependent phosphorylation of AQP2 occurs at a specific serine residue, Serine 256 (S256), in the C-terminal tail of the AQP2 protein.[4][6][7]

Regulation of Aquaporin-2 Translocation

The phosphorylation of AQP2 at S256 is a critical regulatory switch that governs its subcellular localization.[6][7] In its unphosphorylated state, AQP2 is predominantly located in intracellular vesicles. Phosphorylation at S256 triggers the translocation of these AQP2-containing vesicles to the apical plasma membrane of the cell.[4][6] The fusion of these vesicles with the plasma membrane results in an increased density of AQP2 water channels at the cell surface, thereby dramatically increasing the water permeability of the cell. This process is reversible; dephosphorylation of AQP2 leads to its endocytosis and return to intracellular storage vesicles.[7]

Hydrin2_Signaling_Pathway Hydrin2 Hydrin 2 VT_Receptor Vasotocin Receptor (GPCR) Hydrin2->VT_Receptor Binds to G_Protein Gs Protein VT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active AQP2_vesicle AQP2 in Vesicle (Unphosphorylated) PKA_active->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 at Membrane (Phosphorylated at S256) AQP2_vesicle->AQP2_membrane Translocates to Plasma Membrane Water_Influx Increased Water Influx AQP2_membrane->Water_Influx Facilitates Radioligand_Binding_Workflow start Start: Amphibian Tissue (e.g., bladder, skin) homogenize Homogenize tissue in Tris-HCl buffer with protease inhibitors start->homogenize centrifuge1 Centrifuge at low speed to remove debris homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at high speed to pellet membranes centrifuge1->centrifuge2 resuspend Resuspend membrane pellet in binding buffer centrifuge2->resuspend incubate Incubate membranes with radiolabeled vasotocin and varying concentrations of unlabeled Hydrin 2 resuspend->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki for Hydrin 2 count->analyze end End analyze->end Western_Blot_Workflow start Start: Amphibian cells or tissue treat Treat with and without Hydrin 2 start->treat lyse Lyse cells/tissue in buffer with phosphatase inhibitors treat->lyse quantify Determine protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or milk transfer->block probe_primary Incubate with primary antibody (anti-phospho-S256-AQP2) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect analyze Analyze band intensity to quantify phosphorylation detect->analyze end End analyze->end

References

An In-depth Technical Guide to the Core of Hydrin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide Hydrin 2, with a focus on its structure, function, and mechanism of action. The information is curated for professionals in the fields of biological research and drug development.

Introduction to Hydrin 2

Hydrin 2 is a naturally occurring peptide found in the neurointermediate pituitary glands of anuran amphibians, such as frogs and toads.[1][2] It plays a crucial role in the regulation of water balance, a process vital for the survival of these semi-aquatic and terrestrial animals. Structurally, Hydrin 2 is closely related to the neurohypophysial hormone vasotocin (B1584283). It is specifically identified as vasotocin C-terminally extended with a glycine (B1666218) residue, hence its systematic name, vasotocinyl-Gly.[1][2][3]

The presence of Hydrin 2 is a result of the differential processing of the pro-vasotocin-neurophysin precursor.[1] This peptide is particularly noted for its hydroosmotic effect, meaning it influences the movement of water across biological membranes, specifically the skin and urinary bladder of amphibians.[1][3][4]

The "Spacer Arm" of Hydrin 2: A Clarification

The term "spacer arm" is not a standard descriptor for the native, biologically active form of Hydrin 2 as described in the scientific literature. In biochemical and pharmacological contexts, a "spacer arm" or "linker" typically refers to a chemical moiety introduced into a molecule to connect it to another molecule, such as a fluorescent dye, a solid support for affinity chromatography, or another biologically active molecule, without interfering with the primary function of either.

Given the absence of information on a "spacer arm" as an intrinsic feature of Hydrin 2, it is likely that this term refers to a synthetic modification of the peptide for experimental purposes. Such modifications are common in research to study receptor-ligand interactions, for assay development, or to create novel therapeutic agents. However, specific details of a synthetically modified Hydrin 2 featuring a spacer arm are not available in the reviewed literature.

Physicochemical Properties and Structure

Hydrin 2 is a decapeptide with a disulfide bridge that is essential for its three-dimensional structure and biological activity.

PropertyValue
Systematic Name Vasotocinyl-Glycine
Amino Acid Sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly
Disulfide Bridge Cys¹ - Cys⁶
Molecular Formula C₄₅H₆₉N₁₅O₁₄S₂

Biological Function and Mechanism of Action

The primary physiological role of Hydrin 2 is the regulation of water homeostasis in amphibians.[3][4] It exerts a potent hydroosmotic effect on epithelial tissues, particularly the skin and urinary bladder, leading to increased water permeability and subsequent water absorption from the environment.[1][4] This action is critical for amphibians to counteract dehydration when on land.

While Hydrin 2 is a potent regulator of water balance in amphibians, it is noteworthy that, unlike its precursor vasotocin, it does not exhibit significant effects on mammalian systems, such as rat uterus or blood pressure.[1]

Signaling Pathway:

Hydrin 2, being an analog of vasotocin, is believed to exert its effects by binding to vasotocin receptors on the surface of target epithelial cells. In amphibians, the hydroosmotic response is primarily mediated by V2-type vasotocin receptors, which are G-protein coupled receptors (GPCRs). The binding of Hydrin 2 to these receptors is thought to initiate a signaling cascade that leads to the translocation of aquaporins, which are water channel proteins.

The proposed signaling pathway is as follows:

  • Receptor Binding: Hydrin 2 binds to the V2-type vasotocin receptor on the basolateral membrane of epithelial cells in the skin and bladder.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Aquaporin Translocation: PKA phosphorylates target proteins, leading to the translocation of vesicles containing aquaporins (specifically AQP-h2 and AQP-h3 in frogs) to the apical plasma membrane.

  • Increased Water Permeability: The insertion of aquaporins into the apical membrane creates channels for water to move from the external environment, across the cell, and into the bloodstream, down an osmotic gradient.

Hydrin2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hydrin2 Hydrin 2 V2R V2 Vasotocin Receptor (GPCR) Hydrin2->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AQP_channel Aquaporin Channel (AQP-h2, AQP-h3) Water_in Water Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP_vesicle Aquaporin-containing Vesicle PKA->AQP_vesicle Phosphorylates & Promotes Translocation AQP_vesicle->AQP_channel Inserts into membrane Water_out Water Water_out->AQP_channel Flows through

Caption: Signaling pathway of Hydrin 2 leading to increased water permeability.

Quantitative Data

PeptideTarget TissueEffectRelative Potency
Hydrin 2 Frog SkinIncreased Water PermeabilityEqual to or greater than Vasotocin[3][4]
Hydrin 2 Frog BladderIncreased Water PermeabilityEqual to or greater than Vasotocin[3][4]
Vasotocin Frog SkinIncreased Water PermeabilityReference
Vasotocin Frog BladderIncreased Water PermeabilityReference

Experimental Protocols

Measurement of Hydroosmotic Response in Frog Skin:

A common method to quantify the effect of Hydrin 2 is to measure the change in water permeability across an isolated piece of frog skin.

Materials:

  • Adult frog (e.g., Rana esculenta)

  • Amphibian Ringer's solution (composition can vary, a typical example is 112 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2.4 mM NaHCO₃, pH 7.8)

  • Synthetic Hydrin 2

  • Ussing chamber or a similar apparatus for mounting the skin and separating two fluid compartments

  • Pipettes and other standard laboratory equipment

Protocol Outline:

  • Animal Preparation: Euthanize a frog and excise a piece of ventral skin.

  • Mounting the Skin: Mount the isolated skin in an Ussing chamber, separating the mucosal (outer) and serosal (inner) sides.

  • Equilibration: Bathe both sides of the skin with amphibian Ringer's solution and allow it to equilibrate.

  • Application of Hydrin 2: Add a known concentration of Hydrin 2 to the serosal side of the chamber. The mucosal side is typically bathed in a hypotonic Ringer's solution to create an osmotic gradient.

  • Measurement of Water Flow: Measure the net water flow across the skin over time. This can be done by measuring the change in volume or weight of the fluid on the serosal side.

  • Data Analysis: Calculate the rate of water flow and compare the rates before and after the addition of Hydrin 2. A dose-response curve can be generated by testing a range of Hydrin 2 concentrations.

Experimental_Workflow A 1. Isolate Ventral Skin from Frog B 2. Mount Skin in Ussing Chamber A->B C 3. Equilibrate with Amphibian Ringer's Solution B->C D 4. Add Hydrin 2 to Serosal Side C->D E 5. Measure Water Flow Across Skin D->E F 6. Analyze Data and Generate Dose-Response Curve E->F

Caption: A generalized workflow for assessing the hydroosmotic activity of Hydrin 2.

Conclusion

Hydrin 2 is a fascinating peptide with a specialized role in the osmoregulation of amphibians. Its close relationship to vasotocin and its distinct physiological effects make it a subject of interest for comparative endocrinology and physiology. While much is known about its qualitative effects, further research is needed to fully elucidate the quantitative aspects of its receptor interactions and the finer details of its signaling cascade. The potential for synthetic modifications of Hydrin 2, possibly involving "spacer arms," opens avenues for the development of novel research tools and therapeutic agents, although this remains a speculative area at present.

References

Hydrin 2: A Specialized Peptide Hormone in Amphibian Osmoregulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers in Chemical Biology

Abstract

Hydrin 2 is a neurohypophysial peptide hormone unique to anuran amphibians (frogs and toads) that plays a crucial role in their water balance and osmoregulation. Structurally identified as vasotocinyl-Gly, Hydrin 2 is an intermediate in the processing of the vasotocin (B1584283) precursor, provasotocin. Unlike its counterpart, arginine vasotocin (AVT), which primarily exerts an antidiuretic effect on the kidneys, Hydrin 2's main function is to increase water permeability in the skin and urinary bladder. This hydro-osmotic effect is critical for amphibians, allowing them to absorb water from their environment and rehydrate. This guide provides a comprehensive overview of Hydrin 2 for chemical biologists, including its mechanism of action, signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

The transition of vertebrates from aquatic to terrestrial life necessitated the evolution of sophisticated mechanisms for water conservation. In amphibians, which often inhabit environments with fluctuating water availability, the regulation of water balance is paramount for survival. The neurohypophysial hormones, derived from a common ancestral gene, are central to this regulation. In most non-mammalian vertebrates, arginine vasotocin (AVT) is the principal antidiuretic hormone. However, anuran amphibians possess an additional layer of regulation through the differential processing of the AVT precursor, giving rise to a family of peptides known as hydrins.

Hydrin 2, with the amino acid sequence CYIQNCPRGG, is the most common of these, found in a wide range of frog and toad species. It is characterized by a C-terminal glycine (B1666218) extension to the vasotocin sequence. This seemingly minor structural difference has profound functional consequences, directing its activity away from the kidney and towards the peripheral hydro-osmotic tissues: the skin and urinary bladder. This specialization allows for a decoupled regulation of water reabsorption from renal water conservation, providing a more nuanced control over their internal water balance.

Mechanism of Action and Signaling Pathway

Hydrin 2 exerts its effects by binding to a specific subset of vasotocin receptors, which are G-protein coupled receptors (GPCRs). While the exact receptor subtypes that preferentially bind Hydrin 2 are still under investigation, they are functionally characterized as V2-like receptors. The binding of Hydrin 2 to these receptors on the basolateral membrane of epithelial cells in the skin and bladder initiates an intracellular signaling cascade.

The signaling pathway is initiated by the activation of the Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the translocation of vesicles containing aquaporins (water channels) to the apical membrane of the epithelial cells. The insertion of these aquaporins, specifically AQP-h2 and AQP-h3 in species like the Japanese tree frog (Hyla japonica), dramatically increases the water permeability of the tissue, allowing for rapid water uptake from the environment or from the stored urine in the bladder.

Below is a diagram illustrating the signaling pathway of Hydrin 2.

Hydrin2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hydrin 2 Hydrin 2 V2R V2-like Receptor Hydrin 2->V2R Binding Gs Gs protein V2R->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Vesicle Aquaporin-containing Vesicle PKA->Vesicle Phosphorylation & Translocation AQP Aquaporin (AQP-h2, AQP-h3) Vesicle->AQP Insertion into Apical Membrane Water Influx Water Influx AQP->Water Influx

Caption: Hydrin 2 signaling pathway leading to increased water permeability.

Quantitative Data on Hydrin 2 Activity

The hydro-osmotic activity of Hydrin 2 has been quantified in several studies, often in comparison to AVT and Hydrin 1. The following tables summarize key quantitative data from a study on the ventral pelvic skin of the Japanese tree frog, Hyla japonica.[1][2]

Table 1: In Vivo Effect of Hydrin 2 on Water Permeability [1][2]

Treatment (1 nmol/g body weight)Mean Increase in Body Mass at 60 min (%)Statistical Significance (vs. Control)
Control (Saline)1.5 ± 0.5-
Arginine Vasotocin (AVT)6.2 ± 0.8P < 0.01
Hydrin 15.9 ± 0.7P < 0.01
Hydrin 2 6.0 ± 0.6 P < 0.01

Data are presented as mean ± S.E.M.

Table 2: In Vitro Effect of Hydrin 2 on Water Permeability [1][2]

Treatment (10-7 mol/L)Water Permeability (μL/cm²/h)Statistical Significance (vs. Control)
Control1.2 ± 0.3-
Arginine Vasotocin (AVT)8.5 ± 1.1P < 0.01
Hydrin 18.2 ± 1.0P < 0.01
Hydrin 2 8.3 ± 0.9 P < 0.01

Data are presented as mean ± S.E.M.

These data indicate that Hydrin 2 is as potent as AVT and Hydrin 1 in stimulating water permeability in the skin of Hyla japonica.

Experimental Protocols

Measurement of Hydro-osmotic Response in Isolated Frog Skin

This protocol describes the measurement of water permeability across isolated frog skin using a gravimetric method.

Materials:

  • Frog Ringer's solution (e.g., 111 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2 mM NaHCO₃, pH 7.4)

  • Hydrin 2, AVT, or other test compounds

  • Dissecting tools

  • Petri dishes

  • Permeability chambers or custom-made holders for skin patches

  • Analytical balance

Procedure:

  • Euthanize a frog (e.g., Rana pipiens) by double pithing.

  • Dissect a patch of abdominal skin, handling it carefully to avoid stretching or damage.

  • Mount the skin patch as a diaphragm between two chambers, with the mucosal (outer) side facing a hypotonic solution (e.g., diluted Ringer's) and the serosal (inner) side bathed in normal Ringer's solution.

  • Allow the preparation to equilibrate for at least 30 minutes.

  • To measure the hydro-osmotic response, add Hydrin 2 to the serosal bathing solution at the desired concentration (e.g., 10⁻⁸ M).

  • At regular intervals (e.g., every 15 minutes), weigh the chamber containing the mucosal solution to determine the amount of water that has moved across the skin.

  • The change in weight is used to calculate the water flux, typically expressed as μL/cm²/h.

  • A control group without the addition of Hydrin 2 should be run in parallel.

Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of Hydrin 2 with its receptors.

Materials:

  • Membrane preparation from a target tissue (e.g., frog bladder or skin epithelium)

  • Radiolabeled ligand (e.g., ³H-Arginine Vasopressin, as a proxy for the vasotocin receptor)

  • Unlabeled Hydrin 2 and other competing ligands

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a dilution series of unlabeled Hydrin 2.

  • In a microtiter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Hydrin 2.

  • For determining total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., AVT).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • The data are then used to generate a competition curve and to calculate the inhibition constant (Ki) for Hydrin 2.

Logical Relationships and Experimental Workflow

The study of Hydrin 2's function follows a logical progression from its identification to the characterization of its physiological role and molecular mechanism.

Hydrin2_Workflow cluster_discovery Discovery & Characterization cluster_function Functional Analysis cluster_mechanism Mechanistic Studies A Isolation from Amphibian Pituitary B Sequence Determination (Vasotocinyl-Gly) A->B C Chemical Synthesis B->C D In Vivo Bioassays (Water Uptake) C->D E In Vitro Bioassays (Isolated Skin/Bladder) C->E F Receptor Binding Assays E->F G Second Messenger Measurement (cAMP Assay) F->G H Aquaporin Translocation (Immunohistochemistry) G->H

Caption: Experimental workflow for the study of Hydrin 2.

Conclusion

Hydrin 2 represents a fascinating example of evolutionary adaptation at the molecular level. Through a subtle change in post-translational processing, amphibians have evolved a specialized peptide hormone that allows for fine-tuned control of their water balance, a critical physiological process for their success in diverse environments. For chemical biologists, Hydrin 2 offers a compelling system to study peptide hormone structure-function relationships, receptor-ligand interactions, and the evolution of signaling pathways. The experimental approaches outlined in this guide provide a starting point for further research into this unique and physiologically important molecule.

References

Methodological & Application

Application Notes and Protocols for Hydrin 2 (HIPS) Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydrazino-iso-Pictet-Spengler (HIPS) ligation, often associated with "Hydrin 2" technology, is a powerful chemoenzymatic strategy for the site-specific conjugation of payloads to antibodies, enabling the creation of homogeneous antibody-drug conjugates (ADCs). This method offers significant advantages over traditional random conjugation chemistries by producing ADCs with a uniform drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a better safety profile, and simplified analytical characterization.[1][2]

The core of this technology involves two key steps:

  • Enzymatic Aldehyde Tagging: The Formylglycine-Generating Enzyme (FGE) is utilized to convert a cysteine residue within a specific consensus sequence (CXPXR), genetically engineered into the antibody backbone, into a formylglycine (fGly) residue. This process introduces a bio-orthogonal aldehyde group at a predetermined site on the antibody.[3][4][5]

  • Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: The aldehyde-tagged antibody is then reacted with a hydrazinyl-indole-containing linker-payload. This reaction proceeds under mild conditions to form a stable carbon-carbon bond, covalently attaching the payload to the antibody.[1][6][7]

These application notes provide a detailed overview of the HIPS conjugation workflow, including protocols for antibody preparation, conjugation, purification, and characterization.

Signaling Pathways and Experimental Workflows

Overall Workflow for HIPS Antibody Conjugation

The following diagram illustrates the complete workflow from the engineered antibody to the final purified ADC.

HIPS Conjugation Workflow cluster_0 Antibody Engineering & Expression cluster_1 HIPS Ligation cluster_2 Purification & Analysis Engineered Antibody Antibody with CXPXR Tag FGE Co-expression Co-expression with FGE Engineered Antibody->FGE Co-expression Genetic Engineering Aldehyde-Tagged Antibody Antibody-fGly FGE Co-expression->Aldehyde-Tagged Antibody Enzymatic Conversion HIPS Ligation HIPS Reaction Aldehyde-Tagged Antibody->HIPS Ligation Crude ADC Crude ADC Mixture HIPS Ligation->Crude ADC Purification Purification (HIC/SEC) Crude ADC->Purification Linker-Payload Linker-Payload Linker-Payload->HIPS Ligation Purified ADC Purified ADC Purification->Purified ADC Analysis Characterization (SEC, HIC, MS) Purified ADC->Analysis

Figure 1. Overall workflow of the HIPS antibody conjugation process.
Chemical Principle of HIPS Ligation

The HIPS reaction is a variation of the Pictet-Spengler reaction. It proceeds through the formation of a hydrazonium ion intermediate, followed by an intramolecular electrophilic attack of the indole (B1671886) ring to form a stable C-C bond with the aldehyde on the antibody.[1][2]

HIPS Ligation Mechanism cluster_0 Reactants cluster_1 Reaction Antibody-CHO Antibody-fGly (Aldehyde) Intermediate Hydrazonium Ion Intermediate Antibody-CHO->Intermediate HIPS-Payload Hydrazinyl-Indole-Payload HIPS-Payload->Intermediate Ring Closure Intramolecular Alkylation Intermediate->Ring Closure Electrophilic Attack Final Product Stable C-C Bond (ADC) Ring Closure->Final Product Deprotonation

Figure 2. Simplified mechanism of the Hydrazino-iso-Pictet-Spengler (HIPS) ligation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HIPS conjugation protocol.

ParameterValueReference
FGE Conversion Efficiency
Cys to fGly Conversion75% to >98%[8][9]
HIPS Ligation Reaction
HIPS-Linker-Payload Stoichiometry8-10 equivalents[8][9]
pH5.5[8][9]
Temperature37 °C[8][9]
Reaction TimeTypically monitored until completion (e.g., 12-24 hours)[3][8][9]
Purification & Analysis
ADC Monomer Purity (Post-Purification)>95%[10]
Aggregate Content (Post-Purification)<1%[10]

Table 1: Key Quantitative Parameters for HIPS Antibody Conjugation.

ComponentConcentrationReference
HIPS Ligation Buffer
Sodium Citrate50 mM[8][9]
Sodium Chloride50 mM[8][9]
N,N-Dimethylacetamide (DMA)0.85% (v/v)[8][9]
Triton X-1000.085% (v/v)[8][9]
HIC Purification Buffers
Mobile Phase A (Binding)25 mM Sodium Phosphate, 1.0-3.0 M Ammonium Sulfate (B86663), pH 7.0[3]
Mobile Phase B (Elution)25 mM Sodium Phosphate, pH 7.0[3]
SEC Analysis Mobile Phase
Phosphate Buffered Saline (PBS)pH ~7.4[11]

Table 2: Buffer and Reagent Compositions.

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibody (In-vitro)

This protocol describes the in-vitro conversion of the cysteine in the CXPXR tag to formylglycine using purified Formylglycine-Generating Enzyme (FGE).

Materials:

  • Antibody containing the CXPXR tag

  • Purified, recombinant FGE

  • Copper(II) sulfate solution

  • Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Reducing agent (e.g., DTT or TCEP)

Procedure:

  • Antibody Preparation:

    • Purify the antibody containing the CXPXR tag using standard chromatography techniques (e.g., Protein A affinity chromatography).

    • Buffer exchange the antibody into the FGE reaction buffer.

    • Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).

  • FGE Activation:

    • Note: FGE is a copper-dependent enzyme and requires pre-activation with copper for optimal activity.[1][12]

    • Prepare a stock solution of FGE.

    • Incubate the FGE with a molar excess of Copper(II) sulfate for a specified time (e.g., 30 minutes at room temperature) prior to adding it to the reaction mixture. The exact ratio of FGE to copper may require optimization.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the aldehyde-tagged antibody, the activated FGE, and a reducing agent. The optimal ratio of FGE to antibody should be determined empirically, but a starting point could be a 1:10 to 1:5 molar ratio of enzyme to antibody.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) for a sufficient duration (e.g., 12-24 hours) to achieve high conversion.

    • Monitor the conversion of cysteine to formylglycine using mass spectrometry analysis of the antibody light and heavy chains. A successful conversion will result in a mass decrease of 1 Da for each modified cysteine.

  • Purification of Aldehyde-Tagged Antibody:

    • Remove the FGE and other reaction components from the aldehyde-tagged antibody using an appropriate chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography.

    • Buffer exchange the purified aldehyde-tagged antibody into the HIPS ligation buffer.

Protocol 2: HIPS Ligation for Antibody-Payload Conjugation

This protocol details the reaction of the aldehyde-tagged antibody with the HIPS-linker-payload.

Materials:

  • Purified aldehyde-tagged antibody in HIPS Ligation Buffer

  • HIPS-linker-payload conjugate

  • HIPS Ligation Buffer: 50 mM sodium citrate, 50 mM NaCl, pH 5.5

  • Organic co-solvents: N,N-Dimethylacetamide (DMA) and Triton X-100

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, add the purified aldehyde-tagged antibody.

    • Prepare a stock solution of the HIPS-linker-payload in an organic solvent such as DMA.

    • Add the HIPS-linker-payload stock solution to the antibody solution to achieve a final molar excess of 8-10 equivalents of the linker-payload.[8][9]

    • Add DMA and Triton X-100 to the reaction mixture to final concentrations of 0.85% and 0.085% (v/v), respectively, to aid in the solubility of the hydrophobic linker-payload.[8][9]

  • Incubation:

    • Incubate the reaction mixture at 37 °C with gentle agitation.[8][9]

    • Monitor the progress of the conjugation reaction by analytical Hydrophobic Interaction Chromatography (HIC). The conjugated antibody will have a longer retention time than the unconjugated antibody.

  • Reaction Quenching (Optional):

    • Once the reaction has reached the desired level of completion, it can be quenched by adding an excess of an aldehyde-containing molecule or by proceeding directly to purification.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unreacted antibody, excess linker-payload, and other impurities.

Materials:

  • Crude ADC reaction mixture

  • Tangential Flow Filtration (TFF) system (optional, for initial buffer exchange and removal of small molecules)

  • Hydrophobic Interaction Chromatography (HIC) system

  • HIC Buffers: As described in Table 2.

  • Size Exclusion Chromatography (SEC) system

  • SEC Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Removal of Excess Linker-Payload:

    • Utilize tangential flow filtration (TFF) or dialysis to remove the excess, unreacted HIPS-linker-payload and organic solvents from the crude reaction mixture.

  • Preparative Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column with a high-salt buffer (Mobile Phase A).

    • Load the ADC sample onto the column.

    • Elute the ADC using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B). The more hydrophobic, conjugated ADC species will elute later than the unconjugated antibody.

    • Collect fractions corresponding to the desired ADC peak.

  • Buffer Exchange and Formulation:

    • Pool the fractions containing the purified ADC.

    • Perform a final buffer exchange into the desired formulation buffer using TFF or SEC.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines key analytical methods to characterize the purified ADC.

1. Size Exclusion Chromatography (SEC):

  • Purpose: To assess the level of aggregation in the final ADC product.

  • Method:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC sample.

    • Monitor the elution profile at 280 nm. The main peak should correspond to the monomeric ADC, with any earlier eluting peaks representing aggregates.

    • Calculate the percentage of monomer and high molecular weight species.

2. Hydrophobic Interaction Chromatography (HIC):

  • Purpose: To determine the drug-to-antibody ratio (DAR) and assess the homogeneity of the ADC.

  • Method:

    • Use an analytical HIC column and the buffer system described in Table 2.

    • Inject the purified ADC.

    • The resulting chromatogram should show a single major peak for the site-specifically conjugated ADC, confirming a homogeneous DAR. The retention time will be longer than that of the unconjugated antibody.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the identity and integrity of the ADC and to verify the DAR.

  • Method:

    • Reduce the ADC to separate the light and heavy chains.

    • Analyze the chains by LC-MS.

    • The mass of the light and/or heavy chain will be increased by the mass of the conjugated linker-payload, confirming successful conjugation and allowing for precise DAR determination.

Conclusion

The Hydrin 2 (HIPS) protocol provides a robust and reliable method for the production of site-specific and homogeneous antibody-drug conjugates. The chemoenzymatic approach, combining the precision of FGE-mediated aldehyde tagging with the stability of the HIPS ligation, offers significant advantages for the development of next-generation ADCs with improved therapeutic indices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug developers to implement this advanced conjugation technology.

References

Application Notes and Protocols: Hydrin 2 for Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrin 2 is a novel synthetic polymer designed for the versatile and controlled formation of hydrogels for a wide range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] Its unique chemical structure allows for facile crosslinking under mild conditions, resulting in hydrogels with tunable mechanical properties, swelling behavior, and degradation kinetics. These characteristics make Hydrin 2 an ideal candidate for creating sophisticated drug delivery systems that can provide sustained and targeted release of therapeutic agents.[4][5]

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[1][2][6] The formation of a stable hydrogel network is achieved through a process called crosslinking, which can be either physical or chemical in nature.[7][8][9] Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in strong and stable gels, while physical crosslinking relies on weaker interactions such as hydrogen bonds or ionic interactions.[8][10][11] Hydrin 2 is amenable to both physical and chemical crosslinking methods, offering a broad spectrum of possibilities for hydrogel design.[12][13]

These application notes provide detailed protocols for the formation of Hydrin 2-based hydrogels, methods for drug loading and release studies, and data on the physicochemical properties of the resulting hydrogels.

Data Presentation

Table 1: Swelling Ratio of Hydrin 2 Hydrogels

The swelling ratio is a critical parameter that influences nutrient transport, drug diffusion, and the overall mechanical integrity of the hydrogel. The equilibrium swelling ratio (ESR) is determined by the balance between the osmotic forces driving water into the hydrogel and the elastic forces of the crosslinked polymer network.

Hydrin 2 Concentration (% w/v)Crosslinker Concentration (mol%)Equilibrium Swelling Ratio (ESR)
5135.2 ± 2.1
5228.5 ± 1.8
10125.8 ± 1.5
10219.3 ± 1.2
Table 2: In Vitro Release of Doxorubicin from Hydrin 2 Hydrogels

The release kinetics of a model chemotherapeutic drug, doxorubicin, from Hydrin 2 hydrogels were evaluated. The cumulative release was monitored over 72 hours in a phosphate-buffered saline (PBS) solution at 37°C.

Hydrin 2 Concentration (% w/v)Crosslinker Concentration (mol%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
5145.6 ± 3.285.1 ± 4.5
5235.2 ± 2.872.4 ± 3.9
10130.1 ± 2.565.8 ± 3.1
10222.7 ± 1.955.3 ± 2.7

Experimental Protocols

Protocol 1: Formation of Hydrin 2 Hydrogel via Free-Radical Polymerization

This protocol describes the chemical crosslinking of Hydrin 2 using a free-radical polymerization method.[14]

Materials:

  • Hydrin 2 monomer solution (50% w/v in deionized water)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Prepare the Hydrin 2 precursor solution by mixing the desired volume of Hydrin 2 monomer solution and MBA crosslinker in PBS. A typical starting formulation is 10% (w/v) Hydrin 2 and 1 mol% MBA.

  • Degas the solution by purging with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit the polymerization process.

  • Add the initiator, APS (10% w/v solution), to the precursor solution at a final concentration of 0.1% (w/v). Mix gently.

  • Add the accelerator, TEMED, at a final concentration of 0.1% (v/v) to initiate polymerization.

  • Immediately cast the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with spacers).

  • Allow polymerization to proceed at room temperature for 1-2 hours, or until a solid gel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove unreacted monomers and other reagents.

Protocol 2: Drug Loading into Hydrin 2 Hydrogels

This protocol details the loading of a therapeutic agent into the hydrogel using an equilibrium swelling method.

Materials:

  • Lyophilized (freeze-dried) Hydrin 2 hydrogel discs

  • Therapeutic drug solution of known concentration in PBS

  • PBS (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Immerse pre-weighed, lyophilized Hydrin 2 hydrogel discs in the drug solution.

  • Allow the hydrogels to swell to equilibrium for 24 hours at 37°C with gentle agitation.

  • Remove the hydrogels from the drug solution and gently blot the surface to remove excess solution.

  • Measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug remaining in the supernatant from the initial amount of drug.

Protocol 3: In Vitro Drug Release Study

This protocol describes the procedure for evaluating the release of the loaded drug from the Hydrin 2 hydrogel.

Materials:

  • Drug-loaded Hydrin 2 hydrogel discs

  • PBS (pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Place a drug-loaded hydrogel disc into a known volume of PBS (e.g., 10 mL) in a sealed container.

  • Incubate at 37°C with continuous, gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release Drug Release Study prep_solution Prepare Precursor Solution (Hydrin 2 + Crosslinker) degas Degas Solution prep_solution->degas initiate Add Initiator & Accelerator degas->initiate cast Cast into Mold initiate->cast polymerize Polymerization cast->polymerize wash Wash & Purify polymerize->wash swell Swell Hydrogel in Drug Solution wash->swell measure_loading Measure Drug Loading swell->measure_loading incubate Incubate in PBS measure_loading->incubate sample Sample at Time Points incubate->sample measure_release Measure Drug Release sample->measure_release

Caption: Experimental workflow for Hydrin 2 hydrogel synthesis, drug loading, and release.

logical_relationship cluster_properties Controllable Parameters cluster_outcomes Resulting Hydrogel Characteristics hydrin_conc Hydrin 2 Concentration swelling Swelling Ratio hydrin_conc->swelling Inverse stiffness Mechanical Stiffness hydrin_conc->stiffness Direct release Drug Release Rate hydrin_conc->release Inverse crosslinker_conc Crosslinker Concentration crosslinker_conc->swelling Inverse crosslinker_conc->stiffness Direct crosslinker_conc->release Inverse

Caption: Relationship between formulation parameters and hydrogel properties.

References

Application Notes and Protocols for Hydrin 2 Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrin 2 is a novel biocompatible and biodegradable hydrogel precursor designed for a wide range of applications in drug delivery and tissue engineering. Its unique polysaccharide-based structure, rich in primary amine functionalities, allows for controlled crosslinking to form stable, three-dimensional hydrogel networks. The extent of crosslinking can be precisely tuned to modulate the hydrogel's mechanical properties, degradation rate, and drug release kinetics.

These application notes provide detailed protocols for two common chemical crosslinking methods for Hydrin 2: glutaraldehyde (B144438) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide (EDC/NHS) crosslinking.[1][2] Quantitative data from characterization studies are presented to guide researchers in selecting the optimal crosslinking conditions for their specific application.

Experimental Protocols

Protocol 1: Glutaraldehyde Crosslinking of Hydrin 2

This protocol describes the crosslinking of Hydrin 2 using glutaraldehyde, a common and efficient crosslinking agent that reacts with primary amine groups.

Materials:

  • Hydrin 2 powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde solution (25% in water)

  • Glycine (B1666218) solution (1 M)

  • Sterile, pyrogen-free water

  • Syringes and needles

  • Molds for hydrogel casting (e.g., 24-well plate)

  • Vortex mixer

  • Incubator at 37°C

Methodology:

  • Preparation of Hydrin 2 Solution:

    • Under sterile conditions, dissolve Hydrin 2 powder in sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., 5% w/v).

    • Vortex the solution until the powder is completely dissolved and the solution is homogeneous.

    • Allow the solution to stand for 30 minutes to eliminate any air bubbles.

  • Crosslinking Reaction:

    • Prepare a fresh dilution of glutaraldehyde in sterile water to the desired working concentration (refer to Table 1 for examples).

    • Add the glutaraldehyde solution to the Hydrin 2 solution at a specific volume ratio (e.g., 1:100 v/v of crosslinker to Hydrin 2 solution).

    • Immediately vortex the mixture for 30 seconds to ensure uniform distribution of the crosslinker.

    • Dispense the mixture into the desired molds.

    • Incubate at 37°C for the desired crosslinking time (e.g., 2-24 hours). Gelation should be monitored visually.

  • Purification and Quenching:

    • After crosslinking, wash the resulting hydrogels extensively with sterile PBS to remove any unreacted glutaraldehyde.

    • To quench any remaining aldehyde groups, immerse the hydrogels in a 1 M glycine solution for 1 hour.

    • Perform a final series of washes with sterile PBS (3 x 30 minutes).

    • The crosslinked Hydrin 2 hydrogels are now ready for characterization or use.

Protocol 2: EDC/NHS Zero-Length Crosslinking of Hydrin 2

This protocol utilizes a zero-length crosslinking strategy with EDC and NHS, which facilitates the formation of amide bonds between carboxyl and amine groups within the Hydrin 2 polymer, without incorporating the crosslinker into the final structure.[2]

Materials:

  • Hydrin 2 powder

  • Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Vortex mixer

  • Molds for hydrogel casting

Methodology:

  • Preparation of Hydrin 2 Solution:

    • Dissolve Hydrin 2 powder in the activation buffer to the desired concentration (e.g., 5% w/v).

    • Vortex until fully dissolved.

  • Crosslinking Reaction:

    • Prepare fresh solutions of EDC and NHS in the activation buffer.

    • Add EDC and NHS to the Hydrin 2 solution. The molar ratio of EDC/NHS to the reactive groups on Hydrin 2 should be optimized (refer to Table 2 for examples).

    • Vortex the mixture for 1 minute.

    • Dispense the solution into molds.

    • Allow the crosslinking reaction to proceed at room temperature for 4-12 hours.

  • Purification:

    • After gelation, wash the hydrogels thoroughly with sterile PBS (pH 7.4) to remove unreacted crosslinkers and byproducts.

    • The crosslinked Hydrin 2 hydrogels are now ready for use.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of Hydrin 2 hydrogels crosslinked under different conditions.

Table 1: Effect of Glutaraldehyde Concentration on Hydrin 2 Hydrogel Properties

Glutaraldehyde Concentration (% v/v)Gelation Time (minutes)Swelling Ratio (%)Compressive Modulus (kPa)
0.05451250 ± 805.2 ± 0.4
0.1020850 ± 5012.8 ± 1.1
0.258420 ± 3025.5 ± 2.3
0.503250 ± 2048.7 ± 3.9

Table 2: Effect of EDC/NHS Molar Ratio on Hydrin 2 Hydrogel Properties

Molar Ratio (EDC:NHS:Hydrin 2)Gelation Time (hours)Swelling Ratio (%)Compressive Modulus (kPa)
0.5:0.5:161500 ± 1103.1 ± 0.3
1:1:14980 ± 759.7 ± 0.8
2:2:12.5550 ± 4021.3 ± 1.9
4:4:11.5310 ± 2541.5 ± 3.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_post Post-Processing & Analysis prep_hydrin Dissolve Hydrin 2 in Buffer mix Mix Hydrin 2 and Crosslinker prep_hydrin->mix prep_crosslinker Prepare Crosslinker Solution prep_crosslinker->mix cast Cast into Molds mix->cast incubate Incubate cast->incubate purify Purify and Quench incubate->purify characterize Characterize Hydrogel (Swelling, Mechanical) purify->characterize application Application (e.g., Drug Release) characterize->application

Caption: Workflow for Hydrin 2 hydrogel preparation and characterization.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Host Cell Response to Hydrin 2 Implant cluster_nucleus Hydrin2 Hydrin 2 Hydrogel Receptor Cell Surface Receptor Hydrin2->Receptor Biomaterial Interaction Adaptor Adaptor Proteins Receptor->Adaptor MAPK_cascade MAPK Cascade Adaptor->MAPK_cascade NFkB NF-kB Adaptor->NFkB Nucleus Nucleus MAPK_cascade->Nucleus NFkB->Nucleus Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression

References

Application Notes and Protocols for Hydrin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydrin, specifically poly(epichlorohydrin-co-ethylene oxide) (PECO), in the development of advanced drug delivery systems. The information presented herein is intended to guide researchers in the design, fabrication, and evaluation of PECO-based platforms for controlled therapeutic release.

Introduction to Hydrin (PECO) in Drug Delivery

Hydrin, a copolymer of epichlorohydrin (B41342) and ethylene (B1197577) oxide, is an elastomeric polymer with properties that make it a promising candidate for drug delivery applications. Its unique combination of a flexible polyether backbone and reactive chloromethyl side groups allows for the fabrication of diverse drug delivery vehicles, including fiber scaffolds and hydrogels. The ethylene oxide component imparts hydrophilicity, which can be tailored by adjusting the copolymer ratio, influencing swelling behavior and drug release kinetics. The epichlorohydrin component provides sites for chemical modification and cross-linking, enabling the creation of stable, biocompatible matrices for sustained drug release.

A notable application of PECO is in the formulation of composite materials, such as gelatin-PECO (GL:PECO) fiber scaffolds, for the controlled release of therapeutic agents. These systems have demonstrated potential for prolonged drug delivery, making them suitable for applications in tissue engineering and wound healing.

Key Applications and Quantitative Data Summary

The primary application of PECO in drug delivery, as evidenced by current research, is in the fabrication of fiber scaffolds for the controlled release of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). The blending of PECO with natural polymers such as gelatin enhances the mechanical properties and biocompatibility of the resulting drug delivery system.

Table 1: In Vitro Drug Release Characteristics of Diclofenac from Gelatin-PECO Fiber Scaffolds

Formulation (GL:PECO Ratio)Cumulative Drug Release after 15 days (%)Initial Burst Release (first 24 hours) (%)
3:1~85%~20%
4:1~75%~15%

Data synthesized from studies on diclofenac-loaded gelatin-poly(epichlorohydrin-co-ethylene oxide) fiber scaffolds.

Table 2: Biocompatibility of Gelatin-PECO Fiber Scaffolds

Formulation (GL:PECO Ratio)Cell Viability with NIH/3T3 Fibroblasts (%)
3:1> 95%
4:1> 95%

In vitro cytotoxicity assessment of GL:PECO scaffolds demonstrating excellent biocompatibility.

Experimental Protocols

Protocol for Fabrication of Gelatin-PECO (GL:PECO) Fiber Scaffolds for Drug Delivery

This protocol details the synthesis of diclofenac-loaded GL:PECO composite fiber scaffolds using the Forcespinning® technique.[1]

Materials:

  • Gelatin (Type A, from porcine skin)

  • Poly(epichlorohydrin-co-ethylene oxide) (PECO)

  • Diclofenac sodium

  • Trifluoroacetic acid (TFA)

Equipment:

  • Magnetic stirrer with heating plate

  • Forcespinning® apparatus with a dual-orifice spinneret

  • Fume hood

  • Analytical balance

  • Glass vials

Procedure:

  • Preparation of GL:PECO Solution (3:1 ratio):

    • In a fume hood, dissolve 4.5 g of gelatin in 15 mL of TFA at room temperature in a glass vial.

    • To the gelatin solution, add 1.5 g of PECO.

    • Add 0.5 g of diclofenac sodium to the mixture.

    • Stir the solution at 60°C for 24 hours until a clear, homogeneous solution is obtained.

  • Preparation of GL:PECO Solution (4:1 ratio):

    • Dissolve 4.8 g of gelatin in 15 mL of TFA at room temperature.

    • Add 1.2 g of PECO to the gelatin solution.

    • Add 0.5 g of diclofenac sodium.

    • Stir at 60°C for 24 hours to achieve a homogeneous solution.

  • Fiber Fabrication using Forcespinning®:

    • Load the prepared homogeneous GL:PECO solution into the dual-orifice spinneret of the Forcespinning® apparatus.

    • Set the rotational speed of the spinneret to 9000 rpm.

    • Initiate the spinning process for a duration of 30–40 seconds to fabricate the fiber scaffolds.

    • Carefully collect the fabricated scaffolds from the collector.

  • Post-Fabrication Processing:

    • Dry the collected fiber scaffolds under vacuum to remove any residual solvent.

    • Store the dried scaffolds in a desiccator until further use.

Protocol for In Vitro Drug Release Study

This protocol outlines the procedure to determine the release kinetics of a drug from the fabricated PECO-based scaffolds.

Materials:

  • Drug-loaded GL:PECO fiber scaffolds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Accurately weigh a 10 mg sample of the drug-loaded fiber scaffold.

  • Place the scaffold in a vial containing 10 mL of PBS (pH 7.4).

  • Incubate the vial at 37°C in a shaking incubator.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter for 15 days), withdraw a 1 mL aliquot of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vitro Biocompatibility (Cytotoxicity) Assay

This protocol describes the assessment of the cytotoxicity of the fabricated scaffolds using an MTT assay with a fibroblast cell line (e.g., NIH/3T3).

Materials:

  • Sterilized GL:PECO fiber scaffolds

  • NIH/3T3 fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Sterilize the GL:PECO scaffold samples (e.g., by UV irradiation).

  • Seed NIH/3T3 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, place the sterilized scaffold samples into the wells with the adhered cells. Use tissue culture plastic as a negative control.

  • Incubate the plates for another 24 and 48 hours.

  • After the incubation period, remove the scaffolds and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_fabrication Fiber Fabrication cluster_characterization Characterization gelatin Gelatin mixing Mixing & Homogenization gelatin->mixing peco PECO peco->mixing drug Drug (Diclofenac) drug->mixing solvent Solvent (TFA) solvent->mixing forcespinning Forcespinning® mixing->forcespinning Homogeneous Solution drug_release In Vitro Drug Release forcespinning->drug_release Drug-Loaded Scaffold biocompatibility In Vitro Biocompatibility forcespinning->biocompatibility Drug-Loaded Scaffold

Caption: Workflow for the synthesis, fabrication, and characterization of drug-loaded PECO scaffolds.

Drug Release Mechanism from PECO-Based Scaffolds

drug_release_mechanism cluster_scaffold Drug-Loaded PECO Scaffold cluster_release_medium Aqueous Environment (PBS) scaffold_matrix PECO-Gelatin Matrix entrapped_drug Entrapped Drug swelling Matrix Swelling entrapped_drug->swelling Initial Stage diffusion Drug Diffusion swelling->diffusion Facilitates erosion Matrix Erosion swelling->erosion Contributes to released_drug Released Drug diffusion->released_drug Primary Mechanism erosion->released_drug Secondary Mechanism

Caption: Key mechanisms governing drug release from PECO-based hydrophilic matrices.

Cellular Interaction and Biocompatibility Assessment Logic

biocompatibility_logic cluster_invitro In Vitro Assessment cluster_decision Biocompatibility Conclusion peco_scaffold PECO-based Scaffold cell_culture Cell Culture (e.g., Fibroblasts) peco_scaffold->cell_culture Introduce direct_contact Direct Contact with Scaffold cell_culture->direct_contact mtt_assay MTT Assay direct_contact->mtt_assay Evaluate Metabolic Activity cell_viability Cell Viability (%) mtt_assay->cell_viability Quantify biocompatible Biocompatible cell_viability->biocompatible > 80-90% cytotoxic Cytotoxic cell_viability->cytotoxic < 70%

Caption: Logical flow for assessing the in vitro biocompatibility of PECO-based materials.

References

Application Notes and Protocols: Using Hydrin 2 for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Surface Modification of Nanoparticles Using Hydrin 2

Executive Summary

Extensive research has been conducted to provide detailed application notes and protocols for the utilization of "Hydrin 2" in the surface modification of nanoparticles. Despite a comprehensive search of scientific literature, patents, and commercial databases, no specific chemical entity, product, or reagent designated as "Hydrin 2" for this application has been identified.

The search results yielded extensive information on various methods for nanoparticle surface modification, including the use of polymers like polyethylene (B3416737) glycol (PEG), hydrogels, and various biopolymers to enhance stability, biocompatibility, and targeting capabilities.[1][2][3] Methodologies involving functional groups such as hydrazide for the conjugation of biomolecules to nanoparticles were also noted.[4] However, the specific term "Hydrin 2" did not correspond to any available material or established protocol.

Due to the absence of any identifiable substance named "Hydrin 2" in the public domain, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations.

General Principles of Nanoparticle Surface Modification

While specific data on "Hydrin 2" is unavailable, the following established principles and methodologies are central to the surface modification of nanoparticles for biomedical and drug delivery applications:

  • Improving Colloidal Stability: Surface modification is crucial to prevent the aggregation of nanoparticles in biological fluids, which are characterized by high ionic strengths.[1] Polymers like PEG are commonly used to provide steric stabilization.[1]

  • Enhancing Biocompatibility: Coating nanoparticles with biocompatible materials such as hydrogels or certain biopolymers can reduce immunogenicity and toxicity.[3][5]

  • Facilitating Targeted Drug Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to promote accumulation at specific sites within the body, thereby increasing therapeutic efficacy and reducing off-target effects.[2][6]

  • Controlling Drug Release: The choice of surface coating can influence the release kinetics of encapsulated or conjugated drugs.[7][8] Hydrogels, for example, can be designed for sustained or stimulus-responsive drug release.[5][9]

Commonly Used Materials and Functional Groups in Nanoparticle Surface Modification

Our investigation revealed several classes of materials and chemical functionalities frequently employed in nanoparticle surface modification protocols:

Material/Functional GroupKey Features & Applications in Nanoparticle Modification
Poly(ethylene glycol) (PEG) Provides a hydrophilic shell, reduces protein adsorption (opsonization), and prolongs circulation time.[1][2]
Hydrogels Three-dimensional polymer networks with high water content, excellent biocompatibility, and tunable drug release properties.[5][7][8][9][10]
Biopolymers (e.g., Chitosan, Dextran) Natural polymers offering biocompatibility and biodegradability; can be functionalized for targeted delivery.[3][11]
Hydrazide (-CONHNH2) A reactive functional group used for the covalent conjugation of biomolecules, such as antibodies, to the nanoparticle surface through reaction with aldehyde groups.[4]
Thiols (-SH) Exhibit strong affinity for gold surfaces, enabling the straightforward conjugation of thiol-modified molecules like oligonucleotides to gold nanoparticles.[12]
Carboxyl (-COOH) & Amine (-NH2) Groups Versatile functional groups that can be used for covalent conjugation via carbodiimide (B86325) chemistry (e.g., EDC/NHS) to link proteins and other ligands.[6][13]

Illustrative Experimental Workflow for Nanoparticle Surface Modification

The following diagram represents a generalized workflow for the surface modification of nanoparticles, a process that would be adapted based on the specific chemistry of a reagent like "Hydrin 2," were it identifiable.

G cluster_0 Preparation cluster_1 Modification cluster_2 Purification cluster_3 Characterization NP_Synth Nanoparticle Synthesis Conjugation Surface Conjugation Reaction NP_Synth->Conjugation Ligand_Prep Surface Ligand Preparation Ligand_Prep->Conjugation Purification Purification (e.g., Centrifugation, Dialysis) Conjugation->Purification Characterization Physicochemical Characterization Purification->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay

Caption: Generalized workflow for nanoparticle surface modification.

Conclusion and Recommendation

We are unable to provide the requested application notes and protocols for "Hydrin 2" as our comprehensive search did not identify any such substance for nanoparticle surface modification. We recommend that the requesting party verify the name and chemical identity of the intended reagent. If "Hydrin 2" is an internal or developmental name, access to proprietary documentation will be necessary to proceed.

Should a specific chemical structure or alternative name be provided, we would be pleased to renew our efforts to develop the detailed documentation as originally requested.

References

Application Notes and Protocols for Peptide Labeling with Hydrin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the site-specific labeling of peptides with Hydrin 2, a novel hydrazide-containing reagent designed for stable bioconjugation. Hydrin 2 enables the covalent attachment of a reporter molecule (e.g., a fluorescent dye, biotin, or a cytotoxic drug) to a peptide of interest. This labeling strategy is particularly useful for applications in drug development, molecular imaging, and diagnostics, where precise control over the position of the label is critical for maintaining the biological activity of the peptide.

The protocol described herein is based on the well-established reaction between a hydrazide and an aldehyde or ketone group. To achieve site-specific labeling, the target peptide must first be engineered to contain a unique carbonyl group. This can be accomplished through various methods, including the enzymatic or chemical modification of specific amino acid residues or the incorporation of unnatural amino acids bearing aldehyde or ketone functionalities. Once the carbonyl group is introduced, it can react specifically with the hydrazide moiety of Hydrin 2 to form a stable hydrazone bond.

These application notes offer detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and relevant biological pathways to assist researchers in successfully implementing this powerful bioconjugation technique.

Data Presentation

Table 1: Quantitative Summary of a Typical Hydrin 2 Labeling Reaction

ParameterResultMethod of Analysis
Peptide Concentration 1 mg/mLUV-Vis Spectroscopy (A280)
Hydrin 2 Concentration 10 mMManufacturer's Specifications
Reaction Time 2 hoursTime-course analysis by RP-HPLC
Reaction Temperature 25°CControlled laboratory conditions
Labeling Efficiency > 95%RP-HPLC, Mass Spectrometry
Purity of Labeled Peptide > 98%Analytical RP-HPLC
Overall Yield 75-85%Quantification after purification
Mass of Unlabeled Peptide [Specify Mass] DaMass Spectrometry (MALDI-TOF or ESI)
Mass of Labeled Peptide [Specify Mass + Hydrin 2 Mass] DaMass Spectrometry (MALDI-TOF or ESI)

Experimental Protocols

Generation of a Carbonyl Group on the Peptide

Site-specific labeling with Hydrin 2 requires the presence of a unique aldehyde or ketone group on the peptide. Below are two common methods for introducing a carbonyl group.

Method A: Enzymatic Oxidation of an N-terminal Serine or Threonine

This method utilizes an enzyme, such as mushroom tyrosinase, to oxidize the N-terminal serine or threonine residue to a glyoxylyl group.

  • Materials:

    • Peptide with an N-terminal Serine or Threonine

    • Mushroom Tyrosinase

    • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.5)

    • Reaction vessel

  • Protocol:

    • Dissolve the peptide in 50 mM sodium phosphate buffer (pH 6.5) to a final concentration of 1-5 mg/mL.

    • Add mushroom tyrosinase to the peptide solution to a final concentration of 100-500 units/mL.

    • Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry to confirm the mass shift corresponding to the oxidation.

    • Once the reaction is complete, the oxidized peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or used directly in the labeling reaction.

Method B: Incorporation of an Aldehyde- or Ketone-Containing Unnatural Amino Acid

This method involves the synthesis of the peptide with an unnatural amino acid that contains a protected aldehyde or ketone group. The protecting group is then removed to reveal the reactive carbonyl for labeling.

  • Materials:

    • Fmoc-protected unnatural amino acid with a protected carbonyl group

    • Solid-phase peptide synthesis (SPPS) resin and reagents

    • Deprotection solution (e.g., mild acid or specific reagent for the protecting group)

  • Protocol:

    • Incorporate the Fmoc-protected unnatural amino acid at the desired position during solid-phase peptide synthesis using standard protocols.[1]

    • After peptide synthesis and cleavage from the resin, purify the peptide containing the protected carbonyl group by RP-HPLC.

    • Treat the purified peptide with the appropriate deprotection solution to remove the protecting group and expose the aldehyde or ketone. The specific deprotection conditions will depend on the protecting group used.

    • Purify the deprotected peptide by RP-HPLC to remove the deprotection reagents and byproducts.

Labeling of the Carbonyl-Containing Peptide with Hydrin 2

This protocol describes the reaction of the carbonyl-containing peptide with Hydrin 2 to form a stable hydrazone linkage.

  • Materials:

    • Carbonyl-containing peptide

    • Hydrin 2 reagent

    • Aniline (B41778) (catalyst)

    • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 4.5-5.5)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve Hydrin 2

  • Protocol:

    • Dissolve the carbonyl-containing peptide in the reaction buffer to a final concentration of 1-2 mg/mL.

    • Prepare a stock solution of Hydrin 2 in anhydrous DMF or DMSO at a concentration of 10-50 mM.

    • Add the Hydrin 2 stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of Hydrin 2 over the peptide.

    • Add aniline to the reaction mixture to a final concentration of 10-20 mM. Aniline acts as a catalyst to accelerate the hydrazone formation.

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours, or overnight at 4°C, with gentle agitation.

    • Monitor the progress of the labeling reaction by RP-HPLC. The labeled peptide will have a different retention time compared to the unlabeled peptide. Mass spectrometry can also be used to confirm the addition of the Hydrin 2 label.

Purification of the Hydrin 2-Labeled Peptide

Purification is essential to remove unreacted Hydrin 2, catalyst, and any unlabeled peptide.

  • Materials:

    • RP-HPLC system with a C18 column

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Lyophilizer

  • Protocol:

    • Acidify the reaction mixture with a small amount of TFA to ensure compatibility with the RP-HPLC mobile phase.

    • Inject the reaction mixture onto a semi-preparative or preparative C18 RP-HPLC column.

    • Elute the labeled peptide using a linear gradient of Solvent B. The exact gradient will depend on the hydrophobicity of the peptide and the Hydrin 2 label.[2]

    • Collect the fractions containing the purified labeled peptide, identified by its characteristic retention time and confirmed by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final labeled peptide as a dry powder.

Characterization of the Labeled Peptide
  • Purity Analysis:

    • Analyze the lyophilized product by analytical RP-HPLC using a C18 column to determine its purity. Purity should ideally be >98%.

  • Identity Confirmation:

    • Confirm the identity and successful labeling of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the theoretical mass of the Hydrin 2-labeled peptide.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Peptide Labeling with Hydrin 2 cluster_0 Peptide Preparation cluster_1 Labeling Reaction cluster_2 Purification and Analysis start Start with Peptide of Interest carbonyl Introduce Carbonyl Group (Enzymatic or Chemical) start->carbonyl purify1 Purify Carbonyl-Peptide (RP-HPLC) carbonyl->purify1 labeling React with Hydrin 2 (Hydrazide-Carbonyl Ligation) purify1->labeling purify2 Purify Labeled Peptide (RP-HPLC) labeling->purify2 characterize Characterize Labeled Peptide (Mass Spec, HPLC) purify2->characterize end Final Labeled Peptide characterize->end

Caption: Workflow for Hydrin 2 Labeling.

Signaling Pathway Example: GPCR Internalization

G GPCR Internalization Pathway Studied with Labeled Peptide cluster_0 Cell Surface cluster_1 Intracellular peptide Hydrin 2-Labeled Peptide (Ligand) binding Ligand-Receptor Binding peptide->binding receptor G-Protein Coupled Receptor (GPCR) receptor->binding clathrin Clathrin-Coated Pit Formation binding->clathrin endosome Early Endosome clathrin->endosome recycling Receptor Recycling endosome->recycling degradation Lysosomal Degradation endosome->degradation recycling->receptor Recycle to Membrane

Caption: GPCR Internalization Pathway.

References

Application Notes and Protocols: Characterizing the Kinase Inhibitor Hydrin 2 using Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydrin 2 is a cell-permeable, potent, and selective inhibitor of specific serine/threonine and receptor tyrosine kinases. Its mechanism of action involves the competitive binding to the ATP-binding site of target kinases, which in turn blocks the transfer of phosphate (B84403) groups to downstream substrates. This inhibition disrupts signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival.

Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used technique to study molecular interactions, including the activity of enzymes like kinases.[1] FRET-based biosensors can be designed to report on the phosphorylation status of a specific substrate in real-time, within living cells or in vitro.[2][3][4] This technology offers a sensitive and quantitative method for characterizing the potency and mechanism of kinase inhibitors like Hydrin 2.[5][6]

This document provides detailed application notes and protocols for utilizing a FRET-based kinase activity assay to determine the inhibitory effect of Hydrin 2 on a target kinase within a relevant signaling pathway.

Principle of the FRET-Based Kinase Activity Assay

A common design for a FRET-based kinase biosensor is an intramolecular construct. This biosensor consists of a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., YPet or Venus) flanking a kinase-specific substrate peptide and a phospho-amino acid binding domain (PAABD).[1]

In the basal state, the donor and acceptor are spatially separated, resulting in a low FRET signal. Upon phosphorylation of the substrate by the target kinase, the PAABD binds to the phosphorylated substrate, inducing a conformational change that brings the donor and acceptor fluorophores into close proximity. This increased proximity leads to a higher FRET efficiency, which can be measured as an increase in the acceptor's emission upon excitation of the donor. A kinase inhibitor like Hydrin 2 will prevent this phosphorylation, thus keeping the FRET signal low.

cluster_0 Low FRET State (Inactive Kinase or Inhibitor Present) cluster_1 High FRET State (Active Kinase) node1 Donor (ECFP) Substrate PAABD Acceptor (YPet) node2 Donor (ECFP) Phospho-Substrate-PAABD Complex Acceptor (YPet) node1->node2 Phosphorylation node2->node1 Dephosphorylation Kinase Kinase ATP ATP Hydrin 2 Hydrin 2 Hydrin 2->Kinase Inhibition ADP ADP

Principle of a FRET-based kinase biosensor.

Data Presentation

The following tables summarize representative quantitative data that would be obtained when characterizing Hydrin 2 using a FRET-based kinase assay.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.75A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay for high-throughput screening.[7][8][9]
Signal-to-Background (S/B) Ratio >10The ratio of the mean signal of the positive control (no inhibitor) to the mean signal of the negative control (no kinase).[10]
Assay Window >1.5The fold difference between the positive and negative controls.[11]

Table 2: Inhibitory Activity of Hydrin 2 (Example Data)

Target KinaseIC50 (nM)Hill SlopeNotes
MEK1 15.21.1Potent inhibition of a key kinase in the MAPK/ERK pathway.
ERK2 89.50.9Moderate inhibition.
PKA >10,000-Demonstrates selectivity; PKA is not a primary target.

Experimental Protocols

Protocol 1: In Vitro FRET-Based Kinase Assay for IC50 Determination of Hydrin 2

This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of Hydrin 2 against a specific kinase using a purified FRET biosensor.

Materials:

  • Purified target kinase (e.g., MEK1)

  • Purified FRET biosensor for the target kinase

  • Hydrin 2 stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]

  • ATP solution (at a concentration close to the Km for the target kinase)

  • 384-well, low-volume, black assay plates

  • Multimode plate reader with TR-FRET or HTS FRET capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of Hydrin 2 in kinase assay buffer. For a 10-point IC50 curve, you might start with a 100 µM solution and perform 1:3 serial dilutions. Include a vehicle control (DMSO) with no inhibitor.

    • Prepare a solution of the FRET biosensor and the target kinase in kinase assay buffer. The optimal concentrations of the biosensor and kinase should be determined empirically in an initial optimization experiment.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of each Hydrin 2 dilution (or vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the kinase/biosensor mixture to each well.

    • Incubate the plate at room temperature for 30 minutes to allow Hydrin 2 to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 15 µL.[11]

  • Data Acquisition:

    • Immediately place the plate in the plate reader and begin kinetic measurements.

    • Set the plate reader to excite the donor fluorophore (e.g., 430 nm for ECFP) and measure the emission of both the donor (e.g., 475 nm for ECFP) and the acceptor (e.g., 530 nm for YPet).

    • Record the fluorescence intensities every 1-2 minutes for a period of 60-90 minutes.

  • Data Analysis:

    • For each time point, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Determine the initial reaction rate (slope of the linear portion of the FRET ratio vs. time curve) for each Hydrin 2 concentration.

    • Plot the initial reaction rates against the logarithm of the Hydrin 2 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[10][12]

start Start prep_reagents Prepare Serial Dilutions of Hydrin 2 and Kinase/Biosensor/ATP Solutions start->prep_reagents add_inhibitor Add Hydrin 2 Dilutions to 384-well Plate prep_reagents->add_inhibitor add_kinase_biosensor Add Kinase/Biosensor Mix add_inhibitor->add_kinase_biosensor incubate Incubate for 30 min at RT add_kinase_biosensor->incubate add_atp Initiate Reaction with ATP incubate->add_atp read_plate Kinetic Measurement in Plate Reader (Donor and Acceptor Emission) add_atp->read_plate calculate_ratio Calculate FRET Ratio (Acceptor/Donor) read_plate->calculate_ratio determine_rate Determine Initial Reaction Rates calculate_ratio->determine_rate plot_data Plot Rates vs. [Hydrin 2] determine_rate->plot_data calculate_ic50 Fit Curve and Calculate IC50 plot_data->calculate_ic50 end End calculate_ic50->end

Workflow for IC50 determination of Hydrin 2.

Signaling Pathway

Hydrin 2 is known to inhibit kinases within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[13][14][15][16][17] A FRET-based biosensor for a kinase in this pathway (e.g., MEK or ERK) can be used to monitor the effect of Hydrin 2 on the signaling cascade.

Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Hydrin_2 Hydrin 2 Hydrin_2->MEK Inhibition Hydrin_2->ERK Inhibition

MAPK/ERK signaling pathway with potential inhibition sites for Hydrin 2.

References

Application Notes and Protocols for the Purification of Hydrin 2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrin 2 is a decapeptide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly) originally identified in amphibians, where it is involved in regulating water permeability across the skin, a process mediated by the vasotocin (B1584283) signaling pathway. Its well-defined structure, including a disulfide bridge between the two cysteine residues, makes it an attractive scaffold for the development of novel peptide-based therapeutics and research tools. Conjugation of Hydrin 2 to various moieties such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) can enhance its functionality, stability, and targeting capabilities.

This document provides detailed application notes and protocols for the purification of Hydrin 2 conjugates. The primary purification method described is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for peptide purification.[1][2][3][4][5][6][7] This guide will cover the conjugation of a model fluorescent dye to Hydrin 2 via maleimide (B117702) chemistry, followed by a comprehensive purification and characterization protocol.

Signaling Pathway of Hydrin 2's Native Counterpart

Hydrin 2 is structurally and functionally related to vasotocin, a key hormone in amphibians that regulates water and ion balance.[8] The signaling pathway of vasotocin in amphibian skin provides a framework for understanding the potential biological context of Hydrin 2 conjugates. Vasotocin binds to V2-type receptors on the basolateral membrane of epithelial cells, activating a G-protein-coupled receptor (GPCR) cascade.[9][10] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates proteins involved in the trafficking of aquaporin (AQP) water channels to the apical membrane, thereby increasing water permeability.[1][2][11][12]

Hydrin2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hydrin_2_Conjugate Hydrin 2 Conjugate V2_Receptor Vasotocin Receptor (V2R) Hydrin_2_Conjugate->V2_Receptor Binds G_Protein G-Protein V2_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP AQP Aquaporin (AQP) Water_Influx Increased Water Influx AQP->Water_Influx G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP_Vesicle AQP Vesicle PKA->AQP_Vesicle Phosphorylates AQP_Vesicle->AQP Translocates to Membrane

Caption: Proposed signaling pathway of a Hydrin 2 conjugate.

Experimental Protocols

This section details the protocols for the conjugation of a model fluorescent dye, Maleimide-PEG4-Fluorescein, to Hydrin 2 and the subsequent purification of the conjugate.

Protocol 1: Reduction of Hydrin 2 Disulfide Bridge

To allow conjugation to the cysteine residues, the disulfide bridge in Hydrin 2 must first be reduced.

Materials:

  • Hydrin 2 (synthetic, >95% purity)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

Procedure:

  • Dissolve Hydrin 2 in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Add a 10-fold molar excess of TCEP to the Hydrin 2 solution.

  • Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bond.

  • Proceed immediately to the conjugation step.

Protocol 2: Maleimide Conjugation to Reduced Hydrin 2

This protocol describes the conjugation of Maleimide-PEG4-Fluorescein to the free thiol groups of the reduced Hydrin 2.

Materials:

  • Reduced Hydrin 2 solution from Protocol 1

  • Maleimide-PEG4-Fluorescein

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve Maleimide-PEG4-Fluorescein in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Add a 5-fold molar excess of the Maleimide-PEG4-Fluorescein solution to the reduced Hydrin 2 solution.

  • Gently mix the reaction and incubate at room temperature for 4 hours or overnight at 4°C in the dark.

  • The reaction mixture is now ready for purification by RP-HPLC.

Protocol 3: Purification of Hydrin 2-Fluorescein Conjugate by RP-HPLC

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative pump, UV detector, and fraction collector.

  • C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size, 100 Å pore size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Reaction mixture from Protocol 2.

Procedure:

  • Sample Preparation: Acidify the reaction mixture with a final concentration of 0.1% TFA. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the reaction mixture and the capacity of the column.

  • Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B as detailed in the table below. Monitor the elution profile at 220 nm (for the peptide backbone) and 494 nm (for fluorescein).

  • Fraction Collection: Collect fractions (e.g., 2 mL) corresponding to the major peaks detected at both wavelengths.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure Hydrin 2-Fluorescein conjugate.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a dry powder.

Table 1: RP-HPLC Gradient for Purification of Hydrin 2-Fluorescein Conjugate

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09554.0
59554.0
3555454.0
405954.0
455954.0
509554.0

Experimental Workflow

The overall experimental workflow for the synthesis and purification of the Hydrin 2 conjugate is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Start: Synthetic Hydrin 2 Reduction Disulfide Bond Reduction (Protocol 1) Start->Reduction Conjugation Maleimide Conjugation (Protocol 2) Reduction->Conjugation Crude_Product Crude Conjugate Mixture Conjugation->Crude_Product HPLC_Purification Preparative RP-HPLC (Protocol 3) Crude_Product->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection QC_Analysis QC Analysis: - Analytical HPLC - Mass Spectrometry Fraction_Collection->QC_Analysis Lyophilization Lyophilization QC_Analysis->Lyophilization Pool Pure Fractions Final_Product Purified Hydrin 2 Conjugate Lyophilization->Final_Product

Caption: Workflow for Hydrin 2 conjugate synthesis and purification.

Data Presentation

The purification process should be monitored by analytical RP-HPLC to assess the purity of the starting material, the reaction progress, and the final purified product. The following tables provide representative data for the purification of a Hydrin 2-Fluorescein conjugate.

Table 2: Representative RP-HPLC Retention Times

CompoundRetention Time (minutes)
Maleimide-PEG4-Fluorescein (excess)12.5
Unconjugated Hydrin 2 (reduced)18.2
Hydrin 2-Fluorescein Conjugate 25.8

Table 3: Purification Summary

StepTotal Amount (mg)Purity (%)Yield (%)
Crude Reaction Mixture10~40-
Pooled HPLC Fractions3.5>9835

Purity is determined by the peak area percentage from the analytical HPLC chromatogram at 220 nm.

Characterization of the Purified Conjugate

The final purified Hydrin 2-Fluorescein conjugate should be characterized to confirm its identity and purity.

  • Analytical RP-HPLC: A single major peak at the expected retention time with a purity of >98% should be observed.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): The observed molecular weight should correspond to the calculated molecular weight of the Hydrin 2-Fluorescein conjugate.

Table 4: Mass Spectrometry Analysis

CompoundCalculated Mass (Da)Observed Mass (Da)
Hydrin 2 (reduced)1110.31110.5
Hydrin 2-Fluorescein Conjugate1739.81740.1

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful purification of Hydrin 2 conjugates. By following these detailed steps for reduction, conjugation, and RP-HPLC purification, researchers can obtain highly pure peptide conjugates suitable for a wide range of biological and pharmaceutical applications. The provided data and workflows serve as a valuable resource for optimizing the purification process and ensuring the quality of the final product.

References

Application Notes and Protocols for Hydrin 2: A Novel Support for Enzyme Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general principles of enzyme immobilization on epoxy-activated polymer supports. As of December 2025, publicly available scientific literature and product catalogs do not contain specific information on a product named "Hydrin 2" for the purpose of enzyme immobilization. Therefore, "Hydrin 2" is treated as a hypothetical epoxy-activated support to provide a representative and detailed guide for researchers, scientists, and drug development professionals. The experimental values provided in the tables are illustrative examples.

Introduction to Hydrin 2 for Enzyme Immobilization

Hydrin 2 is a synthetic polymer support designed for the covalent immobilization of enzymes, antibodies, and other proteins. Its surface is functionalized with a high density of epoxy groups, which can form stable, covalent bonds with various nucleophilic groups found on the surface of proteins, such as amino, thiol, and hydroxyl groups.[1][2][3] This multipoint covalent attachment can significantly enhance the operational stability of enzymes, making them more resistant to changes in temperature, pH, and organic solvents.[3][4]

The immobilization process on Hydrin 2 is typically a two-step mechanism.[3][5][6] First, the enzyme is physically adsorbed onto the support surface. This is followed by the formation of intramolecular covalent bonds between the adsorbed enzyme and the epoxy groups on the Hydrin 2 matrix.[3][5] This method allows for a controlled and robust immobilization, leading to highly stable and reusable biocatalysts.

Key Features and Advantages of Hydrin 2:

  • High Stability: The multipoint covalent linkage imparts significant rigidity to the enzyme structure, enhancing its thermal and chemical stability.[3]

  • Reusability: Immobilized enzymes can be easily recovered from the reaction mixture, allowing for multiple cycles of use and reducing overall process costs.

  • Versatility: The epoxy chemistry allows for the immobilization of a wide range of enzymes and proteins.[2][7]

  • Controlled Reaction: The separation of the immobilized enzyme from the product stream simplifies downstream processing and prevents product contamination.

Quantitative Data Summary

The following tables provide illustrative data on the performance of a model enzyme, β-Galactosidase, immobilized on Hydrin 2.

Table 1: Immobilization Efficiency of β-Galactosidase on Hydrin 2

ParameterValue
Enzyme Offered (mg/g support)100
Immobilized Enzyme (mg/g support)92
Immobilization Yield (%)92%
Activity Recovery (%)75%

Table 2: Thermal Stability of Free vs. Immobilized β-Galactosidase

Temperature (°C)Residual Activity of Free Enzyme (%) (1-hour incubation)Residual Activity of Immobilized Enzyme (%) (1-hour incubation)
4095100
507098
603585
70560

Table 3: Reusability of Hydrin 2-Immobilized β-Galactosidase

Cycle NumberResidual Activity (%)
1100
298
397
495
592
688
785
881
978
1075

Experimental Protocols

Protocol 1: Immobilization of β-Galactosidase on Hydrin 2

Materials:

  • Hydrin 2 support

  • β-Galactosidase solution (e.g., 10 mg/mL in a suitable buffer)

  • Immobilization Buffer: 1 M potassium phosphate (B84403) buffer, pH 7.5

  • Washing Buffer: 0.1 M potassium phosphate buffer, pH 7.5

  • Blocking Agent: 1 M ethanolamine, pH 8.0

  • Shaking incubator or rotator

Procedure:

  • Support Equilibration:

    • Weigh 1 g of dry Hydrin 2 support.

    • Wash the support with 10 mL of Immobilization Buffer.

    • Allow the support to settle and decant the supernatant.

    • Repeat the washing step two more times.

  • Enzyme Immobilization:

    • Prepare 10 mL of a 10 mg/mL β-Galactosidase solution in Immobilization Buffer.

    • Add the equilibrated Hydrin 2 support to the enzyme solution.

    • Incubate the mixture at 25°C for 24 hours with gentle shaking.

  • Washing:

    • After incubation, separate the support from the supernatant by centrifugation or filtration.

    • Collect the supernatant to determine the amount of unbound protein.

    • Wash the support with 10 mL of Washing Buffer to remove any non-covalently bound enzyme.

    • Repeat the washing step three times.

  • Blocking of Unreacted Epoxy Groups:

    • Resuspend the support in 10 mL of 1 M ethanolamine, pH 8.0.

    • Incubate for 2 hours at 25°C with gentle shaking.

    • Wash the support extensively with Washing Buffer to remove excess blocking agent.

  • Storage:

    • Store the immobilized enzyme preparation at 4°C in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, with a bacteriostatic agent).

Protocol 2: Determination of Immobilized Enzyme Activity

Materials:

  • Hydrin 2-immobilized β-Galactosidase

  • Substrate solution: o-nitrophenyl-β-D-galactopyranoside (ONPG) at a suitable concentration in 0.1 M potassium phosphate buffer, pH 7.0.

  • Stop Solution: 1 M sodium carbonate.

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Add a known amount of the immobilized enzyme (e.g., 50 mg) to a reaction vessel.

    • Add a defined volume of pre-warmed (37°C) substrate solution (e.g., 5 mL).

    • Incubate the reaction mixture at 37°C with continuous stirring.

  • Sampling and Measurement:

    • At regular time intervals (e.g., 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture (e.g., 100 µL) and add it to a tube containing the Stop Solution (e.g., 900 µL).

    • Measure the absorbance of the resulting o-nitrophenol at 420 nm using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.

    • One unit of β-Galactosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ONPG per minute under the specified conditions.

Visualizations

EnzymeImmobilizationWorkflow cluster_prep Support Preparation cluster_immobilization Immobilization cluster_post_immobilization Post-Immobilization Processing start Start weigh Weigh Hydrin 2 start->weigh wash1 Wash with Immobilization Buffer weigh->wash1 equilibrated Equilibrated Hydrin 2 wash1->equilibrated mix Mix Enzyme with Equilibrated Hydrin 2 equilibrated->mix enzyme_sol Prepare Enzyme Solution enzyme_sol->mix incubate Incubate with Shaking mix->incubate separate Separate Support and Supernatant incubate->separate wash2 Wash to Remove Unbound Enzyme separate->wash2 block Block Unreacted Epoxy Groups wash2->block wash3 Final Wash block->wash3 store Store at 4°C wash3->store end End store->end Immobilized Enzyme Ready for Use

Caption: Experimental workflow for enzyme immobilization on Hydrin 2.

CovalentAttachmentMechanism cluster_support Hydrin 2 Support Surface cluster_enzyme Enzyme Surface support Polymer Backbone adsorption Physical Adsorption support->adsorption epoxy Epoxy Group (-CH(O)CH2) covalent_bond Covalent Bond Formation (Multipoint Attachment) epoxy->covalent_bond enzyme Enzyme enzyme->adsorption nucleophile Nucleophilic Group (e.g., -NH2, -SH) nucleophile->covalent_bond adsorption->covalent_bond immobilized_enzyme Stable Immobilized Enzyme covalent_bond->immobilized_enzyme immobilized_enzyme->support attached to

Caption: Mechanism of covalent enzyme attachment to Hydrin 2.

References

Application Notes and Protocols for Protein Crosslinking with Hydrin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crosslinking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes for further analysis.[1][2] This is achieved by covalently linking interacting proteins using chemical crosslinking reagents.[1][3] These reagents contain two or more reactive groups that can form stable bonds with specific functional groups on amino acid side chains, such as primary amines or sulfhydryls.[3]

This document provides a detailed protocol for the use of Hydrin 2 , a hypothetical amine-reactive homobifunctional crosslinker, for the covalent stabilization of protein-protein interactions. Amine-reactive crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters, are widely used due to their ability to efficiently react with the primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.[1][4][5] The protocols described herein are intended as a general guide and may require optimization for specific applications and protein systems.

Principle of Amine-Reactive Crosslinking

Homobifunctional, amine-reactive crosslinkers possess two identical reactive groups, typically NHS esters, that react with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[6][7] When proteins interact, their primary amines are brought into close proximity, allowing the crosslinker to bridge the two proteins, forming a stable covalent bond.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the crosslinking of purified proteins in solution.

Materials and Reagents:

  • Purified protein solution

  • Hydrin 2 (or other amine-reactive homobifunctional crosslinker)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines like Tris or glycine.[4][8]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving water-insoluble crosslinkers

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

Procedure:

  • Sample Preparation: Prepare the purified protein solution in the Reaction Buffer. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.[9]

  • Crosslinker Preparation: Immediately before use, dissolve Hydrin 2 in DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[8]

  • Crosslinking Reaction: Add the Hydrin 2 stock solution to the protein solution to achieve the desired final concentration. A 20- to 500-fold molar excess of the crosslinker to protein is a common starting point.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8] The optimal incubation time and temperature may need to be optimized.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[9][10] Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with and consume any excess crosslinker.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed by Western blotting or mass spectrometry.

Protocol 2: In Vivo Crosslinking in Cell Culture

This protocol is for crosslinking proteins within intact cells.

Materials and Reagents:

  • Cultured cells expressing the protein of interest

  • Hydrin 2 (or a membrane-permeable, amine-reactive homobifunctional crosslinker)

  • Reaction Buffer: PBS or other amine-free buffer

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Scraper for cell harvesting

  • Centrifuge

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any media components that may contain primary amines.

  • Crosslinking Reaction: Add Hydrin 2, diluted in PBS, to the cells. The final concentration and incubation time will need to be optimized. A common starting point is 1-2 mM for 30 minutes at room temperature.[10]

  • Quenching: Aspirate the crosslinker solution and add the Quenching Solution. Incubate for 15 minutes at room temperature to stop the reaction.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification of Lysate: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Analysis: The supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry.

Data Presentation

The efficiency of protein crosslinking is dependent on several factors that should be empirically optimized for each experimental system. The following tables provide typical starting ranges for the optimization of key parameters.

Table 1: Optimization of In Vitro Crosslinking Parameters

ParameterStarting RangeConsiderations
Molar Excess of Crosslinker20x - 500xHigher excess can lead to aggregation; lower excess may result in incomplete crosslinking.[9]
Protein Concentration0.1 - 2 mg/mLHigher concentrations favor intermolecular crosslinking.[9]
Reaction Time30 - 60 minutesLonger times can increase crosslinking but also hydrolysis of the crosslinker.[9]
Temperature4°C to Room TemperatureLower temperatures slow the reaction and hydrolysis rate.[6]
pH7.2 - 8.5NHS esters are most reactive at a slightly alkaline pH.[6][7]

Table 2: Optimization of In Vivo Crosslinking Parameters

ParameterStarting RangeConsiderations
Crosslinker Concentration0.5 - 5 mMHigher concentrations can be toxic to cells and may cause extensive, non-specific crosslinking.
Cell Density70-90% confluencyToo low a cell density can lead to increased hydrolysis of the crosslinker.[11]
Reaction Time15 - 60 minutesLonger incubation times may lead to cell death.
TemperatureRoom TemperatureReactions are typically performed at room temperature for optimal cell viability and crosslinker reactivity.

Visualization

Diagram 1: General Workflow for Protein Crosslinking

G General Workflow for Protein Crosslinking cluster_0 In Vitro cluster_1 In Vivo a Purified Protein b Add Hydrin 2 a->b c Incubate b->c h Quench Reaction c->h d Cultured Cells e Add Hydrin 2 d->e f Incubate e->f g Cell Lysis f->g g->h i Analysis (SDS-PAGE, Western Blot, Mass Spec) h->i

Caption: A flowchart illustrating the key steps in both in vitro and in vivo protein crosslinking experiments.

Diagram 2: Hypothetical Signaling Pathway Studied by Crosslinking

G Receptor-Ligand Interaction and Downstream Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment (Crosslinkable Interaction) Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response

Caption: A diagram showing a hypothetical signaling cascade initiated by ligand binding, where crosslinking can capture the interaction between the receptor and an adaptor protein.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield Hydrin 2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrin 2 conjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes for low yield in a Hydrin 2 conjugation reaction?

Low conjugation yield can be attributed to several factors throughout the experimental workflow. The primary areas to investigate are the quality and preparation of your starting biomolecules, the integrity and reactivity of the Hydrin 2 linker and its reaction partner, the reaction conditions, and the purification methodology.

A logical troubleshooting workflow can help pinpoint the issue:

G cluster_reagent Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues start Low Conjugation Yield reagent_quality Check Reagent Quality (Hydrin 2, Biomolecules) start->reagent_quality reaction_conditions Verify Reaction Conditions (pH, Buffer, Molar Ratio) reagent_quality->reaction_conditions Reagents OK reagent_purity Impure Biomolecule? reagent_quality->reagent_purity purification Evaluate Purification Step reaction_conditions->purification Conditions OK buffer_choice Incorrect Buffer? (e.g., Tris, Glycine) reaction_conditions->buffer_choice success Successful Conjugation purification->success Purification OK method_choice Wrong Purification Method? purification->method_choice reagent_activity Inactive Hydrin 2? reagent_purity->reagent_activity Biomolecule Pure ph_level Suboptimal pH? buffer_choice->ph_level Buffer OK molar_ratio Incorrect Molar Ratio? ph_level->molar_ratio pH OK loss_of_product Losing Product During Purification? method_choice->loss_of_product Method OK

Caption: Troubleshooting workflow for low Hydrin 2 conjugation yield.

Q2: My starting antibody/protein seems to be the problem. What should I check?

The purity and concentration of your starting biomolecule are critical for successful conjugation.

  • Purity: The presence of carrier proteins like BSA or gelatin can significantly reduce conjugation efficiency as they also possess reactive groups that will compete with your target biomolecule for the Hydrin 2 linker.[1] It is recommended to use an antibody that is >95% pure. Similarly, crude preparations like ascites fluid or tissue culture supernatant are not suitable for direct conjugation due to protein impurities.

  • Concentration: Inaccurate estimation of the initial biomolecule concentration can lead to the use of incorrect molar ratios of the linker, resulting in poor modification.[1] Whenever possible, verify the protein concentration using a reliable method like a Bradford assay.[1] For many protocols, a starting concentration in the range of 2-5 mg/mL is recommended.[1][2]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the primary amines on your protein for reaction with amine-reactive linkers.[3] It is essential to perform a buffer exchange into an amine-free buffer, such as PBS, prior to starting the conjugation.[1][3]

ParameterRecommendationPotential Issue if Not Met
Purity >95% pure biomoleculeCompeting reactions from other proteins (e.g., BSA) reduce yield.[1]
Concentration 2-5 mg/mLIncorrect molar ratios leading to inefficient labeling.[1]
Buffer Amine-free (e.g., PBS)Buffer components quench the reaction with the linker.[3]

Q3: How can I be sure that the Hydrin 2 linker is active?

Linker stability is a common point of failure. Assuming Hydrin 2 is an NHS-ester based linker for modifying amines (similar to S-HyNic), it is highly susceptible to hydrolysis.[1]

  • Storage: The linker should be stored desiccated at the recommended temperature (typically -20°C) to prevent moisture exposure.[3]

  • Preparation: Always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[3] Prepare linker solutions immediately before use in a dry organic solvent like DMSO or DMF.[3] Do not store the linker in solution, as its reactivity will diminish over time.[3]

Q4: What are the optimal reaction conditions (pH, buffer, molar ratio) for Hydrin 2 conjugation?

Optimal reaction conditions are crucial for maximizing yield. Assuming a two-step process involving an amine-reactive Hydrin 2 and a second linker (e.g., one that creates a 4-formylbenzamide, or 4FB, group), the pH for each step is critical.[3][4]

  • Step 1: Amine Modification (with Hydrin 2): The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[3]

  • Step 2: Conjugation (Hydrazone bond formation): The reaction between a hydrazine (B178648) (from Hydrin 2) and an aldehyde (like 4FB) to form a stable hydrazone bond is most efficient at a pH of 6.0-7.5.[3][4]

Reaction StepRecommended pHRecommended BufferCommon Molar Excess (Linker:Protein)
1. Amine Modification 7.2 - 8.5Phosphate (B84403) Buffer10-20x
2. Hydrazone Formation 6.0 - 7.5MES or Phosphate Buffer1:1 (Biomolecule 1:Biomolecule 2)

Note: The optimal molar excess of the linker can vary depending on the number of available lysines on the protein and the desired degree of labeling. It is often necessary to perform a titration to determine the ideal ratio for your specific application.

Q5: How do I purify the final conjugate and why might I be losing my product?

Purification is necessary to remove unreacted biomolecules and excess linker.[] The choice of method depends on the size difference between the conjugate and the starting materials.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unreacted molecules.

  • Affinity Chromatography: If one of the biomolecules has a tag or specific binding partner, this can be an efficient way to isolate the conjugate.

  • Dialysis/Buffer Exchange: Useful for removing small molecule contaminants like excess linker, but less effective at separating unreacted protein from the conjugate.[]

Low recovery after purification can be due to:

  • Improper column selection or packing in SEC.

  • Harsh elution conditions in affinity chromatography that denature the protein.

  • Non-specific binding of the conjugate to the chromatography resin.

  • Precipitation of the conjugate due to changes in buffer composition or concentration.

Experimental Protocols

Protocol 1: General Two-Step Hydrin 2 Conjugation

This protocol assumes the conjugation of two proteins, Protein-A and Protein-B, using an amine-reactive Hydrin 2 linker and a corresponding 4FB linker.

Materials:

  • Protein-A and Protein-B in amine-free buffer (e.g., PBS, pH 7.4)

  • Hydrin 2 linker (amine-reactive NHS ester)

  • 4FB linker (amine-reactive NHS ester)

  • Modification Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.0)[4]

  • Conjugation Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0)[4]

  • Anhydrous DMSO or DMF

  • Desalting columns

Workflow Diagram:

G cluster_A Modification of Protein-A cluster_B Modification of Protein-B start_A Protein-A buffer_exchange_A 1. Buffer Exchange (pH 8.0) start_A->buffer_exchange_A start_B Protein-B buffer_exchange_B 1. Buffer Exchange (pH 8.0) start_B->buffer_exchange_B add_hydrin2 2. Add Hydrin 2 Linker buffer_exchange_A->add_hydrin2 incubate_A 3. Incubate add_hydrin2->incubate_A desalt_A 4. Desalt to remove excess linker incubate_A->desalt_A modified_A Protein-A-Hydrin2 desalt_A->modified_A add_4fb 2. Add 4FB Linker buffer_exchange_B->add_4fb incubate_B 3. Incubate add_4fb->incubate_B desalt_B 4. Desalt to remove excess linker incubate_B->desalt_B modified_B Protein-B-4FB desalt_B->modified_B conjugation 5. Mix Modified Proteins in Conjugation Buffer (pH 6.0) modified_A->conjugation modified_B->conjugation incubation_final 6. Incubate for 2 hours conjugation->incubation_final purification_final 7. Purify Conjugate (e.g., SEC) incubation_final->purification_final final_product Protein-A-Protein-B Conjugate purification_final->final_product

Caption: Experimental workflow for a two-step protein-protein conjugation.

Procedure:

Part 1: Modification of Proteins

  • Preparation: Perform a buffer exchange for both Protein-A and Protein-B into Modification Buffer (pH 8.0) using desalting columns to remove any primary amines.[4] Adjust the protein concentrations to 2-5 mg/mL.

  • Linker Dissolution: Immediately before use, dissolve the Hydrin 2 linker and 4FB linker in anhydrous DMSO to a concentration of 10-20 mM.

  • Modification Reaction:

    • To Protein-A, add the dissolved Hydrin 2 linker to achieve the desired molar excess (e.g., 20x).

    • To Protein-B, add the dissolved 4FB linker to achieve a similar molar excess.

  • Incubation: Incubate both reactions for 1-2 hours at room temperature with gentle mixing.[]

  • Desalting: Remove excess, unreacted linker from both modified proteins by passing them through separate desalting columns equilibrated with Conjugation Buffer (pH 6.0).

Part 2: Conjugation Reaction

  • Combine: Mix the desalted, modified Protein-A-Hydrin2 and Protein-B-4FB in a 1:1 molar ratio.

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature. For HyNic-4FB chemistry, the addition of aniline (B41778) can catalyze the reaction.[4]

  • Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size exclusion chromatography (SEC).[3]

  • Characterization: Analyze the purified fractions by SDS-PAGE to confirm the presence of a new, higher molecular weight band corresponding to the conjugate. Use UV-Vis spectroscopy to determine the concentration and degree of labeling if the linker or conjugate has a unique absorbance signature.[4]

References

Technical Support Center: Optimization of Epichlorohydrin (ECH) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of epichlorohydrin (B41342) (ECH) polymerization reactions, often associated with "Hydrin" elastomers.[1][2] The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing "Hydrin" type elastomers?

A1: "Hydrin" elastomers are typically produced through the ring-opening polymerization of epichlorohydrin (ECH).[1][2][3] This process can be initiated by various catalysts and can be tailored to produce homopolymers, copolymers (e.g., with ethylene (B1197577) oxide), or terpolymers.[4][5] The versatility of ECH, containing both an epoxide ring and a chlorine atom, allows for a variety of chemical reactions.[6]

Q2: What are the critical parameters to control during ECH polymerization?

A2: Key factors influencing the polymerization of ECH include the choice of initiator, the method of monomer addition, catalyst dosage, reaction temperature, and reaction time.[7] The molar ratio of monomer to initiator is also crucial for controlling the molecular weight of the resulting polymer.[7]

Q3: My ECH polymerization is proceeding too slowly. What can I do?

A3: To increase the reaction rate, consider the following:

  • Increase Reaction Temperature: Higher temperatures generally increase the rate of polymerization. For instance, with an emulsion double metal cyanide (EDMC) complex catalyst, increasing the reaction temperature leads to a higher molecular weight polymer.[7]

  • Optimize Catalyst Concentration: The dosage of the catalyst can significantly impact the reaction rate. An increase in catalyst dosage can lead to a higher molecular weight product.[7]

  • Monomer Addition: A continuous dropwise addition of the monomer can be beneficial for the polymerization process.[7]

Q4: I am observing a broad molecular weight distribution (high polydispersity) in my final product. How can I achieve a narrower distribution?

A4: A narrow molecular weight distribution is often achieved through controlled polymerization mechanisms. Cationic ring-opening polymerization of ECH can proceed through an activated monomer mechanism, which allows for control over the polymer's average molecular weight and polydispersity index.[3] To promote this, a slow addition of ECH to the reactant mixture containing a Lewis acid catalyst is recommended.[8]

Q5: What are common safety concerns when working with epichlorohydrin (ECH)?

A5: ECH is a toxic and potentially carcinogenic compound that requires careful handling.[9] It is a volatile, colorless liquid, and all direct contact should be avoided.[6] It is irritating to the eyes, skin, and respiratory tract, and inhalation of vapors can cause lung injury.[6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[9] ECH can also polymerize spontaneously and violently in the presence of catalysts like acids, bases, and Lewis acids.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Polymer Yield - Inefficient catalyst system- Suboptimal reaction temperature- Insufficient reaction time- Impurities in reactants or solvent- Catalyst: Experiment with different catalysts such as Lewis acids (e.g., boron trifluoride etherate) or EDMC complexes.[3][7] Adjust catalyst concentration.- Temperature: Optimize the reaction temperature. For some systems, a temperature of 128°C has resulted in yields over 95%.[7]- Time: Extend the reaction time. Some protocols suggest reaction times of up to 48 hours.[3]- Purity: Ensure all reactants and solvents are pure and dry.
Poor Control Over Molecular Weight - Incorrect monomer to initiator ratio- Uncontrolled polymerization mechanism- Ratio: Carefully control the molar ratio of the ECH monomer to the initiator to adjust the molecular weight.[7]- Mechanism: Employ a controlled polymerization technique like the activated monomer mechanism by slowly adding the monomer to the catalyst/initiator mixture.[8]
Inconsistent Batch-to-Batch Results - Variations in raw material quality- Inconsistent reaction conditions (temperature, stirring, addition rate)- Quality Control: Use reactants and solvents from the same batch or with consistent specifications.- Process Control: Implement strict control over all reaction parameters. Utilize automated systems for temperature control and reactant addition where possible.
Undesirable Side Reactions (e.g., cross-linking) - High reaction temperature- Prolonged reaction time- Temperature: Lower the reaction temperature to minimize side reactions.[10]- Time: Optimize the reaction time to achieve desired conversion without significant side product formation.[10]

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of ECH

This protocol is based on a method for synthesizing polyepichlorohydrin (PECH) diol.[3]

  • Reactor Setup: A 250 ml four-neck reactor is equipped with a mechanical stirrer, a condenser with a calcium chloride tube, a thermometer, and a nitrogen inlet.

  • Initiator and Solvent: The initiator (e.g., ethylene glycol) and solvent (e.g., dichloromethane (B109758) - DCM) are placed into the reactor.

  • Catalyst Addition: Boron trifluoride etherate catalyst is added dropwise over 5 minutes, followed by vigorous stirring for 10-20 minutes at room temperature under a nitrogen atmosphere.

  • Cooling: An ice-salt bath is used to cool the reactor contents to 0°C.

  • Monomer Addition: Once the target temperature is reached, the ECH monomer is added dropwise to the initiator/catalyst mixture over a period of 20-30 minutes.

  • Polymerization: The polymerization reaction is carried out for 48 hours.

  • Work-up: The resulting PECH is dissolved in DCM and washed several times with distilled water to remove unreacted compounds. The polymer solution layer is then dried.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactor_setup 1. Reactor Setup (Four-neck reactor, stirrer, condenser, N2 inlet) add_initiator_solvent 2. Add Initiator & Solvent (e.g., Ethylene Glycol, DCM) reactor_setup->add_initiator_solvent add_catalyst 3. Add Catalyst (e.g., BF3·OEt2) dropwise add_initiator_solvent->add_catalyst stir_rt 4. Stir at Room Temp (10-20 min) add_catalyst->stir_rt cool_zero 5. Cool to 0°C (Ice-salt bath) stir_rt->cool_zero add_monomer 6. Add ECH Monomer (dropwise over 20-30 min) cool_zero->add_monomer polymerize 7. Polymerize (48 hours) add_monomer->polymerize dissolve 8. Dissolve in DCM polymerize->dissolve wash 9. Wash with Water dissolve->wash dry 10. Dry Polymer Solution wash->dry product Final PECH Product dry->product

Caption: Experimental workflow for cationic ring-opening polymerization of ECH.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield broad_mwd Broad MWD? low_yield->broad_mwd No solution_yield Optimize: - Catalyst - Temperature - Reaction Time - Reactant Purity low_yield->solution_yield Yes inconsistent Inconsistent Results? broad_mwd->inconsistent No solution_mwd Control: - Monomer/Initiator Ratio - Slow Monomer Addition broad_mwd->solution_mwd Yes solution_inconsistent Standardize: - Raw Material QC - Strict Process Control inconsistent->solution_inconsistent Yes end Problem Resolved inconsistent->end No solution_yield->end solution_mwd->end solution_inconsistent->end

Caption: Troubleshooting logic for common ECH polymerization issues.

References

preventing aggregation during Hydrin 2 crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the crosslinking of Hydrin 2.

Hydrin 2 Peptide: A cyclic peptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues.

Troubleshooting Guide: Preventing Hydrin 2 Aggregation During Crosslinking

Problem: My Hydrin 2 solution becomes cloudy or forms a precipitate during the crosslinking reaction.

Cause: Peptide aggregation is a common issue that can be influenced by several factors, including peptide concentration, buffer pH, temperature, and the choice of crosslinker. For Hydrin 2, its specific amino acid sequence and the presence of a disulfide bond can also contribute to aggregation under suboptimal conditions.

Solutions:

ParameterRecommendation for Hydrin 2Rationale
Peptide Concentration Work with the lowest feasible concentration, ideally in the low micromolar range to start.High concentrations of peptides increase the likelihood of intermolecular interactions, which can lead to aggregation.
pH of the Reaction Buffer Maintain a buffer pH that is at least 2 units away from the isoelectric point (pI) of Hydrin 2. The calculated pI of Hydrin 2 is approximately 9.8. Therefore, a buffer with a pH of 7.8 or lower is recommended.At its pI, a peptide has a neutral net charge, which minimizes electrostatic repulsion between molecules and increases the propensity for aggregation.[1] By working at a pH away from the pI, the peptide will have a net positive or negative charge, increasing repulsion and solubility.
Buffer Composition Use non-amine containing buffers for amine-reactive crosslinkers (e.g., NHS esters). Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.Buffers containing primary amines, such as Tris or glycine, will compete with the target amine groups on the peptide for reaction with the crosslinker, reducing crosslinking efficiency.
Additives Consider the addition of stabilizing agents to the reaction buffer.These additives can help to maintain the peptide in its native conformation and prevent aggregation.[2] See the table below for specific recommendations.
Crosslinker Selection Choose a crosslinker with appropriate reactivity and spacer arm length for your application.The choice of crosslinker is critical. For Hydrin 2, which contains an arginine residue, crosslinkers targeting the guanidinium (B1211019) group can be considered in addition to those targeting the N-terminal amine. Cysteine-reactive crosslinkers can also be used if the disulfide bond is first reduced.
Temperature Perform the crosslinking reaction at a controlled and consistent temperature, typically starting at 4°C or room temperature.Temperature fluctuations can affect peptide stability and the rate of the crosslinking reaction. Higher temperatures can sometimes promote aggregation.
Disulfide Bond Integrity To avoid scrambling of the existing disulfide bond, it is crucial to control the redox environment.[3]If the goal is to crosslink other sites on the peptide while maintaining the disulfide bridge, avoid the use of reducing agents. If targeting the cysteines for crosslinking, a reducing agent like DTT or TCEP will be necessary to break the disulfide bond first.
Table of Additives to Prevent Hydrin 2 Aggregation
Additive CategoryExample(s)Typical ConcentrationMechanism of Action & Suitability for Hydrin 2
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide. Generally well-tolerated and suitable for Hydrin 2.
Polyols Glycerol, Mannitol10-20% (v/v)Increase solvent viscosity and stabilize the peptide's structure. Suitable for Hydrin 2.
Amino Acids Arginine, Glycine50-100 mMArginine can suppress aggregation by interacting with hydrophobic and charged residues.[4] Given that Hydrin 2 already contains arginine, adding more may further enhance solubility.
Non-denaturing Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations. Use with caution as they may interfere with downstream applications.
Organic Solvents DMSO, DMF<10% (v/v)Can disrupt hydrophobic interactions and aid in dissolving hydrophobic peptides.[5] Use minimal amounts as they can impact peptide structure and may be incompatible with biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of Hydrin 2 and why is it important for my crosslinking experiment?

A1: The calculated isoelectric point (pI) of Hydrin 2 (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly) is approximately 9.8. The pI is the pH at which the peptide has no net electrical charge. Peptides are often least soluble at their pI, which can lead to aggregation.[1] To maintain solubility and prevent aggregation during your crosslinking experiment, it is crucial to use a buffer with a pH at least 2 units above or below the pI. For Hydrin 2, a buffer with a pH of 7.8 or lower is recommended.

Q2: My lyophilized Hydrin 2 peptide is difficult to dissolve. What should I do?

A2: Peptides rich in certain amino acids can be challenging to dissolve. Given Hydrin 2's arginine content, it should be soluble in aqueous solutions.[4] If you encounter difficulties, try the following:

  • Use an acidic solvent for initial dissolution: Dissolve the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid, before adding your final buffer.[6]

  • Sonication: Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[5]

  • Vortexing: Gentle vortexing can also aid in solubilization.

Q3: Can I target the cysteine residues in Hydrin 2 for crosslinking?

A3: Yes, but it requires an additional step. The two cysteine residues in Hydrin 2 are involved in a disulfide bridge, which makes them unavailable for reaction with thiol-reactive crosslinkers. To target these cysteines, you must first reduce the disulfide bond using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2] After reduction, the free thiol groups can be targeted by maleimide (B117702) or haloacetyl-based crosslinkers. Be aware that breaking the disulfide bond will linearize the peptide and may alter its conformation.

Q4: What type of crosslinker should I use for Hydrin 2 if I want to keep the disulfide bond intact?

A4: To preserve the native cyclic structure of Hydrin 2, you can target other reactive groups on the peptide. The primary amine at the N-terminus and the guanidinium group of the arginine residue are potential targets.

  • Amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines.

  • Arginine-reactive crosslinkers: While less common, crosslinkers that react with the guanidinium group of arginine, such as those based on phenylglyoxal, can be used.

Q5: How can I prevent the disulfide bond in Hydrin 2 from scrambling during my experiment?

A5: Disulfide bond scrambling, or the incorrect formation of disulfide bonds, can occur, especially at alkaline pH.[3] To prevent this:

  • Work at a slightly acidic to neutral pH: This will help to minimize the reactivity of any free thiols that might be present.

  • Avoid reducing agents: If you do not intend to break the disulfide bond, do not add any reducing agents to your buffers.

  • Use a chelating agent: Trace amounts of metal ions can sometimes catalyze disulfide exchange. Including a small amount of EDTA in your buffer can help to prevent this.

Experimental Protocols

Protocol 1: General Crosslinking of Hydrin 2 using an Amine-Reactive Crosslinker

This protocol provides a starting point for crosslinking Hydrin 2 with an NHS-ester crosslinker, such as BS3 (a water-soluble option).

Materials:

  • Lyophilized Hydrin 2 peptide

  • Crosslinking buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

  • BS3 (bis(sulfosuccinimidyl)suberate) crosslinker

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO

  • Microcentrifuge tubes

Procedure:

  • Prepare Hydrin 2 Stock Solution:

    • Allow the lyophilized Hydrin 2 to come to room temperature.

    • Dissolve the peptide in the crosslinking buffer to a stock concentration of 1-2 mg/mL. If solubility is an issue, refer to the FAQ on dissolving the peptide.

    • Centrifuge the solution at >10,000 x g for 5 minutes to pellet any insoluble material and transfer the supernatant to a new tube.

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, dissolve the BS3 in anhydrous DMSO to a concentration of 25 mM.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, dilute the Hydrin 2 stock solution with crosslinking buffer to the desired final reaction concentration (e.g., 10-100 µM).

    • Add the BS3 stock solution to the Hydrin 2 solution to achieve the desired molar excess of crosslinker (start with a 20-fold molar excess).

    • Incubate the reaction at room temperature for 30 minutes.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted BS3.

  • Analysis:

    • Analyze the crosslinked products using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

TroubleshootingWorkflow Troubleshooting Hydrin 2 Crosslinking Aggregation start Start: Aggregation Observed check_conc Is Peptide Concentration High? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_ph Is pH near pI (9.8)? check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust pH (e.g., pH 7.5) check_ph->adjust_ph Yes check_additives Are Stabilizing Additives Used? check_ph->check_additives No adjust_ph->check_additives add_additives Add Additives (e.g., Arginine, Sucrose) check_additives->add_additives No check_crosslinker Is Crosslinker/Buffer Compatible? check_additives->check_crosslinker Yes add_additives->check_crosslinker optimize_crosslinker Optimize Crosslinker & Buffer check_crosslinker->optimize_crosslinker No end_success Success: No Aggregation check_crosslinker->end_success Yes optimize_crosslinker->end_success

Caption: A logical workflow for troubleshooting aggregation during Hydrin 2 crosslinking.

Signaling_Pathway cluster_factors Factors Influencing Aggregation cluster_solutions Preventative Measures Concentration High Peptide Concentration Aggregation Hydrin 2 Aggregation Concentration->Aggregation pH_pI pH near Isoelectric Point pH_pI->Aggregation Buffer Incompatible Buffer Buffer->Aggregation Temperature Suboptimal Temperature Temperature->Aggregation Reduce_Conc Lower Concentration Stable_Monomer Soluble Hydrin 2 Reduce_Conc->Stable_Monomer Adjust_pH Adjust Buffer pH Adjust_pH->Stable_Monomer Change_Buffer Use Compatible Buffer Change_Buffer->Stable_Monomer Additives Incorporate Additives Additives->Stable_Monomer Aggregation->Reduce_Conc Aggregation->Adjust_pH Aggregation->Change_Buffer Aggregation->Additives

Caption: Factors contributing to Hydrin 2 aggregation and corresponding preventative measures.

References

Technical Support Center: Hydrin 2 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrin 2. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of Hydrin 2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving Hydrin 2?

A1: Hydrin 2 is a hydrophobic compound with limited aqueous solubility.[1][2] For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are recommended. For aqueous-based assays, the use of co-solvents or surfactants may be necessary to maintain solubility.[3][4] It is crucial to assess the compatibility of any solvent with your specific experimental system.

Q2: My Hydrin 2 is precipitating out of solution during my experiment. What can I do?

A2: Precipitation of Hydrin 2 from aqueous solutions is a common issue. This can be caused by a variety of factors including the concentration of Hydrin 2, the pH of the buffer, temperature, and the presence of other components in the solution. To address this, you can try lowering the concentration of Hydrin 2, adjusting the pH of your buffer, or incorporating solubilizing excipients such as cyclodextrins or surfactants.[3][5][6]

Q3: Can I use pH modification to improve the solubility of Hydrin 2?

A3: Yes, pH adjustment can be a simple and effective method for improving the solubility of ionizable compounds.[4] If Hydrin 2 has acidic or basic functional groups, its solubility will be pH-dependent. For a weakly basic compound, decreasing the pH will increase solubility, while for a weakly acidic compound, increasing the pH will enhance solubility. It is advisable to determine the pKa of Hydrin 2 to optimize the pH for maximum solubility.

Q4: What are some recommended techniques to enhance the aqueous solubility of Hydrin 2 for in vivo studies?

A4: For in vivo applications, enhancing aqueous solubility is critical for bioavailability.[7][8] Several advanced formulation strategies can be employed, including:

  • Co-crystals: Forming co-crystals of Hydrin 2 with a suitable co-former can significantly improve its solubility and dissolution rate.[9]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of Hydrin 2 in a polymer matrix can increase its apparent solubility and dissolution rate.[2] Spray drying is a common technique to produce such dispersions.[2]

  • Nanosuspensions: Reducing the particle size of Hydrin 2 to the nanometer range can increase the surface area for dissolution, thereby improving the dissolution rate and extent.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with Hydrin 2.

Problem: Hydrin 2 is not dissolving in the chosen solvent.

  • Verify Solvent Choice: Ensure you are using an appropriate organic solvent for the initial stock solution (e.g., DMSO, DMF).

  • Check Compound Purity: Impurities can sometimes affect solubility. Verify the purity of your Hydrin 2 sample.

  • Apply Gentle Heating and Sonication: Gently warm the solution and use a sonicator to aid dissolution. Avoid excessive heat which may degrade the compound.

Problem: Hydrin 2 precipitates when diluting the stock solution into an aqueous buffer.

  • Reduce Final Concentration: The final concentration in the aqueous medium may be above the solubility limit. Try performing a serial dilution to a lower final concentration.

  • Incorporate a Co-solvent: If compatible with your assay, include a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in your aqueous buffer.[3][6]

  • Use a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can form micelles to encapsulate and solubilize hydrophobic compounds.[4]

  • pH Adjustment: If Hydrin 2 is ionizable, adjust the pH of the aqueous buffer to increase its solubility.[4]

Below is a troubleshooting workflow diagram to guide your decision-making process.

G start Start: Hydrin 2 Solubility Issue stock_prep Stock Solution Preparation start->stock_prep dissolve_issue Issue: Fails to Dissolve stock_prep->dissolve_issue aqueous_dil Aqueous Dilution precip_issue Issue: Precipitation Occurs aqueous_dil->precip_issue dissolve_issue->aqueous_dil No verify_solvent Verify Solvent & Purity dissolve_issue->verify_solvent Yes lower_conc Lower Final Concentration precip_issue->lower_conc Yes success Success: Soluble precip_issue->success No heat_sonicate Apply Gentle Heat/ Sonication verify_solvent->heat_sonicate heat_sonicate->aqueous_dil fail Consider Advanced Formulation heat_sonicate->fail add_cosolvent Add Co-solvent lower_conc->add_cosolvent add_surfactant Add Surfactant add_cosolvent->add_surfactant adjust_ph Adjust pH add_surfactant->adjust_ph adjust_ph->success adjust_ph->fail

Troubleshooting workflow for Hydrin 2 solubility issues.

Quantitative Data

The following tables provide hypothetical solubility data for Hydrin 2 in various solvents and conditions to guide your experimental design.

Table 1: Solubility of Hydrin 2 in Common Organic Solvents at 25°C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
Dimethylformamide (DMF)> 100
Ethanol15
Methanol10
Acetone25

Table 2: Aqueous Solubility of Hydrin 2 with Different Solubilizing Agents

Aqueous System (pH 7.4)Hydrin 2 Solubility (µg/mL)
Phosphate Buffered Saline (PBS)< 1
PBS + 5% Ethanol12
PBS + 1% Tween 8055
PBS + 10 mM Hydroxypropyl-β-Cyclodextrin150

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol determines the equilibrium solubility of Hydrin 2 in a given solvent system.

  • Preparation: Add an excess amount of Hydrin 2 powder to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of Hydrin 2 using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Hydrin 2 Nanosuspension by Wet Milling

This protocol describes a common method for enhancing the dissolution rate of poorly soluble drugs.

  • Slurry Preparation: Prepare a slurry of Hydrin 2 in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension at a set temperature and speed for a specified duration.

  • Monitoring: Periodically measure the particle size distribution using a technique like laser diffraction or dynamic light scattering until the desired particle size is achieved.

  • Separation: Separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Hypothetical Signaling Pathway

Proper solubilization of Hydrin 2 is critical for its biological activity. The following diagram illustrates a hypothetical signaling pathway where Hydrin 2, once solubilized and able to cross the cell membrane, inhibits a key kinase, leading to a downstream cellular response.

G cluster_0 Extracellular cluster_1 Intracellular Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Hydrin2 Hydrin 2 Hydrin2->KinaseA ProteinX Protein X KinaseA->ProteinX Phosphorylates ProteinX_P Phosphorylated Protein X ProteinX->ProteinX_P Response Cellular Response ProteinX_P->Response

References

Technical Support Center: Improving the Efficiency of Epichlorohydrin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Hydrin 2" is not a standard chemical nomenclature. This guide assumes it refers to reactions involving epichlorohydrin (B41342) (ECH) , a common industrial chemical sometimes known by the trade name Hydrin. ECH is a highly reactive compound used in the synthesis of epoxy resins, glycerol, and other valuable chemicals.[1] This support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their epichlorohydrin reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving epichlorohydrin? A1: Epichlorohydrin is a versatile chemical intermediate.[2] Its high reactivity is due to the presence of both an epoxide ring and a chlorine atom. The most common reactions include:

  • Ring-opening reactions: The epoxide ring can be opened by various nucleophiles such as alcohols, amines, water, and carboxylic acids.[3][4][5]

  • Substitution reactions: The chlorine atom can be displaced by nucleophiles.

  • Polymerization: ECH can polymerize, especially in the presence of catalysts like acids or bases, which can sometimes be an undesired side reaction.[2]

  • Synthesis of Glycidyl (B131873) Ethers: A key application is the reaction with alcohols or phenols to form glycidyl ethers, which are precursors to epoxy resins.[2][6]

Q2: What are the primary safety concerns when working with epichlorohydrin? A2: Epichlorohydrin is a hazardous substance and must be handled with extreme caution.[7] Key safety concerns include:

  • Toxicity: It is toxic by inhalation, ingestion, and skin contact.[8][9][10]

  • Carcinogenicity: It is classified as a probable human carcinogen.[1][8]

  • Irritation: It is a severe irritant to the eyes, skin, and respiratory tract.[2][8]

  • Flammability: It is a flammable liquid, and its vapor can form explosive mixtures with air.[9]

  • Reactivity: It can polymerize violently, especially in the presence of catalysts or heat.[2][7] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

Q3: How can I purify epichlorohydrin before use? A3: Using pure reagents is crucial for optimal reaction outcomes.[11] Impurities in epichlorohydrin can interfere with the reaction. Distillation is a common method for purification. For moisture-sensitive reactions, it's important to ensure the ECH is dry. Store purified ECH under a nitrogen atmosphere to prevent moisture absorption and polymerization.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with epichlorohydrin.

Issue 1: Low Product Yield

Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yield can be attributed to several factors, from suboptimal reaction conditions to product loss during workup.

  • Suboptimal Temperature: Incorrect temperature can lead to slow reaction rates or promote side reactions.[11][13] For instance, in the synthesis of ECH from dichloropropanols, the yield peaks at 50°C and then rapidly decreases due to hydrolysis at higher temperatures.[13][14]

    • Solution: Experimentally determine the optimal temperature for your specific reaction. A temperature range of 50-70°C is often a good starting point for many ECH reactions.[11][15]

  • Incorrect Molar Ratio: An inappropriate ratio of reactants can result in incomplete conversion.[11]

    • Solution: For reactions with nucleophiles like 2-aminophenol (B121084), using a large excess of epichlorohydrin (e.g., a molar ratio of 1:9 to 1:15) can favor the desired product formation.[11]

  • Ineffective Catalyst: The chosen catalyst may not be optimal for the desired transformation.

    • Solution: For selective O-alkylation of phenols, consider using a phase transfer catalyst.[11] For polymerization, Lewis acids like boron trifluoride etherate are often used.[16]

  • Product Loss During Workup: The product may be lost during extraction or purification.

    • Solution: Check if your product is partially soluble in the aqueous layer.[17] If using chromatography, ensure the product is not irreversibly adsorbing to the stationary phase. Liquid-liquid extraction is a common method for isolating ECH and its products from aqueous mixtures.[18]

Issue 2: Formation of Multiple Products (Low Selectivity)

Q: I'm observing multiple spots on my TLC plate, indicating low selectivity. How can I improve this? A: Low selectivity is a common problem when working with multifunctional molecules reacting with ECH.

  • Competitive Reaction Sites: Molecules with multiple nucleophilic sites (e.g., amino and hydroxyl groups in 2-aminophenol) can react at different positions.[11]

    • Solution: Use protecting groups to block the more reactive site. For example, to achieve selective O-alkylation of 2-aminophenol, protect the more nucleophilic amino group by forming a Schiff base with benzaldehyde (B42025) before reacting with ECH.[11]

  • Side Reactions: Undesired reactions, such as hydrolysis of the epoxide ring or polymerization of ECH, can compete with the desired reaction.[11][19]

    • Solution: Carefully control reaction conditions. Adding reagents slowly and maintaining the optimal temperature can minimize side reactions.[11] Performing the reaction in a suitable solvent can also help control the reaction rate.[11] The presence of water can sometimes be beneficial, facilitating proton transfer and suppressing side reactions in specific cases, but can also lead to hydrolysis.[20]

Issue 3: Formation of a Tarry, Intractable Mixture (Polymerization)

Q: My reaction mixture turned into a thick, tarry substance. What happened and how can I prevent it? A: This is a classic sign of uncontrolled polymerization of epichlorohydrin.

  • Cause: ECH can polymerize spontaneously, and this process is accelerated by catalysts such as acids, bases, and certain metals like aluminum or zinc.[2][7] Uncontrolled temperature increases (exotherms) can also trigger rapid polymerization.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range and ensure adequate cooling capacity to handle any exotherms.[21]

    • Use of a Solvent: Performing the reaction in a suitable solvent helps to dissipate heat and control the reaction rate.[11]

    • Material Compatibility: Avoid using materials containing aluminum, zinc, or their alloys in your reaction setup.[2]

    • Controlled Reagent Addition: Add reagents, especially catalysts, slowly and in a controlled manner.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize optimized conditions for common epichlorohydrin reactions based on literature data.

Table 1: Synthesis of Epichlorohydrin from Dichloropropanol (DCP)

Parameter Optimal Value Yield Reference
Reaction Temperature 50°C 73.8% [13][14]
Residence Time (Tubular Reactor) 15 seconds ~75% [13]

| Molar Ratio (NaOH:DCP) | 1.05 : 1 | 74.6% |[13] |

Table 2: Ring-Opening of ECH with 2-Aminophenol

Parameter Recommended Condition Purpose Reference
Reaction Temperature 50-60°C Optimize reaction rate vs. side reactions [11]
Molar Ratio (Aminophenol:ECH) 1:9 to 1:15 Favor desired product formation [11]

| Catalyst | Phase transfer catalyst | Enhance selective O-alkylation |[11] |

Table 3: Ring-Opening of ECH with Neodecanoic Acid (NDA) in a Microreactor

Parameter Condition NDA Conversion Reference
Temperature (Stage 1) 110°C 87% (in 10 min) [3]
Temperature (Stage 2 - Aging) 90°C >99% [3]
Molar Ratio (NDA:ECH:TMAN*:H₂O) 1:1.12:0.05:1.2 Optimal for high conversion [3]

*TMAN: Trimethylamine

Experimental Protocols

Protocol: Selective O-Alkylation of 2-Aminophenol with Epichlorohydrin

This protocol describes a general strategy for the selective synthesis of the O-glycidyl ether of 2-aminophenol by protecting the amino group.[11]

Part A: Protection of the Amino Group (Schiff Base Formation)

  • Dissolve 2-aminophenol in a suitable solvent like methanol.

  • Add an equimolar amount of benzaldehyde.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the resulting Schiff base (an imine) by filtration or evaporation of the solvent.

Part B: Reaction with Epichlorohydrin

  • In a reaction flask under a nitrogen atmosphere, charge the protected 2-aminophenol (Schiff base), a large excess of epichlorohydrin (e.g., 10 molar equivalents), and a suitable catalyst (e.g., a phase transfer catalyst).

  • Heat the mixture to the optimized temperature (e.g., 60°C) and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.

Part C: Dehydrochlorination and Deprotection

  • Cool the reaction mixture slightly (e.g., to 50-55°C).

  • Add a 50% w/w aqueous solution of NaOH dropwise over several hours. This step facilitates the formation of the new epoxide ring.

  • Maintain the temperature for an additional few hours to ensure the reaction goes to completion.

  • The Schiff base protecting group is typically hydrolyzed during the work-up.

Part D: Work-up and Purification

  • Separate the organic phase.

  • Wash the organic phase several times with distilled water to remove residual salts.

  • Remove excess epichlorohydrin and water, initially by azeotropic distillation, followed by vacuum distillation.

  • Purify the final product, for example, by vacuum distillation or column chromatography.[11]

Visualizations: Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for ECH Reactions start Reaction Start monitor Monitor Reaction (e.g., TLC, GC) start->monitor issue Issue Detected? monitor->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yes (Yield) side_products Side Products / Low Selectivity issue->side_products Yes (Purity) polymer Polymerization / Tarry Mixture issue->polymer Yes (Viscosity) workup Proceed to Workup issue->workup No check_temp Adjust Temperature low_yield->check_temp check_ratio Optimize Molar Ratio low_yield->check_ratio check_reagents Verify Reagent Purity low_yield->check_reagents side_products->check_temp protect_group Use Protecting Groups side_products->protect_group control_addition Control Reagent Addition side_products->control_addition polymer->check_temp polymer->control_addition use_solvent Add/Change Solvent polymer->use_solvent check_materials Check Material Compatibility polymer->check_materials check_temp->monitor Re-run & Monitor check_ratio->monitor Re-run & Monitor check_reagents->monitor Re-run & Monitor protect_group->monitor Re-run & Monitor control_addition->monitor Re-run & Monitor use_solvent->monitor Re-run & Monitor check_materials->monitor Re-run & Monitor

Caption: A logical workflow for troubleshooting common issues in epichlorohydrin reactions.

Amine_Reaction_Pathway General Reaction Pathway: ECH with a Primary Amine (R-NH₂) cluster_steps reactants R-NH₂ (Amine) Epichlorohydrin intermediate 1-chloro-3-(alkylamino)propan-2-ol N OH Cl reactants:ech->intermediate:n Amine attacks epoxide step1 Step 1: Nucleophilic Attack (Ring-Opening) product N-alkyl-3-aminoglycidyl ether N Epoxide Ring intermediate:oh->product:epoxide -OH deprotonated, attacks C-Cl step2 Step 2: Intramolecular Cyclization (Base-catalyzed) side_product Dimerization / Polymerization (Further reaction of product) product->side_product Excess amine or high temperature step3 Side Reaction

Caption: Reaction pathway for a primary amine with epichlorohydrin.

Purification_Workflow General Purification Workflow for ECH Products crude Crude Reaction Mixture phase_sep Phase Separation (Separate organic/aqueous layers) crude->phase_sep wash Wash Organic Phase (with water/brine to remove salts) phase_sep->wash dry Dry Organic Phase (e.g., with MgSO₄ or Na₂SO₄) wash->dry filter Filter Drying Agent dry->filter remove_solvent Remove Solvent / Excess ECH (Rotary Evaporation / Azeotropic Distillation) filter->remove_solvent final_purify Final Purification remove_solvent->final_purify distill Vacuum Distillation final_purify->distill For thermally stable liquids chrom Column Chromatography final_purify->chrom For non-volatile or thermally sensitive compounds

Caption: A typical workflow for the purification of epichlorohydrin reaction products.

References

Hydrin 2 (Terazosin) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hydrin 2 (Terazosin) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Hydrin 2 (Terazosin)?

Hydrin 2 (Terazosin) is a selective alpha-1 adrenoceptor antagonist.[1] Its primary mechanism of action involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors on smooth muscle cells. This inhibition leads to the relaxation of smooth muscle tissues, particularly in blood vessels and the prostate gland.[2]

Q2: Are there alternative or secondary mechanisms of action for Hydrin 2 (Terazosin)?

Yes, research suggests that Terazosin (B121538) has effects beyond alpha-1 adrenoceptor blockade. It has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and may have neuroprotective properties through the activation of the enzyme phosphoglycerate kinase 1 (PGK1), which is involved in cellular energy metabolism.[3][4]

Q3: What are the common side reactions observed with Hydrin 2 (Terazosin) in a laboratory setting?

In experimental models, the most relevant side reactions to monitor are related to its primary mechanism of action. These include hypotension (a drop in blood pressure), particularly orthostatic hypotension, which is a sudden drop in blood pressure upon standing up.[1] In cell culture experiments, high concentrations of Terazosin can lead to cytotoxicity.[2]

Troubleshooting Guides

In Vitro Experiments

Problem: I am observing unexpected cytotoxicity or a decrease in cell viability in my cell culture experiments with Hydrin 2 (Terazosin).

Possible Cause: The concentration of Terazosin may be too high for your specific cell line. While Terazosin has been shown to induce apoptosis in some cancer cell lines, excessively high concentrations can lead to non-specific cytotoxicity.

Solution:

  • Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental goals.

  • Recommended Concentration Ranges:

    • For studies on the effects of alpha-1 adrenoceptor antagonism, lower concentrations are typically sufficient.

    • In studies investigating the apoptotic effects of Terazosin on prostate cancer cell lines like PC-3, significant inhibition of cell viability has been observed at concentrations above 50 µM, with a reported IC50 value of approximately 130 µM.

    • For neuroprotection studies, much lower concentrations, in the nanomolar range (e.g., 50 nM), have been shown to be effective.[5]

Experimental Protocol: Determining Optimal Terazosin Concentration in Cell Culture

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Terazosin Preparation: Prepare a stock solution of Terazosin in a suitable solvent (e.g., DMSO) and then dilute it in your cell culture medium to create a range of final concentrations. It is advisable to test a wide range of concentrations initially (e.g., from nanomolar to high micromolar).

  • Treatment: Treat the cells with the different concentrations of Terazosin. Include a vehicle control (medium with the solvent used to dissolve Terazosin) and an untreated control.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or a live/dead cell staining assay.

  • Data Analysis: Plot the cell viability against the Terazosin concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) and to identify the non-toxic concentration range for your experiments.

In Vivo Experiments

Problem: I am observing signs of distress in my animal models, such as lethargy or a sudden drop in blood pressure, after administering Hydrin 2 (Terazosin).

Possible Cause: The dose of Terazosin may be too high, leading to excessive hypotension. This is a known side effect in both clinical and preclinical settings.

Solution:

  • Dose Adjustment: The dosage of Terazosin should be carefully selected and may need to be adjusted based on the animal model and the intended therapeutic effect.

  • Recommended Dosage Ranges:

    • In spontaneously hypertensive rats, oral doses of 0.1 to 3.0 mg/kg have been shown to lower blood pressure without increasing heart rate.[6]

    • In studies with dogs, doses up to 300 mg/kg have been tested, but testicular atrophy was observed at this high dose after three months. A lower dose of 20 mg/kg/day for a year did not show this effect.[7]

  • Administration Route and Timing: The method and timing of administration can influence the onset and severity of side effects. For instance, administering the first dose at a time of reduced activity for the animals might mitigate the effects of a potential initial hypotensive episode.

  • Monitoring: Closely monitor the animals for any signs of adverse effects, especially after the initial doses. This should include regular monitoring of blood pressure and heart rate if the experimental design allows.

Experimental Protocol: Mitigating Hypotension in Animal Models

  • Dose Titration: Begin with a low dose of Terazosin and gradually increase it to the desired therapeutic level. This allows the animal's system to acclimate to the medication.

  • Blood Pressure Monitoring: If feasible within your experimental setup, monitor the blood pressure of the animals before and at various time points after Terazosin administration. This will help you to understand the pharmacokinetic and pharmacodynamic effects of the drug in your model.

  • Observation: Regularly observe the animals for any behavioral changes, such as lethargy, dizziness, or fainting.

  • Supportive Care: If an animal shows signs of severe hypotension, provide supportive care as per your institution's animal care guidelines. This may include placing the animal in a recumbent position.

Data Presentation

Table 1: In Vitro Concentrations of Terazosin and Observed Effects

Cell LineConcentrationObserved EffectReference
PC-3 (Prostate Cancer)> 50 µMSignificant inhibition of cell viability
PC-3 (Prostate Cancer)~ 130 µMIC50 for cell viability
Human Umbilical Vein Endothelial Cells (HUVEC)9.9 µMIC50 for inhibition of VEGF-induced proliferation[2]
Human Umbilical Vein Endothelial Cells (HUVEC)6.8 µMIC50 for inhibition of VEGF-induced tube formation[2]
SH-SY5Y (Neuroblastoma)50 nMAgonistic activity on Pgk1[5]

Table 2: In Vivo Dosages of Terazosin and Observed Effects

Animal ModelDosageRouteObserved EffectReference
Spontaneously Hypertensive Rats0.1 - 3.0 mg/kgOralLowered blood pressure without increasing heart rate[6]
Rats40 and 250 mg/kg/day (2 years)OralIncreased incidence of testicular atrophy[7]
Dogs300 mg/kg/day (3 months)OralTesticular atrophy[7]
Dogs20 mg/kg/day (1 year)OralNo testicular atrophy observed[7]
Anesthetized Dogs10, 100, and 300 µg/kgIntravenousDose-dependent decrease in blood pressure

Visualizations

Hydrin2_Mechanism_of_Action cluster_0 Hydrin 2 (Terazosin) cluster_1 Cellular Effects cluster_2 Physiological Outcomes Terazosin Hydrin 2 (Terazosin) Alpha1 Alpha-1 Adrenoceptor Terazosin->Alpha1 Blocks PGK1 PGK1 Activation Terazosin->PGK1 Activates Apoptosis Induction of Apoptosis Terazosin->Apoptosis Induces Relaxation Smooth Muscle Relaxation Alpha1->Relaxation Leads to Neuroprotection Neuroprotection PGK1->Neuroprotection AntiTumor Anti-Tumor Effect Apoptosis->AntiTumor

Caption: Overview of Hydrin 2 (Terazosin) mechanisms of action.

Troubleshooting_Workflow Start Experiment with Hydrin 2 (Terazosin) Problem Unexpected Side Reaction? Start->Problem InVitro In Vitro Experiment? Problem->InVitro Yes End Continue Experiment Problem->End No InVivo In Vivo Experiment? InVitro->InVivo No Cytotoxicity Cytotoxicity/ Decreased Viability InVitro->Cytotoxicity Yes Hypotension Hypotension/ Distress InVivo->Hypotension Yes InVivo->End No Solution_Vitro Optimize Concentration (Dose-Response) Cytotoxicity->Solution_Vitro Solution_Vivo Adjust Dosage/ Titrate Slowly Hypotension->Solution_Vivo Solution_Vitro->End Solution_Vivo->End

Caption: Troubleshooting workflow for Hydrin 2 (Terazosin) experiments.

References

Technical Support Center: Hydrin 2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrin 2 conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Hydrin 2.

Troubleshooting Guide: Optimizing Buffer pH

Optimizing the buffer pH is a critical step in achieving efficient and reproducible Hydrin 2 conjugation. The pH of the reaction environment directly influences the charge and reactivity of the functional groups involved in the conjugation chemistry. Below are common issues, their potential causes, and recommended solutions related to buffer pH.

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency Suboptimal pH for reactive groups: The pH may not be optimal for the specific conjugation chemistry being used (e.g., amine-reactive or thiol-reactive). For instance, NHS esters react most efficiently with primary amines at a pH between 7 and 9.[1]Systematically screen a range of pH values to determine the optimal condition for your specific Hydrin 2 construct and conjugation partner. It is recommended to test pH increments of 0.5 within the suggested range for the chemistry.[2]
Hydrolysis of conjugation reagent: NHS esters are susceptible to hydrolysis, especially at alkaline pH, which reduces the amount of reagent available for conjugation.Prepare the conjugation reagent fresh and add it to the reaction mixture immediately. Consider performing the reaction at a slightly lower pH within the optimal range (e.g., pH 7.0-7.5) to balance reactivity and stability.
Protein Precipitation or Aggregation pH is near the isoelectric point (pI) of Hydrin 2: When the buffer pH is close to the pI of a protein, its net charge is minimal, reducing solubility and leading to aggregation.[3]Adjust the buffer pH to be at least one unit away from the pI of your Hydrin 2 construct. If the pI is unknown, perform a pH scouting experiment to identify the pH range where the protein remains soluble.
Incorrect buffer composition: Certain buffer components can interfere with the conjugation reaction or the stability of Hydrin 2. For example, buffers containing primary amines (e.g., Tris) will compete with the target protein for amine-reactive reagents.[3]Use a non-interfering buffer at the desired pH. For amine-reactive chemistries, buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable choices.
Inconsistent Results Between Experiments Poor buffer preparation or pH drift: Inaccurate preparation of buffers or changes in pH during the reaction can lead to variability. The pKa of a buffer, and therefore its buffering capacity, can be influenced by temperature.Prepare buffers carefully and verify the pH with a calibrated pH meter at the temperature at which the reaction will be performed. Ensure the chosen buffer has a pKa within one pH unit of the target reaction pH for effective buffering.[4][5]
Non-Specific Binding Inappropriate pH leading to undesirable side reactions: The pH can influence the reactivity of other functional groups on the protein, leading to non-specific conjugation.After conjugation, use a blocking agent like Bovine Serum Albumin (BSA) or polyethylene (B3416737) glycol (PEG) to prevent non-specific interactions.[6] Optimizing the pH can also help minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for Hydrin 2 conjugation?

A1: The ideal starting pH depends on the specific conjugation chemistry you are employing. For chemistries targeting primary amines (e.g., using NHS esters), a good starting point is a pH range of 7.0 to 8.0. For thiol-reactive chemistries (e.g., using maleimides), a pH range of 6.5 to 7.5 is generally recommended to ensure the thiol groups are sufficiently nucleophilic while minimizing hydrolysis of the maleimide. It is crucial to empirically determine the optimal pH for your specific Hydrin 2 molecule and conjugation partner.[6]

Q2: Which buffers are recommended for Hydrin 2 conjugation?

A2: The choice of buffer is critical to avoid interference with the conjugation reaction.

  • For amine-reactive chemistries: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are commonly used. Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane).[7]

  • For thiol-reactive chemistries: Phosphate (B84403) buffers are a good choice. It is advisable to include a chelating agent like EDTA (2-5 mM) to prevent metal-catalyzed oxidation of thiols.[8]

Q3: How does the isoelectric point (pI) of Hydrin 2 affect the choice of buffer pH?

A3: The isoelectric point (pI) is the pH at which a protein has no net electrical charge. At a pH near the pI, protein solubility is at its minimum, which can lead to precipitation and aggregation.[3] To maintain the solubility of Hydrin 2 during conjugation, the buffer pH should be at least one pH unit above or below its pI.

Q4: Can I use the same buffer for storing Hydrin 2 and for the conjugation reaction?

A4: Not necessarily. The optimal buffer for long-term storage of Hydrin 2 might not be the optimal buffer for the conjugation reaction. Storage buffers may contain additives like glycerol (B35011) or stabilizing proteins that could interfere with the conjugation process. It is best practice to perform a buffer exchange step to transfer Hydrin 2 into the appropriate conjugation buffer before initiating the reaction.[2]

Experimental Protocol: Buffer pH Optimization for Hydrin 2 Conjugation

This protocol provides a general guideline for determining the optimal buffer pH for the conjugation of Hydrin 2.

1. Materials:

  • Purified Hydrin 2

  • Conjugation partner (e.g., fluorescent dye, small molecule)

  • Conjugation buffers: A series of buffers with varying pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5). Ensure the buffer system is compatible with your conjugation chemistry.

  • Buffer exchange columns (e.g., desalting columns)

  • Reaction tubes

  • Analytical equipment for assessing conjugation efficiency (e.g., spectrophotometer, HPLC, SDS-PAGE)

2. Procedure:

  • Buffer Exchange: Equilibrate several small aliquots of Hydrin 2 into the different conjugation buffers using buffer exchange columns. This removes any interfering substances from the storage buffer.

  • Protein Concentration Measurement: Determine the concentration of Hydrin 2 in each buffer after the exchange.

  • Conjugation Reaction Setup: For each pH to be tested, set up a conjugation reaction. Add the conjugation partner to the Hydrin 2 solution at a specific molar ratio.

  • Incubation: Incubate the reactions at a controlled temperature for a defined period.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent or by removing the excess, unreacted conjugation partner.

  • Analysis of Conjugation Efficiency: Analyze the extent of conjugation for each reaction. This can be done by:

    • Spectrophotometry: If the conjugation partner has a distinct absorbance, the degree of labeling can be calculated.

    • SDS-PAGE: A shift in the molecular weight of the conjugate compared to the unconjugated Hydrin 2 can indicate successful conjugation.

    • HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugate from the unconjugated protein and quantify the reaction products.

  • Data Analysis: Compare the conjugation efficiency at each pH to determine the optimal condition.

Data Presentation

The results of the pH optimization experiment can be summarized in a table for easy comparison.

Buffer pHHydrin 2 Concentration (mg/mL)Molar Ratio (Hydrin 2:Partner)Conjugation Efficiency (%)Observations (e.g., precipitation)
6.51.01:515No precipitation
7.01.01:545No precipitation
7.51.01:585No precipitation
8.01.01:570Slight turbidity
8.51.01:550Visible precipitate

Visualization

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation cluster_3 Outcome Start Start Low_Efficiency Low Conjugation Efficiency Start->Low_Efficiency Precipitation Precipitation/ Aggregation Start->Precipitation Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_pH Is buffer pH optimal for chemistry? Low_Efficiency->Check_pH Investigate Check_pI Is buffer pH close to pI? Precipitation->Check_pI Investigate Check_Buffer_Prep Buffer prepared correctly? pH verified? Inconsistent_Results->Check_Buffer_Prep Investigate Screen_pH Screen a range of pH values Check_pH->Screen_pH No Success Successful Conjugation Check_pH->Success Yes Adjust_pH Adjust pH away from pI Check_pI->Adjust_pH Yes Check_pI->Success No Remake_Buffer Prepare fresh buffer, verify pH Check_Buffer_Prep->Remake_Buffer No Check_Buffer_Prep->Success Yes Screen_pH->Success Adjust_pH->Success Remake_Buffer->Success

Caption: Troubleshooting workflow for optimizing buffer pH in Hydrin 2 conjugation.

References

Technical Support Center: Purifying Hydrin 2 (Dehydrin) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide addresses the unique challenges associated with the purification of proteins labeled with Hydrin 2, a member of the Dehydrin family of proteins. Dehydrins are intrinsically disordered proteins (IDPs) known for their high hydrophilicity and thermostability, which are crucial for their role in protecting plants from dehydration stress.[1] These same properties, however, can present unique obstacles during recombinant expression and purification. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help researchers navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of Dehydrin proteins that affect purification? Dehydrin proteins (Group II Late Embryogenesis Abundant proteins) are defined by several key features that influence purification strategies:

  • High Hydrophilicity: They are rich in charged and polar amino acids, making them highly soluble in aqueous buffers.[1]

  • Intrinsically Disordered Structure: Dehydrins lack a stable tertiary structure in their native state, which can make them susceptible to proteolysis but may also improve the accessibility of affinity tags.[1][2]

  • Thermostability: Many Dehydrins can withstand heat treatment, a property that can be exploited as an effective, non-chromatographic purification step to denature and precipitate contaminating proteins.[1]

  • Conserved Motifs: They contain conserved sequences like the K-segment (a lysine-rich motif), which contributes to their high net positive charge at neutral pH and is vital for their function, including binding to membranes.[1][3]

Q2: My His-tagged Dehydrin protein is in the soluble fraction but won't bind to the Ni-NTA column. What are the possible causes? Failure to bind to an Immobilized Metal Affinity Chromatography (IMAC) resin is a common issue. Several factors could be responsible:

  • Inaccessible His-Tag: Although Dehydrins are disordered, the local protein sequence flanking the tag could sterically hinder its interaction with the resin.[4]

  • Interfering Buffer Components: Agents like EDTA, DTT, or β-mercaptoethanol in your lysis or binding buffer can strip the nickel ions from the column, preventing binding.[5]

  • Incorrect pH: The pH of your binding buffer should be optimal for histidine's affinity for nickel, typically around 7.5-8.0. Imidazole (B134444) itself can lower the buffer's pH, so it's crucial to pH the final solution.[4]

  • Low Expression Levels: The amount of tagged protein in your lysate may be too low for detection after the purification process. Confirm expression levels via Western blot before proceeding with large-scale purification.[6]

Q3: Is tag removal necessary for Dehydrin proteins, and what are the challenges? Whether to remove an affinity tag (like GST or His-tag) depends on the downstream application.[7] For structural studies or some functional assays, the tag's presence could interfere with the protein's activity or folding.[7] The primary challenges include:

  • Protease Inefficiency: The intrinsically disordered nature of Dehydrins might lead to non-specific cleavage by the protease used for tag removal.

  • Yield Loss: Any additional purification step, such as the one required to remove the protease after cleavage, will inevitably lead to a reduction in the final protein yield.[8]

  • Extended Procedure Time: Tag removal often requires lengthy incubation, which can be detrimental for sensitive proteins susceptible to degradation.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of Dehydrin-labeled proteins.

Problem Possible Cause Recommended Solution
Low Final Yield Proteolytic Degradation: Dehydrins' unstructured nature can make them targets for proteases.[8]Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep the sample at 4°C at all times.[9][10]
Protein Loss During Washes: Wash conditions may be too stringent, stripping the target protein from the column.[6]Reduce the concentration of imidazole in the wash buffer (for His-tags) or decrease the salt concentration. Analyze wash fractions by SDS-PAGE to check for your protein.
Inclusion Body Formation: High expression levels can lead to protein misfolding and aggregation into insoluble inclusion bodies.Lower the induction temperature and IPTG concentration during expression. Solubilize inclusion bodies with denaturants like 8M urea (B33335) or 6M guanidine-HCl and purify under denaturing conditions.[9]
Low Purity (Contaminating Proteins) Non-Specific Binding: Host cell proteins with exposed histidines or metal-binding sites can co-elute.[5]Increase the imidazole concentration in your binding and wash buffers (e.g., 20-40 mM) to reduce non-specific interactions. Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) or increasing the NaCl concentration to 500 mM.[9]
Co-purification with Chaperones: Chaperones may bind to the expressed protein to assist in folding and co-elute.Add ATP (1-5 mM) and MgCl₂ to your wash buffer to facilitate the release of chaperones like DnaK.
Protein Precipitation After Elution High Protein Concentration: Elution often results in a highly concentrated protein sample, which can lead to aggregation.Elute into a buffer containing stabilizing agents like glycerol (B35011) (10-20%) or L-arginine. Perform a buffer exchange step into a suitable storage buffer immediately after elution.
Inappropriate Buffer Conditions: The pH or ionic strength of the elution buffer may not be optimal for the Dehydrin's stability.Determine the protein's stability across a range of pH and salt concentrations to identify an optimal storage buffer.[10]

Experimental Protocols

Protocol 1: Heat-Precipitation for Initial Purification of a Thermostable Dehydrin

This protocol leverages the thermostability of many Dehydrin proteins as a simple and effective initial purification step.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail). Lyse cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Heat Treatment: Transfer the supernatant to a heat-resistant tube. Incubate in a water bath at 85°C for 15 minutes. Caution: Optimal temperature and time should be empirically determined for your specific Dehydrin.

  • Second Clarification: Immediately place the tube on ice for 10 minutes to cool. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated, heat-labile contaminant proteins.

  • Downstream Processing: The resulting supernatant is now enriched with your thermostable Dehydrin and can be further purified using affinity or ion-exchange chromatography.

Protocol 2: His-Tagged Dehydrin Purification under Native Conditions

This protocol outlines a standard affinity purification workflow for a Dehydrin protein fused with a polyhistidine tag.

  • Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).[11]

  • Sample Loading: Load the clarified cell lysate (from Protocol 1 or standard lysis) onto the column at a slow flow rate (e.g., 1 mL/min) to ensure efficient binding.[11]

  • Washing: Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole) to remove non-specifically bound proteins. Monitor the A280 absorbance until it returns to baseline.

  • Elution: Elute the bound Dehydrin protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole). Collect fractions of 0.5-1.0 mL.[11]

  • Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing the purified protein. Pool the purest fractions for downstream applications or further purification steps like size-exclusion chromatography.

Visual Guides and Workflows

G cluster_0 Upstream Processing cluster_1 Purification Workflow cluster_2 Quality Control Expression Recombinant Expression in E. coli Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification1 Clarification 1 (Centrifugation) Lysis->Clarification1 Heat Heat Precipitation (Optional) Clarification1->Heat Clarification2 Clarification 2 (Centrifugation) Heat->Clarification2 AC Affinity Chromatography (e.g., Ni-NTA) Clarification2->AC Polish Polishing Step (e.g., SEC) AC->Polish SDS SDS-PAGE Analysis Polish->SDS WB Western Blot SDS->WB QC Functional Assay WB->QC

Caption: General workflow for the expression and purification of a tagged Dehydrin protein.

G cluster_0 Pre-Purification Checks cluster_1 Purification Step Checks cluster_2 Solutions start Low/No Yield of Purified Protein check_expression Protein Expressed? (Check via Western Blot) start->check_expression check_solubility Protein Soluble? check_expression->check_solubility Yes optimize_expression Optimize induction (Temp, [IPTG]) check_expression->optimize_expression No check_binding Protein in Flow-through? check_solubility->check_binding Yes refold Denature & Refold from Inclusion Bodies check_solubility->refold No check_wash Protein in Wash Fractions? check_binding->check_wash No optimize_binding Check buffer (pH, additives) Check tag accessibility check_binding->optimize_binding Yes optimize_elution Increase eluent conc. Change elution pH check_wash->optimize_elution No optimize_wash Reduce wash stringency check_wash->optimize_wash Yes

Caption: Troubleshooting flowchart for low yield in Dehydrin protein purification.

G Stress Abiotic Stress (Drought, Salinity) ABA ABA Signaling Pathway Stress->ABA triggers Kinase Stress-Activated Protein Kinase ABA->Kinase activates Dehydrin_NP Dehydrin (Inactive) Kinase->Dehydrin_NP phosphorylates Dehydrin_P Phospho-Dehydrin (Active) Dehydrin_NP->Dehydrin_P Membrane Membrane Stabilization & Enzyme Protection Dehydrin_P->Membrane leads to

References

Technical Support Center: Reaction Work-Up & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of excess reagents from chemical reactions, with a focus on commonly used nucleophiles.

Frequently Asked Questions (FAQs)

Q1: How can I remove excess hydrazine (B178648) or hydrazine hydrate (B1144303) from my reaction mixture?

There are several methods to remove excess hydrazine or hydrazine hydrate, depending on the properties of your desired product.

  • Aqueous Extraction: If your product is not water-soluble, you can perform an aqueous work-up. Hydrazine is soluble in water and will be removed into the aqueous layer. You can wash the organic layer with water or a mild acidic solution, like 1 M HCl, to ensure the complete removal of the basic hydrazine.[1]

  • Azeotropic Distillation: For products that are stable to heat, azeotropic distillation with a solvent like xylene can be effective. The xylene-hydrazine azeotrope will be distilled off, removing the excess hydrazine from the reaction mixture.[2]

  • Precipitation: If your product is a solid and insoluble in the reaction solvent while hydrazine is soluble, you can induce precipitation of your product. The excess hydrazine will remain in the solution, and the product can be isolated by filtration and washing.[1][3]

  • Evaporation/RotaVaping: If the boiling point of your product is significantly higher than that of hydrazine, you may be able to remove the excess by rotary evaporation, possibly at a slightly elevated temperature (e.g., 60-70 °C).[2] However, this should be done with caution in a well-ventilated fume hood due to the toxicity of hydrazine.[1]

  • Chromatography: If other methods are not suitable, column chromatography can be used to separate your product from the excess hydrazine. The choice of stationary and mobile phases will depend on the polarity of your product.

Q2: My product is a hydrazide that does not precipitate from the reaction mixture. How can I remove the excess hydrazine hydrate?

When the hydrazide product is soluble in the reaction solvent, precipitation is not a viable option. In this case, an extractive work-up is a common and effective method. You can dilute the reaction mixture with an organic solvent in which your hydrazide is soluble but immiscible with water (e.g., diethyl ether or dichloromethane). Then, wash the organic solution with neutral water or a saturated sodium bicarbonate solution.[1] The hydrazine will partition into the aqueous layer and be removed.

Q3: Are there chemical methods to quench excess hydrazine?

Yes, you can chemically quench excess hydrazine. However, care must be taken to ensure the quenching agent does not react with your desired product. One approach is to react the excess hydrazine with an aldehyde or ketone to form a hydrazone, which may be easier to remove by precipitation or extraction. The choice of quenching agent will be specific to your reaction and product stability.

Troubleshooting Guides
Issue Possible Cause Suggested Solution
Product is water-soluble, making aqueous extraction difficult. The polarity of the product allows it to partition into the aqueous phase along with the hydrazine.Consider using a different purification technique such as column chromatography or lyophilization to remove the excess hydrazine.[2]
Azeotropic distillation is causing product degradation. The product is not stable at the boiling point of the azeotrope.A lower temperature method like aqueous extraction or column chromatography should be employed.
During aqueous extraction, an emulsion forms. The organic and aqueous layers are not separating cleanly.Try adding brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
The hydrazide product is not precipitating upon cooling. The product remains soluble in the reaction solvent even at lower temperatures.Switch to an extractive work-up method as described in the FAQs.[1]

Experimental Protocols

Protocol 1: Removal of Excess Hydrazine via Aqueous Extraction

This protocol is suitable for water-insoluble products.

Methodology:

  • Solvent Addition: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent in which your product is soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Repeat Wash (Optional but Recommended): For efficient removal, repeat the washing step with a fresh portion of deionized water or a dilute acidic solution (e.g., 1 M HCl) to ensure all hydrazine is removed.[1]

  • Brine Wash: Wash the organic layer with brine to remove any residual dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Removal of Excess Hydrazine via Precipitation

This protocol is suitable for products that are solid and insoluble in the reaction solvent.

Methodology:

  • Cooling: After the reaction is complete, cool the reaction vessel in an ice bath to induce crystallization/precipitation of your product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold reaction solvent to remove any entrained hydrazine.

  • Further Washing: Perform additional washes with a solvent in which hydrazine is soluble but your product is not (e.g., diethyl ether).[3]

  • Drying: Dry the purified solid product under vacuum.

Visualizations

experimental_workflow_extraction start Reaction Mixture (Product + Excess Hydrazine) dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_water Add Water & Shake transfer->add_water separate Separate Aqueous Layer add_water->separate wash_brine Wash with Brine separate->wash_brine Organic Layer waste waste dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Under Vacuum dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing excess hydrazine via aqueous extraction.

experimental_workflow_precipitation start Reaction Mixture (Product + Excess Hydrazine) cool Cool Reaction Mixture start->cool filter Vacuum Filtration cool->filter wash_solvent Wash Solid with Cold Solvent filter->wash_solvent Solid Product waste waste wash_ether Wash Solid with Diethyl Ether wash_solvent->wash_ether dry Dry Solid Under Vacuum wash_ether->dry end Purified Product dry->end

Caption: Workflow for removing excess hydrazine via precipitation.

References

Technical Support Center: Refining Amine-Reactive Crosslinking Protocols for Higher Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hydrin 2": Our current resources and public scientific literature do not contain specific information on a crosslinking agent named "Hydrin 2." The following technical support guide is focused on a widely used class of amine-reactive crosslinkers, specifically those containing N-hydroxysuccinimide (NHS) esters. The principles, protocols, and troubleshooting advice provided here are broadly applicable to many crosslinking experiments and can serve as a strong foundation for optimizing your specific protocols for higher specificity.

Getting Started: Principles of Amine-Reactive Crosslinking

Amine-reactive crosslinkers are a cornerstone of bioconjugation, primarily targeting primary amines (–NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2][3] These functional groups are typically abundant and located on the protein surface, making them accessible for crosslinking.[1][3] The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[4]

Achieving high specificity in crosslinking experiments is crucial for accurately identifying protein-protein interactions and understanding protein structure.[5][6] Non-specific crosslinking can lead to the formation of random aggregates and false-positive results, complicating data interpretation.[7] This guide will help you troubleshoot and refine your protocols to enhance the specificity of your amine-reactive crosslinking experiments.

Troubleshooting Guide

This guide addresses common issues encountered during amine-reactive crosslinking experiments, with a focus on improving specificity.

Problem Potential Cause Recommended Solution
High levels of non-specific crosslinking or protein aggregation Crosslinker concentration is too high.Perform a titration experiment to determine the optimal crosslinker concentration. Start with a 20- to 50-fold molar excess of crosslinker to protein and test a range of concentrations.[7][8]
Reaction time is too long.Optimize the incubation time. A typical starting point is 30 minutes, but this can be varied to find the ideal balance between crosslinking efficiency and non-specific reactions.[8]
Protein concentration is too high.High protein concentrations can promote random intermolecular crosslinking. Consider reducing the protein concentration.[7]
Inappropriate buffer composition.Buffers containing primary amines (e.g., Tris, glycine) will compete with the target proteins for reaction with the crosslinker. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[1][9]
Low or no crosslinking observed Crosslinker has hydrolyzed.NHS-ester crosslinkers are moisture-sensitive. Prepare stock solutions in an anhydrous solvent like DMSO and store them in small aliquots at -80°C. Thaw an aliquot immediately before use.[7][9]
Incorrect buffer pH.Amine-reactive crosslinking is most efficient at a slightly alkaline pH (7.2-8.5).[1] Ensure your reaction buffer is within this range.
Insufficient molar excess of crosslinker.Increase the molar excess of the crosslinker to the protein. A 20- to 500-fold molar excess may be necessary depending on the specific application.[8]
Target protein has few accessible primary amines.If your protein of interest has a low number of surface-exposed lysines, consider using a different crosslinking chemistry that targets other functional groups (e.g., sulfhydryls).[9]
Difficulty detecting crosslinked products by Western Blot Crosslinked complexes are too large to enter the gel.Check for high molecular weight smears at the top of the gel or in the stacking gel.[10] Consider using a lower percentage acrylamide (B121943) gel.
Epitope is masked by the crosslinker.If your antibody's binding site is near a primary amine, the crosslinking reaction may block it. Try using a different antibody that targets a different epitope.
Insufficient protein extraction from crosslinked complexes.For in-vivo crosslinking, ensure your lysis and sonication procedures are sufficient to release the crosslinked proteins.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right amine-reactive crosslinker for my experiment?

A1: The choice of crosslinker depends on several factors:

  • Spacer Arm Length: For capturing transient or weak interactions, a shorter spacer arm may be preferable to increase specificity.[8] For identifying interacting partners that are further apart, a longer spacer arm may be necessary.[9]

  • Cleavability: Cleavable crosslinkers (e.g., containing a disulfide bond) are useful for mass spectrometry-based identification of crosslinked peptides, as the crosslink can be broken under specific conditions to simplify analysis.[5][6]

  • Solubility: Sulfo-NHS esters are more water-soluble than their non-sulfonated counterparts and are ideal for cell surface crosslinking as they do not permeate the cell membrane.[1][3]

Q2: What is the optimal buffer for my crosslinking reaction?

A2: The ideal buffer for amine-reactive crosslinking should not contain primary amines. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5 are commonly used.[1] Avoid buffers like Tris and glycine, as they will quench the reaction.[9]

Q3: How do I quench the crosslinking reaction?

A3: To stop the crosslinking reaction at a specific time point, add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[8] A final concentration of 20-50 mM Tris is often sufficient.[11] Allow the quenching reaction to proceed for 15-30 minutes.

Q4: Can I perform crosslinking in live cells?

A4: Yes, in vivo crosslinking is a powerful technique for capturing protein-protein interactions in their native environment. For this, you will need a membrane-permeable crosslinker. If you only want to crosslink proteins on the cell surface, use a membrane-impermeable crosslinker like a Sulfo-NHS ester.[3]

Q5: How can I enrich for my crosslinked peptides before mass spectrometry analysis?

A5: Enrichment of crosslinked peptides is often necessary due to their low abundance compared to unmodified peptides.[12] Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides.[12]

Experimental Protocols

Protocol: In Vitro Crosslinking of Two Purified Proteins

This protocol provides a general framework for crosslinking two purified proteins using an NHS-ester crosslinker.

Materials:

  • Purified Protein A and Protein B

  • Amine-reactive crosslinker (e.g., BS3)

  • Anhydrous DMSO

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE loading buffer with and without a reducing agent (if using a cleavable crosslinker)

Procedure:

  • Prepare Proteins: Dialyze the purified proteins against the Reaction Buffer to remove any amine-containing contaminants. Adjust the final protein concentrations to the desired level (e.g., 1-10 µM).

  • Prepare Crosslinker Stock: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO to create a 10-100 mM stock solution.

  • Initiate Crosslinking:

    • Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.

    • Add the crosslinker stock solution to the protein mixture to achieve the desired final molar excess (e.g., 25-fold). Mix gently by pipetting.

  • Incubate: Incubate the reaction at room temperature for 30 minutes. For optimizing, you can test different incubation times (e.g., 15, 30, 60 minutes) and temperatures (e.g., 4°C, room temperature).

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature to stop the reaction.

  • Analyze Results:

    • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

    • Analyze the sample by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to the crosslinked protein complex.

    • If using a cleavable crosslinker, run a parallel sample with a reducing agent in the loading buffer to confirm the cleavage of the crosslink.

Visualizations

Crosslinking_Workflow General Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Protein Preparation (Dialysis, Concentration Adjustment) Mixing Mix Proteins and Crosslinker Protein_Prep->Mixing Crosslinker_Prep Crosslinker Preparation (Fresh Stock in Anhydrous DMSO) Crosslinker_Prep->Mixing Incubation Incubate (e.g., 30 min at RT) Mixing->Incubation Quenching Quench Reaction (e.g., Tris Buffer) Incubation->Quenching Analysis Analysis (SDS-PAGE, Mass Spectrometry) Quenching->Analysis Troubleshooting_Flowchart Troubleshooting Crosslinking Specificity Start Start Troubleshooting High_Aggregation High Aggregation / Non-specific Crosslinking? Start->High_Aggregation Low_Yield Low / No Crosslinking? High_Aggregation->Low_Yield No Optimize_Concentration Optimize Crosslinker and Protein Concentration High_Aggregation->Optimize_Concentration Yes Check_Crosslinker_Activity Check Crosslinker Activity (Fresh Stock, pH) Low_Yield->Check_Crosslinker_Activity Yes End Successful Crosslinking Low_Yield->End No Optimize_Time_Temp Optimize Incubation Time and Temperature Optimize_Concentration->Optimize_Time_Temp Check_Buffer Check Buffer Composition (Avoid Amines) Optimize_Time_Temp->Check_Buffer Check_Buffer->End Increase_Molar_Excess Increase Molar Excess of Crosslinker Check_Crosslinker_Activity->Increase_Molar_Excess Increase_Molar_Excess->End Signaling_Pathway MAPK Signaling Pathway Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 Crosslinkable Interaction Ligand Growth Factor Ligand->Receptor SOS SOS GRB2->SOS Crosslinkable Interaction RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

Validation & Comparative

Validating Hydrin 2 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide conjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research agents. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the conjugation of Hydrin 2, a decapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly and a key disulfide bridge. Experimental data and detailed protocols are presented to support the comparison.

Hydrin 2, with a molecular weight of approximately 1108.27 Da, is a valuable peptide for various research applications.[1][2] Its conjugation to carrier proteins, small molecules, or surfaces can enhance its functionality. However, robust analytical methods are required to confirm successful conjugation, determine the conjugation sites, and quantify the degree of labeling.

Mass Spectrometry: The Gold Standard for Conjugation Analysis

Mass spectrometry (MS) has become the benchmark technique for the detailed characterization of peptide conjugates due to its high sensitivity, specificity, and ability to provide comprehensive structural information.[3][4][5] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), and tandem mass spectrometry (MS/MS) offer unparalleled insights into the conjugated product.[5][6]

Key Advantages of Mass Spectrometry:
  • Unambiguous Confirmation: Provides the precise molecular weight of the conjugate, confirming the addition of the intended molecule.

  • Site-Specific Information: Tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residues where conjugation has occurred.[5]

  • Quantification: Allows for the determination of the conjugation efficiency and the distribution of different conjugated species.

  • Purity Assessment: Can identify and characterize unconjugated peptide and other impurities.

Experimental Protocol: Validating Hydrin 2 Conjugation to a Carrier Protein via LC-MS/MS

This protocol outlines the validation of Hydrin 2 conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), using a common maleimide-thiol reaction targeting the cysteine residues of a reduced Hydrin 2.

  • Sample Preparation:

    • Reduction of Hydrin 2: The disulfide bridge of Hydrin 2 is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to make the cysteine thiols available for conjugation.

    • Conjugation Reaction: The reduced Hydrin 2 is incubated with a maleimide-activated carrier protein.

    • Purification: The resulting conjugate is purified to remove excess unconjugated Hydrin 2 and reagents, often using size-exclusion chromatography.

    • Proteolytic Digestion: The purified conjugate is digested with a protease, such as trypsin, to generate smaller peptide fragments suitable for MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The peptide digest is separated using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.[7]

    • Mass Spectrometry: The separated peptides are introduced into the mass spectrometer. An initial full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide fragments.

    • Tandem Mass Spectrometry (MS/MS): Precursor ions corresponding to potentially conjugated Hydrin 2 peptides are selected and fragmented. The resulting fragment ions (MS2 spectrum) provide sequence information, allowing for the identification of the peptide and the precise site of modification.[5]

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database containing the sequences of Hydrin 2 and the carrier protein.

    • The identification of peptide fragments from the carrier protein confirms its presence.

    • The key validation step is the identification of the Hydrin 2 peptide with a mass shift corresponding to the mass of the crosslinker and a portion of the carrier protein, confirming covalent attachment. The MS/MS spectrum will pinpoint the modified cysteine residue.

Alternative Methods for Conjugation Validation

While mass spectrometry provides the most comprehensive data, other techniques can offer preliminary or bulk-level validation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. A successful conjugation of Hydrin 2 to a carrier protein will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.

Limitations:

  • Provides no information on the site of conjugation.

  • Low resolution may not be sufficient to detect the addition of a small peptide like Hydrin 2 to a large carrier protein.

  • Does not provide quantitative information on the degree of conjugation.

Spectroscopic Assays (e.g., TNBS Assay)

Assays like the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free amino groups on a protein before and after conjugation to a molecule that reacts with amines.[4] This can provide an indirect measure of conjugation efficiency if the conjugation chemistry targets lysine (B10760008) residues.

Limitations:

  • Indirect measurement that can be prone to interference.[4]

  • Not applicable for chemistries that do not target primary amines.

  • Provides no information on the specific sites of conjugation.

Comparative Summary

FeatureMass Spectrometry (LC-MS/MS)SDS-PAGESpectroscopic Assays (e.g., TNBS)
Confirmation of Conjugation Definitive (based on mass)Inferred (from band shift)Indirect (from loss of reactive groups)
Site of Conjugation Precise (amino acid level)NoNo
Quantification High (relative and absolute)Low (qualitative)Moderate (bulk measurement)
Sensitivity HighModerateModerate
Purity Assessment HighLowNo
Complexity HighLowLow

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis hydrin Hydrin 2 reduced_hydrin Reduced Hydrin 2 hydrin->reduced_hydrin Reduction conjugate Hydrin 2-Carrier Conjugate reduced_hydrin->conjugate carrier Carrier Protein carrier->conjugate Conjugation digested Tryptic Digest conjugate->digested Digestion hplc RP-HPLC Separation digested->hplc ms1 MS1 Scan (Precursor Mass) hplc->ms1 ms2 MS/MS Fragmentation ms1->ms2 Select Conjugated Peptides data Data Analysis ms2->data

Caption: Workflow for validating Hydrin 2 conjugation using LC-MS/MS.

Conclusion

For the definitive validation of Hydrin 2 conjugation, mass spectrometry, particularly LC-MS/MS, is the superior method. It provides detailed, specific, and quantitative data that is unattainable with alternative techniques like SDS-PAGE and spectroscopic assays. While these other methods can serve as preliminary checks, they lack the resolution and depth of information required for rigorous characterization in research and drug development. The comprehensive nature of mass spectrometry data is essential for ensuring the quality, consistency, and efficacy of Hydrin 2 conjugates.

References

A Researcher's Guide to Bifunctional Crosslinkers: A Comparative Analysis for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Bifunctional crosslinkers are invaluable chemical tools that covalently link interacting proteins, providing snapshots of these dynamic associations. This guide offers an objective comparison of different classes of bifunctional crosslinkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies. While the initial topic of interest was "Hydrin 2," our investigation revealed that Hydrin 2 (CAS 122842-55-1) is a peptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly and a disulfide bridge, not a bifunctional crosslinker.[1][2][3] Therefore, this guide will focus on a comparison of widely used classes of bifunctional crosslinkers.

Key Classes of Bifunctional Crosslinkers

Bifunctional crosslinkers possess two reactive groups, connected by a spacer arm.[4][5] They can be broadly categorized based on the identity of their reactive groups:

  • Homobifunctional Crosslinkers: These possess two identical reactive groups, such as N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues).[4][6]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for more controlled, two-step conjugation reactions.[4][7][8] A prominent sub-class includes photo-reactive crosslinkers , which contain one group that is activated by UV light.[9][10][11]

Comparative Analysis of Bifunctional Crosslinkers

The choice of a crosslinker depends on the specific application, the nature of the proteins being studied, and the desired outcome. The following table summarizes the key characteristics of common crosslinker types.

FeatureHomobifunctional NHS-Ester Crosslinkers (e.g., DSS, BS3)Heterobifunctional Photo-Reactive Crosslinkers (e.g., SDA, Sulfo-SDA)
Reactive Groups Two NHS estersOne NHS ester and one photo-reactive group (e.g., diazirine, aryl azide)
Target Residues Primary amines (Lysine, N-terminus)[6]Primary amines and any amino acid in proximity upon photo-activation[9][10]
Reaction Control One-step reaction, potential for polymerizationTwo-step reaction, more controlled conjugation[12]
Specificity Specific for primary aminesNHS ester is specific; photo-reactive group is non-specific upon activation[9][13]
Temporal Control Reaction starts upon addition of the reagentPhoto-activation allows for precise timing of the crosslinking event[14]
Efficiency Generally high for proteins with accessible lysinesCan be highly efficient, with diazirines often being more efficient than aryl azides[9][12]
Cleavability Typically non-cleavable, though cleavable versions existCan be designed with cleavable spacer arms (e.g., disulfide bonds)[12]
Membrane Permeability Varies (e.g., DSS is permeable, BS3 is impermeable)[9]Varies (e.g., SDA is permeable, Sulfo-SDA is impermeable)[9]

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments.[9] Below are representative protocols for using a homobifunctional NHS-ester crosslinker and a heterobifunctional photo-reactive crosslinker.

Protocol 1: Crosslinking with a Homobifunctional NHS-Ester Crosslinker (e.g., BS3)

This protocol describes the crosslinking of proteins in an aqueous solution.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9.

  • BS3 (Bis[sulfosuccinimidyl] suberate) crosslinker.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Prepare the protein solution at the desired concentration in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration.

  • Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.25-2 mM). The optimal molar excess of crosslinker to protein should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Crosslinking with a Heterobifunctional Photo-Reactive Crosslinker (e.g., SDA)

This protocol allows for the sequential reaction of the two different reactive groups.

Materials:

  • Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9.

  • SDA (Succinimidyl diazirine) crosslinker.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

  • UV lamp (330-370 nm).

Procedure:

  • Step 1: NHS Ester Reaction (in the dark) a. To a solution of Protein A, add the SDA crosslinker (dissolved in DMSO) to a final concentration of 1-2 mM. b. Incubate the reaction for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines on Protein A. c. Remove excess, unreacted crosslinker by dialysis or gel filtration.

  • Step 2: Photo-activation a. Add Protein B to the solution containing the SDA-modified Protein A. b. Expose the mixture to UV light (330-370 nm) for 5-15 minutes on ice. The optimal irradiation time should be determined empirically. The diazirine group will be activated and react with nearby amino acid residues on Protein B.

  • Analysis: The crosslinked protein complexes can then be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizing Crosslinking Concepts

Diagrams generated using Graphviz can help visualize the chemical reactions and experimental workflows.

cluster_nhs Homobifunctional NHS-Ester Crosslinking Protein_A_NHS Protein A (with Lysine) NHS_Crosslinker NHS-Ester Crosslinker (e.g., BS3) Protein_A_NHS->NHS_Crosslinker Reacts with primary amines Crosslinked_Complex_NHS Covalently Linked Protein Complex Protein_A_NHS->Crosslinked_Complex_NHS Protein_B_NHS Protein B (with Lysine) NHS_Crosslinker->Protein_B_NHS Reacts with primary amines Protein_B_NHS->Crosslinked_Complex_NHS

Caption: Reaction scheme for a homobifunctional NHS-ester crosslinker.

cluster_photo Heterobifunctional Photo-Reactive Crosslinking Protein_A_Photo Protein A (with Lysine) Photo_Crosslinker NHS-Diazirine Crosslinker (e.g., SDA) Protein_A_Photo->Photo_Crosslinker Step 1: NHS ester reaction Intermediate SDA-labeled Protein A Photo_Crosslinker->Intermediate UV_Light UV Light (330-370 nm) Intermediate->UV_Light Step 2: Photo-activation Protein_B_Photo Protein B Protein_B_Photo->UV_Light Crosslinked_Complex_Photo Covalently Linked Protein Complex UV_Light->Crosslinked_Complex_Photo

Caption: Two-step reaction of a heterobifunctional photo-reactive crosslinker.

Start Prepare Protein Sample (in appropriate buffer) Add_Crosslinker Add Crosslinker Start->Add_Crosslinker Incubate Incubate (Time and Temperature Dependent) Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Analysis Analyze Crosslinked Products (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: General experimental workflow for protein crosslinking.

Conclusion

The selection of a bifunctional crosslinker is a critical decision in the study of protein-protein interactions. While homobifunctional NHS-ester crosslinkers are well-established and effective for proteins with available primary amines, heterobifunctional photo-reactive crosslinkers offer greater control and the ability to capture interactions with a wider range of amino acids.[6][9] By understanding the distinct characteristics and employing optimized protocols, researchers can effectively utilize these powerful tools to elucidate the complex networks of protein interactions that govern cellular processes.

References

A Researcher's Guide to Characterizing Hydrin 2 Crosslinked Products by SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions and multimerization of peptides like Hydrin 2 is crucial. Hydrin 2, an amphibian peptide involved in regulating water flux, can be crosslinked to study its structure, function, and potential therapeutic applications. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a foundational technique for visualizing and initially characterizing these crosslinked products. This guide provides an objective comparison of SDS-PAGE with other analytical methods and includes detailed experimental protocols.

Comparative Analysis of Analytical Techniques

While SDS-PAGE is a rapid and accessible method, a comprehensive characterization of crosslinked Hydrin 2 often requires complementary techniques. Each method offers unique advantages in terms of the information it provides, its sensitivity, and its complexity.

SDS-PAGE is highly effective for observing shifts in molecular weight, which indicate the formation of dimers, trimers, and higher-order oligomers.[1][2] By comparing the band patterns of crosslinked samples to non-crosslinked controls, researchers can quickly assess the efficiency of the crosslinking reaction.[1] However, for precise identification and structural elucidation, more sophisticated methods are necessary.

Table 1: Comparison of Methods for Analyzing Crosslinked Peptides

Technique Principle Information Provided Advantages Limitations
SDS-PAGE Separates proteins/peptides by molecular weight under denaturing conditions.[3]Molecular weight estimation, degree of crosslinking (qualitative/semi-quantitative), purity.[4]Rapid, inexpensive, widely available, straightforward visualization.[5]Low resolution for small peptides, provides no sequence or structural data, potential for artifacts.[6]
Western Blot SDS-PAGE followed by transfer to a membrane and detection with specific antibodies.[1]Confirms the presence of Hydrin 2 in crosslinked complexes, high specificity.[7]Highly sensitive and specific if a good antibody is available.Requires a specific antibody for Hydrin 2, semi-quantitative.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius in their native state.Oligomeric state, molecular size distribution, purification of complexes.Provides information on native conformation, can be preparative.Lower resolution than SDS-PAGE, can be affected by molecule shape.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[8]Precise mass of crosslinked products, identification of crosslinked residues, sequence information.[9]Unparalleled accuracy and detail for structural analysis, identifies specific interaction sites.[10][11]Requires specialized equipment and expertise, complex data analysis.[8]

Experimental Protocol: SDS-PAGE Analysis of Hydrin 2

This protocol outlines the key steps for crosslinking Hydrin 2 and analyzing the products via SDS-PAGE.

Crosslinking Reaction
  • Reagents:

    • Purified Hydrin 2 peptide (e.g., 10 µM final concentration)

    • Crosslinking agent (e.g., Glutaraldehyde, DSS, or EDC) at a desired molar excess (e.g., 25:1 crosslinker:peptide).[12]

    • Reaction Buffer (e.g., 20 mM PBS, pH 7.5).[12]

    • Quenching Solution (e.g., 50 mM Tris-HCl, pH 8.0).[12]

  • Procedure:

    • Prepare the Hydrin 2 solution in the reaction buffer.

    • Add the crosslinking agent to the peptide solution.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes), with constant gentle shaking.[12]

    • Stop the reaction by adding the quenching solution.

Sample Preparation for SDS-PAGE
  • Reagents:

    • 2X Laemmli Sample Buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).[13] Note: For analyzing disulfide-stabilized complexes, a non-reducing buffer (without β-mercaptoethanol/DTT) should be used.[5]

  • Procedure:

    • To your crosslinked Hydrin 2 sample, add an equal volume of 2X Laemmli sample buffer.[13]

    • Heat the samples at 95°C for 5 minutes to ensure complete denaturation.[3][13]

    • Centrifuge briefly to collect the condensate.

Gel Electrophoresis
  • Materials:

    • Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient gel for resolving a range of oligomers).[12] The acrylamide (B121943) concentration should be chosen based on the expected molecular weights of the products.[3]

    • SDS-PAGE running buffer (Tris-Glycine-SDS).[13]

    • Molecular weight markers.

    • Vertical electrophoresis system.

  • Procedure:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

    • Load the prepared samples and molecular weight markers into the wells of the gel.

    • Run the gel at a constant voltage or current until the dye front reaches the bottom.

Visualization and Analysis
  • Reagents:

    • Staining Solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).[14]

    • Destaining Solution.

  • Procedure:

    • Carefully remove the gel from the cassette and place it in the staining solution.

    • Incubate with gentle agitation for the recommended time.

    • Transfer the gel to the destaining solution until protein bands are clearly visible against a clear background.[13]

    • Image the gel using a gel documentation system.

    • Analyze the results by comparing the lanes. The appearance of new, higher molecular weight bands in the crosslinked lanes compared to the control (monomeric Hydrin 2) indicates successful crosslinking. The intensity of these bands can provide a semi-quantitative measure of crosslinking efficiency.[4]

Visualizing the Workflow

The following diagram illustrates the complete experimental process from peptide preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_sds SDS-PAGE cluster_analysis Analysis p1 Prepare Hydrin 2 (10 µM in PBS) p2 Add Crosslinker (e.g., DSS, 250 µM) p1->p2 p3 Incubate (30 min, RT) p2->p3 p4 Quench Reaction (50 mM Tris-HCl) p3->p4 s1 Add 2X Laemmli Buffer & Heat (95°C, 5 min) p4->s1 s2 Load Samples onto Gel s1->s2 s3 Run Electrophoresis s2->s3 s4 Stain Gel (Coomassie/Silver) s3->s4 a1 Image Gel s4->a1 a2 Analyze Bands (Compare MW Shifts) a1->a2

Caption: Workflow for Hydrin 2 crosslinking and SDS-PAGE analysis.

Interpreting Quantitative Data

After gel imaging, densitometry can be used to quantify the relative amounts of monomer, dimer, and other oligomers. This data is crucial for comparing the effects of different crosslinkers, concentrations, or reaction times.

Table 2: Example Densitometry Data from SDS-PAGE Analysis

Sample Condition Monomer (%) Dimer (%) Trimer (%) Higher Oligomers (%)
Hydrin 2 (No Crosslinker)100000
Hydrin 2 + Crosslinker A (10x)652582
Hydrin 2 + Crosslinker A (50x)2055187
Hydrin 2 + Crosslinker B (50x)3545155

This table presents hypothetical data for illustrative purposes.

This quantitative approach allows for a systematic evaluation of crosslinking conditions, guiding the optimization of protocols for specific research goals, such as stabilizing a particular oligomeric form of Hydrin 2 for further functional or structural studies.[10][11]

References

A Comparative Guide to Analytical Techniques for Confirming Hydrin 2 Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrin 2, a potent and selective cell-permeable inhibitor of serine/threonine and receptor tyrosine kinases, functions by competitively binding to the ATP-binding site of these enzymes, thereby obstructing phosphate (B84403) transfer. This mechanism of action strongly implies that a critical molecular event to monitor is the phosphorylation status of target proteins. This guide provides a comparative overview of key analytical techniques to confirm and characterize phosphorylation, the most pertinent post-translational modification (PTM) related to the activity of Hydrin 2.

Comparison of Analytical Techniques for Phosphorylation Analysis

The selection of an appropriate analytical technique is paramount for the robust confirmation of phosphorylation events. The following table summarizes the key performance metrics of the most relevant methods.

TechniquePrincipleSensitivitySpecificityThroughputSample Amount RequiredKey AdvantagesLimitations
LC-MS/MS with Phosphopeptide Enrichment (TiO2 or IMAC) Chromatographic separation of peptides followed by mass spectrometric identification and fragmentation to pinpoint phosphorylation sites. Enrichment selectively isolates phosphopeptides.High (femtomole to attomole)High (enrichment dependent)HighMicrograms (µg) of protein[1][2]Precise localization of phosphorylation sites, ability to analyze complex mixtures, high sensitivity.Indirect detection, requires sophisticated instrumentation and data analysis.
High-Resolution Mass Spectrometry Accurate mass measurement to differentiate between phosphorylated and non-phosphorylated peptides based on the mass of the phosphate group (+79.966 Da).[3]HighHighHighMicrograms (µg) of proteinHigh mass accuracy provides strong evidence of phosphorylation.Does not provide sequence or site information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the chemical environment of atomic nuclei, allowing for the structural analysis of peptides and the detection of conformational changes upon phosphorylation.Low to ModerateHighLowMilligrams (mg) of proteinProvides detailed 3D structural information in solution, can directly observe the phosphate group.[4][5]Requires large amounts of pure sample, complex data analysis, not suitable for large proteins.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.Moderate (picomole)[6]ModerateLowPicomoles (pmol) of peptide[6]Direct sequencing method.Inefficient for long peptides, cannot identify PTMs that block the N-terminus, and is not ideal for identifying phosphorylated residues which can be unstable under the reaction conditions.[7][8]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light to assess the secondary structure of peptides and proteins.ModerateLowHighMicrograms (µg) of peptideCan detect global conformational changes upon phosphorylation, relatively fast and requires less sample than NMR.[9]Provides low-resolution structural information, does not identify the phosphorylation site.

Experimental Protocols

Mass Spectrometry-Based Phosphopeptide Analysis

This is the most widely used and powerful approach for identifying and localizing phosphorylation sites.

1. Protein Extraction, Digestion, and Desalting:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Reduce and alkylate the protein extract to denature the proteins and prevent disulfide bond reformation.

  • Digest the proteins into smaller peptides using a protease, typically trypsin.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.

2. Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is a critical step.

a) Titanium Dioxide (TiO2) Chromatography:

  • Condition a TiO2 spin tip or column with an acidic loading buffer (e.g., containing 2,5-dihydroxybenzoic acid (DHB) or glycolic acid to reduce non-specific binding of acidic peptides).[10]

  • Load the desalted peptide sample onto the TiO2 resin.

  • Wash the resin extensively with wash buffers to remove non-phosphorylated peptides.

  • Elute the bound phosphopeptides using an alkaline buffer (e.g., ammonium (B1175870) hydroxide (B78521) or pyrrolidine).[11]

b) Immobilized Metal Affinity Chromatography (IMAC):

  • Use a resin chelated with metal ions (typically Fe³⁺ or Ga³⁺) that have a high affinity for phosphate groups.

  • The loading, washing, and elution steps are similar to TiO2 chromatography, with buffers optimized for IMAC.

3. LC-MS/MS Analysis:

  • Resuspend the enriched phosphopeptides in a buffer suitable for liquid chromatography (e.g., 0.1% formic acid).

  • Inject the sample into a nano-liquid chromatography (nanoLC) system coupled to a tandem mass spectrometer.

  • Peptides are separated on a reverse-phase column and introduced into the mass spectrometer.

  • The mass spectrometer performs a survey scan (MS1) to detect the mass-to-charge ratio (m/z) of the eluting peptides.

  • The most abundant peptide ions are selected for fragmentation (MS2 or tandem MS), generating fragment ions that provide sequence information.

4. Data Analysis:

  • The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot or Sequest.

  • The software identifies peptides and localizes the phosphorylation sites based on the mass shift of +79.966 Da on serine, threonine, or tyrosine residues.[3]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Hydrin2_Inhibition_Pathway cluster_kinase Kinase Signaling Kinase Ser/Thr or Tyr Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Hydrin2 Hydrin 2 Hydrin2->Kinase Inhibits ATP Binding

Caption: Inhibition of Kinase Signaling by Hydrin 2.

Phosphopeptide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction (with phosphatase inhibitors) Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting Enrichment TiO2 or IMAC Desalting->Enrichment LC_MSMS nanoLC-MS/MS Enrichment->LC_MSMS Data_Analysis Database Searching & Phosphosite Localization LC_MSMS->Data_Analysis

Caption: Workflow for Mass Spectrometry-Based Phosphopeptide Analysis.

Alternative and Complementary Techniques

While mass spectrometry is the gold standard for identifying phosphorylation sites, other techniques can provide valuable complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the three-dimensional structure of a peptide in solution. The addition of a phosphate group can induce significant chemical shift changes in the NMR spectrum, providing direct evidence of phosphorylation and information about its impact on the peptide's conformation.[4] However, NMR is generally limited to smaller peptides and requires significantly more sample than mass spectrometry.

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid technique used to assess the secondary structure of peptides (e.g., alpha-helix, beta-sheet). Phosphorylation can induce conformational changes that are detectable by CD, offering insights into the structural consequences of the modification.[9][12] It is a useful tool for observing global structural changes but does not provide site-specific information.

  • Edman Degradation: This classical protein sequencing method is generally not suitable for identifying phosphorylation sites. The chemical conditions used in Edman degradation can be harsh and may lead to the loss of the phosphate group. Furthermore, it cannot be used if the N-terminus of the peptide is blocked, a common occurrence in cellular proteins.[6][7][8]

Conclusion

For the definitive confirmation and precise localization of phosphorylation events influenced by Hydrin 2, a workflow centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) with prior phosphopeptide enrichment is the most robust and informative approach. Techniques such as NMR and CD can serve as valuable complementary methods to investigate the structural and conformational consequences of phosphorylation. The choice of the specific enrichment method (TiO2 or IMAC) may depend on the specific characteristics of the phosphopeptides of interest, with some studies suggesting TiO2 has a slight bias towards multiply phosphorylated peptides.[13] Careful experimental design and data analysis are crucial for obtaining high-quality, reliable results in phosphoproteomic studies.

References

The Influence of PEG Spacer Arm Length on a Molecule's Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Polyethylene Glycol (PEG) spacer arm is a critical consideration in the design of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various targeted therapeutic and diagnostic agents. The length of the PEG spacer, far from being a passive component, profoundly influences the molecule's solubility, stability, pharmacokinetics, and ultimately, its biological activity. This guide provides an objective comparison of the performance of different length PEG spacer arms, supported by experimental data, to inform the rational design of next-generation therapeutics.

The incorporation of PEG linkers can enhance the hydrophilicity of a molecule, which is particularly beneficial for hydrophobic payloads that might otherwise lead to aggregation and rapid clearance from circulation.[1][2] Furthermore, the flexible nature of the PEG chain can provide the necessary distance to avoid steric hindrance between the conjugated moieties, for instance, between the antibody and the cytotoxic drug in an ADC, or between the target protein and the E3 ligase in a PROTAC.[3][4][5] However, the optimal PEG length is highly dependent on the specific application and molecular context, representing a crucial trade-off between improved pharmacokinetic properties and retained biological potency.[1]

Performance Comparison of Different Length PEG Spacer Arms

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance metrics in different molecular contexts.

PROTACs: Impact of Linker Length on Ternary Complex Formation and Protein Degradation

The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, a process heavily influenced by the linker length.[3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[4][5]

Linker Length (Number of Atoms)Target ProteinE3 Ligase LigandKey FindingsReference
9Estrogen Receptor (ER)HIF-1α pentapeptideReduced potency (IC50 = 140 µM)[6]
16Estrogen Receptor (ER)HIF-1α pentapeptideOptimal potency (IC50 = 26 µM), similar to Tamoxifen control[6][7][8]
>16Estrogen Receptor (ER)HIF-1α pentapeptideSharp decrease in potency (IC50 > 200 µM)[6]
Antibody-Drug Conjugates (ADCs): Balancing Pharmacokinetics and In Vitro Potency

In ADCs, the PEG linker modulates the balance between the conjugate's stability in circulation and the efficient release of the cytotoxic payload at the target site. Longer PEG chains can improve the pharmacokinetic profile but may sometimes decrease the in vitro potency.[1]

PEG LengthKey Pharmacokinetic EffectsImpact on In Vivo EfficacyImpact on In Vitro Potency
Short (e.g., PEG2-PEG4)Faster clearance, shorter half-life.[1]May lead to reduced efficacy due to rapid clearance.[1]May retain higher potency.[1]
Intermediate (e.g., PEG8-PEG12)Slower clearance, longer half-life.[1]Often shows a significant improvement in efficacy.[1]May have a moderate impact on potency.[1]
Long (e.g., PEG24, 4kDa, 10kDa)Significantly prolonged half-life.[1][9]Can lead to the highest efficacy but may also cause a more substantial reduction in cytotoxicity.[1][9]Can be significantly reduced.[9]
Radiolabeled Peptides: Optimizing Tumor Targeting and Biodistribution

For radiolabeled peptides used in imaging and therapy, the PEG spacer length can influence binding affinity to the target receptor and the overall biodistribution profile, affecting tumor uptake and clearance from non-target organs.

PEG Length (n units)PeptideTargetIC50 (nM)Key Biodistribution FindingsReference
2NOTA-PEGn-RM26GRPR3.1 ± 0.2-[4][10][11]
3NOTA-PEGn-RM26GRPR3.9 ± 0.3Lower liver uptake compared to other lengths. High tumor uptake (4.6 ± 0.6 %ID/g in PC-3 xenografts).[4][10][11][4][10][11]
4NOTA-PEGn-RM26GRPR5.4 ± 0.4High tumor-to-kidney ratio (7.8 at 4h).[12][4][10][11][12]
6NOTA-PEGn-RM26GRPR5.8 ± 0.3High tumor-to-kidney ratio (9.7 at 4h).[12][4][10][11][12]
12DOTA-PEGx-Bombesin AntagonistGRPRSignificantly different from shorter analogsReversed the trend of increased serum stability seen with PEG2 to PEG6.[12][12]
Antibody-Functionalized Nanocarriers: Impact on Cellular Targeting

The length of the PEG spacer on antibody-functionalized nanocarriers can determine the accessibility of the antibody to its target receptor on the cell surface, thereby influencing targeting efficiency.[13][14]

PEG Length (kDa)Nanocarrier SystemTarget Cell TypeKey FindingsReference
0.65Antibody-coated nanocarriersDC2.4 (dendritic cell line)Showed the best targeting in this cell line.[13][14][15][16][13][14][15][16]
2Antibody-coated nanocarriersBMDCs and splenocytic cDC1Less effective targeting compared to 5 kDa PEG in these primary cells.[13][15][16]
5Antibody-coated nanocarriersBMDCs and splenocytic cDC1Required for specific accumulation in these primary dendritic cells.[13][14][15][16][13][14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in the comparison tables.

PROTAC Activity Assessment

Objective: To determine the effect of PEG linker length on the degradation of a target protein.

Methodology:

  • Cell Culture: Human cell lines (e.g., MCF-7 for ERα) are cultured in appropriate media.

  • PROTAC Treatment: Cells are treated with varying concentrations of PROTACs with different PEG linker lengths for a specified period (e.g., 24 hours).

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to the target protein (e.g., ERα) and a loading control (e.g., β-actin). A secondary antibody conjugated to a detectable enzyme is then used for visualization.

  • Fluorometric Analysis: To quantify protein levels, a fluorometric method can be employed where the fluorescence intensity is proportional to the amount of the target protein.

  • IC50 Determination: The concentration of the PROTAC that induces 50% degradation of the target protein (IC50) is calculated from dose-response curves.[7][8]

In Vivo Biodistribution of Radiolabeled Peptides

Objective: To evaluate the effect of PEG spacer length on the tumor uptake and organ distribution of a radiolabeled peptide.

Methodology:

  • Radiolabeling: The peptide conjugates with different PEG spacer lengths are radiolabeled with a suitable radionuclide (e.g., 68Ga or 177Lu).

  • Animal Model: Tumor-bearing animal models (e.g., nude mice with PC-3 xenografts) are used.

  • Injection: A known amount of the radiolabeled peptide is injected intravenously into the animals.

  • Biodistribution Study: At various time points post-injection (e.g., 1, 2, 4, 24 hours), animals are euthanized, and organs of interest (including the tumor, blood, liver, kidneys, etc.) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.[4][10][11][12]

Visualizing the Impact of PEG Spacers

Diagrams generated using Graphviz illustrate key concepts related to the function of PEG spacer arms.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein PROTAC PROTAC (Varying PEG Length) Target_Protein->PROTAC Binds to Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->PROTAC Binds to Ub Ubiquitin Ub->Target_Protein Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: The mechanism of PROTAC-mediated protein degradation.

ADC_Structure cluster_1 Structure of an Antibody-Drug Conjugate (ADC) Antibody Antibody Targets tumor antigen Linker PEG Spacer Length varies Antibody:f1->Linker:f0 Attached via Payload Cytotoxic Drug Kills cancer cell Linker:f1->Payload:f0 Carries

Caption: General structure of an Antibody-Drug Conjugate with a PEG spacer.

References

A Comparative Guide to the Efficacy of Terazosin (Hydrin 2): In Vivo vs. In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Terazosin (B121538), the active ingredient in Hytrin (often referred to as Hydrin), with other alpha-1 adrenergic receptor antagonists. The analysis is based on both in vivo and in vitro experimental data, offering a multifaceted view of its performance for researchers and professionals in drug development.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Terazosin is a non-selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenoceptors on the smooth muscle cells of the prostate, bladder neck, and blood vessels.[2][3][4] This inhibition leads to smooth muscle relaxation, resulting in improved urinary flow in patients with benign prostatic hyperplasia (BPH) and reduced blood pressure in individuals with hypertension.[2][3][4]

The signaling pathway initiated by norepinephrine binding to alpha-1 adrenoceptors involves the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, activating myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction. Terazosin competitively blocks the initial step of this cascade.

cluster_cell Smooth Muscle Cell NE Norepinephrine A1R α1-Adrenoceptor NE->A1R binds Gq Gq protein A1R->Gq activates Terazosin Terazosin Terazosin->A1R blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR binds to receptor Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds MLCK MLCK Calmodulin->MLCK activates MyosinLC Myosin Light Chain MLCK->MyosinLC phosphorylates MyosinLCP Phosphorylated Myosin Light Chain MyosinLC->MyosinLCP Contraction Smooth Muscle Contraction MyosinLCP->Contraction leads to

Caption: Signaling pathway of Terazosin's mechanism of action. (Within 100 characters)

In Vivo Efficacy: Comparative Clinical Studies in BPH

Clinical trials have demonstrated the efficacy of Terazosin in improving lower urinary tract symptoms (LUTS) associated with BPH. Its performance is often compared to other alpha-blockers, particularly the more uroselective Tamsulosin (B1681236).

ParameterTerazosinTamsulosinDoxazosin (B1670899)PlaceboReference
Change in International Prostate Symptom Score (IPSS) -4.8 to -9.7 points-3.9 to -8.4 points-5.7 points-2.0 to -4.9 points[5][6]
Improvement in Maximum Urinary Flow Rate (Qmax) (mL/sec) +1.7 to +2.8+1.1 to +1.6+2.2+0.9 to +1.2[5]
Adverse Events (Dizziness) 9.1%5.8%Not Reported4.3%[5]
Adverse Events (Postural Hypotension) 3.9%2.4%Not Reported1.1%[5]
Experimental Protocol: In Vivo Study in a Rat Model of BPH

A common preclinical model to assess the efficacy of drugs for BPH involves the induction of prostatic hyperplasia in rats using testosterone (B1683101) propionate (B1217596).

cluster_workflow In Vivo BPH Rat Model Workflow Animal Male Wistar Rats Induction Induce BPH (Testosterone Propionate) Animal->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment Administer Terazosin/Control Grouping->Treatment Monitoring Monitor Symptoms & Prostate Size Treatment->Monitoring Analysis Sacrifice & Analyze Prostate Tissue Monitoring->Analysis Outcome Assess Efficacy Analysis->Outcome

Caption: Workflow for in vivo assessment of Terazosin in a BPH rat model. (Within 100 characters)

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Induction of BPH: Benign prostatic hyperplasia is induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for a period of 2 to 4 weeks.

  • Treatment Groups: Animals are randomized into several groups: a control group receiving a vehicle, a BPH group receiving testosterone only, and treatment groups receiving testosterone plus different doses of Terazosin (e.g., 1-10 mg/kg, administered orally).

  • Duration: The treatment period usually lasts for several weeks.

  • Efficacy Assessment: Efficacy is evaluated by measuring changes in prostate weight, prostatic index (prostate weight/body weight), and histological examination of the prostate tissue to assess the reduction in epithelial and stromal proliferation.

In Vitro Efficacy: Direct Effects on Prostate Smooth Muscle and Receptor Binding

In vitro studies provide valuable insights into the direct pharmacological effects of Terazosin on target tissues and its binding affinity for specific receptors, independent of systemic physiological factors.

Prostate Smooth Muscle Contraction

One study compared the inhibitory effect of Silodosin, Tamsulosin, and Terazosin on phenylephrine-induced prostate smooth muscle contraction. The results indicated that Silodosin had the strongest inhibitory effect.

Treatment GroupMean Contraction (mV)p-value vs. ControlReference
Control7.798-[7]
Silodosin1.718<0.05[7]
Tamsulosin3.416>0.05[7]
Terazosin5.956>0.05[7]
Alpha-1 Adrenoceptor Binding Affinity

Receptor binding assays are used to determine the affinity of a drug for its target receptor, expressed as the pKi value (the negative logarithm of the inhibitory constant, Ki). A higher pKi value indicates a higher binding affinity.

Adrenoceptor SubtypeTerazosin (pKi)Tamsulosin (pKi)Doxazosin (pKi)Reference
α1A 8.810.09.3[8]
α1B 9.49.09.7[8]
α1D 9.29.59.5[8]

These data indicate that while Tamsulosin has a higher affinity for the α1A subtype, which is predominant in the prostate, Terazosin and Doxazosin exhibit a more non-selective binding profile across the α1 subtypes.

Experimental Protocol: In Vitro Prostate Smooth Muscle Contraction Assay

The organ bath technique is a classic pharmacological method to study the effects of drugs on isolated smooth muscle tissue.

cluster_workflow In Vitro Smooth Muscle Contraction Workflow Tissue Isolate Prostate Tissue Strip Mount Mount in Organ Bath (Krebs Solution, 37°C) Tissue->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Treat Add Terazosin/ Other α-blockers Contract->Treat Measure Measure Change in Contractile Force Treat->Measure Analysis Calculate IC50/ Inhibition Measure->Analysis

Caption: Workflow for in vitro prostate smooth muscle contraction assay. (Within 100 characters)

Methodology:

  • Tissue Preparation: Strips of prostate tissue are obtained from animal models or human surgical specimens.

  • Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Transducer: One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.

  • Contraction Induction: After an equilibration period, a contractile agent such as phenylephrine (B352888) (an alpha-1 agonist) is added to the bath to induce a stable contraction.

  • Drug Addition: Increasing concentrations of Terazosin or other alpha-blockers are added to the bath to determine their inhibitory effect on the induced contraction.

  • Data Analysis: The reduction in contractile force is measured, and dose-response curves are generated to calculate parameters such as the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction).

Summary and Conclusion

The collective evidence from both in vivo and in vitro studies confirms the efficacy of Terazosin as an alpha-1 adrenoceptor antagonist for the management of BPH. In vivo studies demonstrate its clinical effectiveness in improving urinary symptoms, with a performance comparable to other non-selective alpha-blockers like Doxazosin, though with a slightly different side-effect profile compared to the more uroselective Tamsulosin.

In vitro studies provide a more nuanced understanding of its pharmacological properties. While some studies suggest it may have a weaker direct inhibitory effect on prostate smooth muscle contraction compared to more selective agents like Silodosin, its non-selective binding to all three alpha-1 adrenoceptor subtypes contributes to its broader physiological effects, including its impact on blood pressure.

For researchers and drug development professionals, this comparative analysis underscores the importance of integrating both in vivo and in vitro data to build a comprehensive profile of a drug's efficacy and mechanism of action. While in vivo studies provide crucial information on clinical outcomes, in vitro assays are indispensable for elucidating the underlying molecular interactions and guiding the development of more targeted and effective therapies.

References

Hydrin 2: A Comparative Guide to its Applications and Alternatives in Osmoregulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydrin 2's performance with its alternatives, supported by available experimental data. This document details the applications, signaling pathways, and experimental methodologies related to this amphibian-specific peptide hormone.

Hydrin 2, a naturally occurring peptide hormone in anuran amphibians (frogs and toads), plays a significant role in regulating water balance, a process known as osmoregulation. Structurally identified as vasotocinyl-Gly, Hydrin 2 is a C-terminally extended form of the neurohypophysial hormone vasotocin (B1584283). Its primary function is to increase water permeability of the skin and urinary bladder, facilitating water absorption from the environment. This makes it a crucial molecule for amphibians, particularly terrestrial and semi-aquatic species, in preventing dehydration.

Performance Comparison: Hydrin 2 vs. Alternatives

The primary physiological alternatives to Hydrin 2 in amphibian osmoregulation are vasotocin and angiotensin II. While both Hydrin 2 and vasotocin are derived from the same precursor molecule, their physiological effects differ significantly, suggesting specialized roles. Angiotensin II, on the other hand, influences water balance through a different mechanism, primarily by stimulating thirst-related behaviors.

FeatureHydrin 2VasotocinAngiotensin II
Primary Function Increases water permeability of skin and bladder (hydroosmotic effect)Increases water permeability of skin and bladder; potent antidiuretic effect on kidneysStimulates water absorption behavior ("cutaneous drinking")
Target Organs Skin, Urinary BladderSkin, Urinary Bladder, KidneysCentral Nervous System
Potency (Hydroosmotic) As active or more active than vasotocin on skin and bladder[1][2]Potent hydroosmotic agentDoes not directly induce hydroosmotic effect
Antidiuretic Activity Virtually devoid of antidiuretic activity[1][2]Strong antidiuretic activityNo direct antidiuretic activity
Maximal Response (Skin) Maximal response for changes in transepithelial potential and short-circuit current observed at 10 ng/ml[3]ED50 for a related peptide (vasopressin) in toad bladder is approximately 5 x 10⁻⁹ MNot applicable

Experimental Protocols

Measurement of Hydroosmotic Response in Amphibian Skin (Gravimetric Method)

This protocol outlines a standard method for quantifying the hydroosmotic effect of peptides like Hydrin 2 on isolated amphibian skin.

Materials:

  • Live amphibian (e.g., frog, Rana pipiens)

  • Ringer's solution (a balanced salt solution)

  • Peptide solutions (Hydrin 2, vasotocin, etc.) at desired concentrations

  • Ussing chamber or similar perfusion apparatus

  • Dissection tools

  • Analytical balance

Procedure:

  • Animal Preparation: Euthanize the frog via double pithing.

  • Skin Excision: Carefully dissect a patch of ventral abdominal skin, avoiding damage to the tissue.

  • Mounting: Mount the isolated skin patch as a diaphragm between the two halves of an Ussing chamber. The serosal (inner) side should face the bath containing the peptide solution, and the mucosal (outer) side should face the bath with fresh Ringer's solution.

  • Equilibration: Allow the skin to equilibrate in the chamber with Ringer's solution on both sides for a designated period (e.g., 60-90 minutes) until a stable baseline water flow is achieved.

  • Baseline Measurement: At regular intervals (e.g., every 15 minutes), carefully blot and weigh the chamber half on the mucosal side to determine the rate of water movement across the skin under baseline conditions.

  • Peptide Application: Replace the Ringer's solution on the serosal side with a solution containing the test peptide (e.g., Hydrin 2) at a known concentration.

  • Experimental Measurement: Continue to measure the weight of the mucosal chamber half at regular intervals to determine the new rate of water flow in the presence of the peptide.

  • Data Analysis: The hydroosmotic response is calculated as the change in water flow (in mg/cm²/h) from the baseline. Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50 (the concentration that elicits a half-maximal response).

Below is a visual representation of the experimental workflow for assessing the hydroosmotic response.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Amphibian Euthanasia (Double Pithing) skin_excision Ventral Skin Excision animal_prep->skin_excision mounting Mount Skin in Ussing Chamber skin_excision->mounting equilibration Equilibration with Ringer's Solution mounting->equilibration baseline Baseline Water Flow Measurement equilibration->baseline peptide_app Apply Peptide to Serosal Side baseline->peptide_app exp_measure Measure Stimulated Water Flow peptide_app->exp_measure data_analysis Calculate Hydroosmotic Response (mg/cm²/h) exp_measure->data_analysis dose_response Generate Dose-Response Curve (EC50) data_analysis->dose_response

Experimental workflow for measuring hydroosmotic response.

Signaling Pathways

Hydrin 2, like vasotocin, is believed to exert its effects through a G-protein coupled receptor (GPCR) signaling cascade. The binding of Hydrin 2 to its specific receptor on the basolateral membrane of skin epithelial cells is thought to activate a Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the translocation of aquaporin water channels to the apical membrane of the cells.[4] This increases the permeability of the skin to water, facilitating absorption.

The diagram below illustrates the proposed signaling pathway for Hydrin 2.

hydrin2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space hydrin2 Hydrin 2 receptor Hydrin 2 Receptor (GPCR) hydrin2->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates aquaporin_vesicle Aquaporin-containing Vesicle pka->aquaporin_vesicle Phosphorylates aquaporin_channel Aquaporin Channel aquaporin_vesicle->aquaporin_channel Translocates to Apical Membrane water Water water->aquaporin_channel Influx

Proposed signaling pathway of Hydrin 2.

The logical relationship between Hydrin 2 and its primary alternative, vasotocin, highlights their divergent evolutionary adaptation for osmoregulation in amphibians.

logical_relationship cluster_hydrin2 Hydrin 2 Pathway cluster_vasotocin Vasotocin Pathway provasotocin Pro-vasotocin Precursor hydrin2 Hydrin 2 (vasotocinyl-Gly) provasotocin->hydrin2 Differential Processing vasotocin Vasotocin provasotocin->vasotocin Standard Processing skin_bladder Skin & Bladder Receptors hydrin2->skin_bladder Activates hydroosmosis Hydroosmotic Effect (Water Absorption) skin_bladder->hydroosmosis Leads to vasotocin->skin_bladder Also Activates kidney Kidney Receptors vasotocin->kidney Activates antidiuresis Antidiuretic Effect (Water Retention) kidney->antidiuresis Leads to

Functional divergence of Hydrin 2 and Vasotocin.

References

A Head-to-Head Battle of Bioconjugation: SMCC vs. S-HyNic Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development and molecular research, the ability to link biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers are the molecular architects of these unions, enabling the creation of powerful tools like antibody-drug conjugates (ADCs), diagnostic probes, and novel therapeutic agents. For years, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has been a workhorse in this field. However, newer technologies, such as the S-HyNic/S-4FB system, offer alternative strategies with distinct advantages. This guide provides a comprehensive comparative analysis of SMCC and S-HyNic, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their bioconjugation endeavors.

At a Glance: Key Differences Between SMCC and S-HyNic

FeatureSMCCS-HyNic (in conjunction with S-4FB)
Target Moieties Primary Amines (-NH₂) and Sulfhydryls (-SH)Primary Amines (-NH₂) and Aldehydes (introduced via S-4FB)
Bond Formed Thioether BondBis-aryl Hydrazone Bond
Reaction pH Amine reaction: pH 7.2-8.0; Sulfhydryl reaction: pH 6.5-7.5Amine modification: pH 8.0; Conjugation: pH 6.0
Bond Stability Susceptible to retro-Michael reaction, particularly in the presence of other thiols.Highly stable across a wide pH range (2.0-10.0) and at elevated temperatures (up to 92°C).[1]
Quantification Conjugation efficiency is often estimated by electrophoresis or chromatography.[2][3]The formed hydrazone bond is UV-traceable, allowing for direct, real-time monitoring and quantification of the conjugation reaction.[1]
Specificity High specificity for target functional groups.High specificity between HyNic and 4FB moieties, minimizing homodimer formation.[3]

Delving into the Chemistry: Mechanisms of Action

SMCC: A Two-Step Amine-to-Sulfhydryl Linkage

SMCC-mediated bioconjugation is a sequential two-step process.[4] First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.0.[5] Following the removal of excess crosslinker, the maleimide (B117702) group of the now-activated molecule is available to react with a sulfhydryl group, present on a cysteine residue of another protein or a thiol-containing payload. This Michael addition reaction, which occurs optimally at pH 6.5-7.5, results in the formation of a stable thioether bond.[2][6]

SMCC_Mechanism Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein + SMCC (pH 7.2-8.0) SMCC SMCC SMCC->Activated_Protein Conjugate Protein-Payload Conjugate Activated_Protein->Conjugate + Payload-SH (pH 6.5-7.5) NHS NHS Activated_Protein->NHS releases Payload_SH Payload-SH Payload_SH->Conjugate SHyNic_Mechanism Protein1_NH2 Protein 1-NH₂ HyNic_Protein HyNic-Modified Protein 1 Protein1_NH2->HyNic_Protein + S-HyNic (pH 8.0) SHyNic S-HyNic SHyNic->HyNic_Protein Conjugate Protein 1-Protein 2 Conjugate HyNic_Protein->Conjugate + 4FB-Protein (pH 6.0) Protein2_NH2 Protein 2-NH₂ FB_Protein 4FB-Modified Protein 2 Protein2_NH2->FB_Protein + S-4FB (pH 8.0) S4FB S-4FB S4FB->FB_Protein FB_Protein->Conjugate Experimental_Workflow Start Start Prepare_Biomolecules Prepare Biomolecules (Buffer Exchange) Start->Prepare_Biomolecules Modification Modification Step (Addition of Crosslinker) Prepare_Biomolecules->Modification Purification1 Purification (Removal of Excess Linker) Modification->Purification1 Conjugation Conjugation Step (Mixing of Modified Biomolecules) Purification1->Conjugation Purification2 Final Purification (Isolation of Conjugate) Conjugation->Purification2 Analysis Analysis of Conjugate (e.g., SDS-PAGE, HPLC, MS) Purification2->Analysis End End Analysis->End

References

A Comparative Guide to the Stability of Crosslinked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a crosslinked conjugate is a critical attribute that directly impacts its efficacy, safety, and shelf-life. The choice of crosslinking chemistry dictates the nature and stability of the covalent bond linking the different components of a conjugate, such as an antibody and a therapeutic payload in an antibody-drug conjugate (ADC). This guide provides an objective comparison of the stability of common crosslinking chemistries and outlines key experimental protocols for their validation.

While this guide focuses on generally applicable principles, it is important to note that searches for "Hydrin 2" did not yield a specific crosslinking agent or technology. Therefore, the following comparisons are based on widely used crosslinking chemistries in the field of bioconjugation.

Comparative Stability of Common Crosslinking Chemistries

The stability of a conjugate is fundamentally determined by the chemical linkage formed by the crosslinking agent. The ideal crosslinker should be stable in circulation to prevent premature release of the payload but may be designed to be cleavable under specific conditions, such as the acidic environment of a tumor. The following table summarizes the stability characteristics of common crosslinker types.

Linkage TypeFormation ChemistryStability at Physiological pH (~7.4)Stability at Acidic pH (~4.5-6.0)Susceptibility to Thiol ExchangeKey Considerations
Amide NHS Ester + AmineHighly StableHighly StableNoForms a very stable bond, suitable for non-cleavable applications.
Thioether Maleimide (B117702) + ThiolModerately to Highly StableStableYes (Retro-Michael addition)Stability can be influenced by the local chemical environment and the specific maleimide structure. "Next-generation" maleimides have been developed to improve stability.[1][2]
Thioether (alternative) Thiol-ene "Click" ChemistryHighly StableHighly StableNoForms a highly stable and irreversible bond.[3]
Hydrazone Hydrazide + CarbonylLabile to Moderately StableLabileNoStability is highly dependent on the structure of the hydrazone. Aromatic hydrazones are generally more stable at pH 7.4 than aliphatic ones.[2][4][5][6]

Experimental Protocols for Stability Validation

A comprehensive assessment of conjugate stability involves a combination of analytical techniques that probe different aspects of the conjugate's integrity.

In Vitro Serum/Plasma Stability Assay

This assay assesses the stability of the conjugate in a biologically relevant matrix by monitoring the release of the conjugated molecule over time.

Protocol:

  • Incubate the conjugate in serum or plasma from the species of interest (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Separate the conjugate from the serum/plasma proteins, often using affinity chromatography (e.g., Protein A for antibodies).

  • Analyze the eluate by a suitable method such as LC-MS to quantify the amount of intact conjugate and any released payload.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is a powerful tool for detecting aggregation or fragmentation of the conjugate.

Protocol:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Inject the conjugate sample onto the column.

  • Monitor the elution profile using UV detection at 280 nm.

  • Analyze the chromatogram for the appearance of high molecular weight species (aggregates) or low molecular weight species (fragments) over time under different stress conditions (e.g., elevated temperature).

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the integrity of the protein component of the conjugate.

Protocol:

  • Prepare conjugate samples in a loading buffer, with and without a reducing agent (to assess disulfide bond integrity).

  • Load the samples onto a polyacrylamide gel along with a molecular weight marker.

  • Perform electrophoresis to separate the proteins.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.

  • Analyze the gel for the appearance of new bands that would indicate fragmentation or changes in the conjugate structure.

Differential Scanning Calorimetry (DSC)

DSC measures the thermal stability of a protein by monitoring the heat required to unfold it as the temperature is increased. Changes in the melting temperature (Tm) of a conjugate compared to the unconjugated protein can indicate alterations in its stability.

Protocol:

  • Prepare the conjugate and control (unconjugated protein) samples in the same buffer.

  • Load the samples into the DSC instrument.

  • Scan a range of temperatures (e.g., 20°C to 100°C) at a constant rate.

  • Analyze the resulting thermogram to determine the Tm, which is the temperature at which 50% of the protein is unfolded. A lower Tm for the conjugate suggests destabilization.

Functional Activity Assay

This assay evaluates whether the biological activity of the protein component of the conjugate is retained after conjugation and upon storage. The specific protocol will depend on the function of the protein.

Example Protocol for an Enzyme Conjugate:

  • Prepare a series of dilutions of the conjugate and the unconjugated enzyme.

  • Add a substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Monitor the rate of the reaction over time using a plate reader or spectrophotometer.

  • Compare the enzymatic activity of the conjugate to the unconjugated enzyme to determine if the conjugation process has affected its function.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Stability Assays cluster_Analysis Data Analysis Conjugate_Sample Conjugate Sample Serum_Stability In Vitro Serum Stability Conjugate_Sample->Serum_Stability Incubate SEC Size Exclusion Chromatography Conjugate_Sample->SEC Inject SDS_PAGE SDS-PAGE Conjugate_Sample->SDS_PAGE Load DSC Differential Scanning Calorimetry Conjugate_Sample->DSC Load Functional_Assay Functional Assay Conjugate_Sample->Functional_Assay Test Data_Analysis Data Analysis and Interpretation Serum_Stability->Data_Analysis SEC->Data_Analysis SDS_PAGE->Data_Analysis DSC->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow for assessing the stability of crosslinked conjugates.

Conjugate_Stability_Concept Stable_Conjugate Intact Conjugate (Stable) Degradation_Pathways Degradation Pathways Stable_Conjugate->Degradation_Pathways Stress Conditions (pH, Temp, Serum) Released_Payload Released Payload Degradation_Pathways->Released_Payload Aggregated_Conjugate Aggregated Conjugate Degradation_Pathways->Aggregated_Conjugate Fragmented_Conjugate Fragmented Conjugate Degradation_Pathways->Fragmented_Conjugate

Caption: Conceptual diagram of conjugate stability and degradation pathways.

References

Safety Operating Guide

Proper Disposal of Hydrin 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Hydrin 2, a chemical requiring special handling due to its hazardous properties. The following procedures are based on established safety protocols for highly toxic and environmentally hazardous materials and should be conducted in strict adherence to local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the significant hazards associated with Hydrin 2. This substance is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1] Always handle Hydrin 2 in a designated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Summary of Hydrin 2 Hazards

Due to the limited publicly available quantitative toxicity data for Hydrin 2 (CAS 122842-55-1), the following table summarizes its known qualitative hazards as identified in safety data sheets for chemicals with similar risk profiles.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Fatal if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory/Skin Sensitization May cause an allergic skin reaction.
Carcinogenicity Suspected of causing cancer.
Aquatic Hazard (Acute) Very toxic to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol for Hydrin 2

The following protocol outlines the recommended procedure for the disposal of Hydrin 2. This process is designed to minimize risk to personnel and the environment.

Experimental Protocol:

  • Neutralization/Inactivation (if applicable and specified by a qualified chemist):

    • Note: This step should only be performed by trained personnel with a thorough understanding of the chemical reactivity of Hydrin 2. A specific, validated neutralization protocol for Hydrin 2 is not publicly available.

    • If a validated and safe neutralization procedure is available, slowly add the neutralizing agent to the Hydrin 2 waste under constant stirring in a chemical fume hood.

    • Monitor the reaction for any signs of gas evolution, temperature increase, or other exothermic reactions.

    • After neutralization, the resulting solution must still be treated as hazardous waste.

  • Waste Collection and Segregation:

    • Collect all Hydrin 2 waste, including unused product, contaminated solutions, and the products of any inactivation steps, in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with Hydrin 2.

    • Do not mix Hydrin 2 waste with other chemical waste streams unless explicitly instructed to do so by a hazardous waste professional.

  • Decontamination of Labware and Surfaces:

    • Thoroughly decontaminate all labware, equipment, and surfaces that have come into contact with Hydrin 2.

    • Use a suitable decontamination solution (e.g., a solution of a strong oxidizing agent, if appropriate and safe for the materials being cleaned, followed by a thorough rinse with soap and water).

    • Collect all cleaning materials, including wipes, gloves, and disposable PPE, as hazardous waste.

  • Packaging and Labeling for Disposal:

    • Securely close the hazardous waste container.

    • Label the container clearly with "Hazardous Waste," the name "Hydrin 2," and a clear description of its hazardous properties (e.g., "Toxic," "Corrosive," "Carcinogen," "Marine Pollutant").

    • Include the date of waste generation.

  • Contacting a Licensed Waste Disposal Service:

    • Arrange for the collection and disposal of the Hydrin 2 waste through a licensed and reputable hazardous waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Hydrin 2 and any other relevant safety information.

    • Follow all instructions provided by the waste disposal service for the final packaging and handover of the waste.

Disposal Workflow

The following diagram illustrates the logical flow of the Hydrin 2 disposal process.

Hydrin2_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_final Final Disposition PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood CollectWaste Collect Hydrin 2 Waste in Designated Container FumeHood->CollectWaste Start Disposal Decontaminate Decontaminate Labware and Surfaces CollectWaste->Decontaminate PackageLabel Securely Package and Label Waste Container Decontaminate->PackageLabel ContactDisposal Contact Licensed Waste Disposal Service PackageLabel->ContactDisposal Handover Handover to Waste Disposal Professional ContactDisposal->Handover

Caption: Workflow for the safe disposal of Hydrin 2.

Disclaimer: The information provided in this document is intended as a guide and is based on general best practices for handling hazardous chemicals. It is not a substitute for a comprehensive risk assessment and adherence to all applicable regulations. Always consult the Safety Data Sheet (SDS) for Hydrin 2 and contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

References

Essential Safety and Logistics for Handling Hydrin 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal methods for Hydrin 2 (CAS No. 122842-55-1), a peptide hormone used for research and development purposes. Adherence to these guidelines is crucial for minimizing exposure risks and maintaining a safe research environment.

Personal Protective Equipment (PPE)

While specific quantitative data for Hydrin 2 is not available, the following recommendations are based on general best practices for handling bioactive peptides in a laboratory setting.[1] A risk assessment should be conducted for the specific experimental procedures to be performed.[1]

PPE Recommendations for Handling Hydrin 2
PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.Double gloving with nitrile gloves is recommended. For enhanced protection, consider wearing Silver Shield gloves under disposable nitrile gloves.[1]
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").A full-face shield or safety goggles should be used when there is a splash hazard.[1]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.An N95 respirator or higher (e.g., a full-face air-purifying respirator) should be used if there is a risk of aerosolization or when handling large quantities of powdered peptide.[1]
Foot Protection Closed-toe shoes.Chemical-resistant boots.[1]

Experimental Protocols

Safe Handling and Storage Protocol for Hydrin 2
  • Preparation:

    • Before handling, ensure all required PPE is donned correctly.

    • Prepare a sanitized and designated workspace, such as a laminar flow hood or a chemical fume hood.[2]

    • Gather all necessary sterile materials, including vials, pipettes, and appropriate solvents.

  • Handling Lyophilized Peptide:

    • Transport the sealed container of Hydrin 2 to the designated workspace.

    • Open the container carefully within the controlled environment to avoid generating dust.

    • Weigh the desired amount of the peptide using a clean, dedicated spatula and weigh paper.

    • Transfer the peptide to a sterile, sealable container for reconstitution.

  • Reconstitution and Use:

    • Reconstitute the lyophilized peptide with the appropriate sterile solvent as per the experimental protocol.

    • Aliquot the reconstituted solution into working solutions as needed to minimize freeze-thaw cycles.

    • Clearly label all vials with the peptide name, concentration, date of preparation, and storage conditions.

    • Conduct all experimental procedures involving Hydrin 2 within the designated controlled workspace.

  • Storage:

    • Store lyophilized Hydrin 2 in a tightly sealed container in a dry, well-ventilated area at -20°C.

    • Store reconstituted peptide solutions as recommended by the specific experimental protocol, typically at -20°C or colder for long-term storage, and in aliquots to prevent degradation from repeated freeze-thaw cycles.[3]

Emergency Procedures for Hydrin 2 Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with Hydrin 2 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[3][7]

Waste Disposal Protocol for Hydrin 2
  • Liquid Waste:

    • Collect all unused or waste solutions of Hydrin 2 in a clearly labeled, leak-proof hazardous waste container.[1]

    • Do not pour liquid peptide waste down the drain.[3]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical deactivation, which may involve treatment with a strong acid, base, or a suitable disinfectant before final disposal.[1]

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, pipette tips, empty vials, and weigh papers, in a designated and clearly labeled hazardous waste container.[1][8]

    • Seal the container when it is full or at the end of the experimental procedure.

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated accumulation area.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[8]

Workflow for Safe Handling of Hydrin 2

Hydrin2_Workflow A 1. Preparation - Don appropriate PPE - Sanitize workspace (e.g., fume hood) - Gather sterile materials B 2. Peptide Handling - Weigh lyophilized peptide in hood - Reconstitute with sterile solvent - Aliquot into working solutions A->B C 3. Experimentation - Perform experiment within  designated workspace B->C F 6. Storage - Store stock and aliquots  at recommended temperature (-20°C) B->F Unused Peptide D 4. Cleanup & Decontamination - Decontaminate workspace surfaces - Segregate contaminated materials C->D G Emergency Event (Spill or Exposure) C->G E 5. Waste Disposal - Collect liquid waste in labeled container - Collect solid waste in labeled container - Arrange for hazardous waste pickup D->E D->G H Follow Emergency Procedures - Evacuate and alert others - Administer first aid - Report to supervisor/EHS G->H

Caption: A step-by-step workflow for the safe handling of Hydrin 2 in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrin 2
Reactant of Route 2
Hydrin 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.